molecular formula C9H7ClO3 B1369399 Methyl 3-chloro-4-formylbenzoate CAS No. 74733-26-9

Methyl 3-chloro-4-formylbenzoate

Cat. No.: B1369399
CAS No.: 74733-26-9
M. Wt: 198.6 g/mol
InChI Key: HTBWDEJOUJMERN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-formylbenzoate is a useful research compound. Its molecular formula is C9H7ClO3 and its molecular weight is 198.6 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 3-chloro-4-formylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-chloro-4-formylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-chloro-4-formylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-4-formylbenzoate
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InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBWDEJOUJMERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50602811
Record name Methyl 3-chloro-4-formylbenzoate
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Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

74733-26-9
Record name Benzoic acid, 3-chloro-4-formyl-, methyl ester
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Record name Methyl 3-chloro-4-formylbenzoate
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Record name methyl 3-chloro-4-formylbenzoate
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Foundational & Exploratory

Methyl 3-chloro-4-formylbenzoate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 3-chloro-4-formylbenzoate

Abstract

Methyl 3-chloro-4-formylbenzoate is a key substituted aromatic aldehyde possessing chloro, formyl, and methyl ester functionalities. Its structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of the primary synthetic pathways to this molecule, designed for researchers and professionals in drug development and chemical synthesis. We will explore multiple strategic approaches, including modern catalytic methods and classic formylation reactions, offering detailed experimental protocols and a comparative analysis to inform methodological choices in a laboratory and process chemistry setting.

Introduction and Strategic Overview

Methyl 3-chloro-4-formylbenzoate (CAS No: 74733-26-9) is a bifunctional aromatic compound that serves as a versatile building block in organic synthesis.[1][2] The presence of an aldehyde allows for a wide range of subsequent transformations, such as reductive amination, oxidation, and olefination, while the methyl ester provides a handle for hydrolysis and amidation. The chlorine substituent further modulates the electronic properties of the ring and offers a potential site for cross-coupling reactions.

A successful synthesis strategy must efficiently and selectively install the three distinct functional groups onto the benzene ring. A retrosynthetic analysis reveals several logical disconnections and corresponding forward-synthesis pathways.

Retrosynthetic Analysis

Retrosynthesis cluster_path1 Pathway 1: Late-Stage Formylation cluster_path2 Pathway 2: Esterification of Precursor Acid cluster_path3 Pathway 3: Palladium-Catalyzed Carbonylation cluster_path4 Pathway 4: Oxidation of a Methyl Group target Methyl 3-chloro-4-formylbenzoate p1_start Methyl 3-chlorobenzoate target->p1_start Formylation (Vilsmeier-Haack, etc.) p2_intermediate 3-chloro-4-formylbenzoic acid target->p2_intermediate Esterification p3_start 4-bromo-2-chlorobenzaldehyde target->p3_start Pd-catalyzed Carbonylation with Methanol p4_start Methyl 3-chloro-4-methylbenzoate target->p4_start Side-chain Oxidation p2_start 3-chlorobenzoic acid p2_intermediate->p2_start Formylation

Caption: Retrosynthetic analysis of methyl 3-chloro-4-formylbenzoate.

This analysis highlights four principal strategies:

  • Late-Stage Formylation: Introducing the aldehyde group onto a pre-existing methyl 3-chlorobenzoate scaffold.

  • Esterification of a Precursor Acid: Synthesizing the corresponding carboxylic acid (3-chloro-4-formylbenzoic acid) and then performing esterification.

  • Palladium-Catalyzed Carbonylation: Building the ester functionality from a halogenated benzaldehyde precursor.

  • Side-Chain Oxidation: Converting a methyl group at the C4 position into the target aldehyde.

This guide will focus on the most practical and well-documented of these approaches: Palladium-Catalyzed Carbonylation and Late-Stage Formylation, with a discussion of the Esterification pathway.

Pathway I: Palladium-Catalyzed Carbonylation

This pathway represents a modern and highly efficient method for the synthesis of methyl 3-chloro-4-formylbenzoate. It leverages a palladium catalyst to introduce a carbonyl group (from carbon monoxide) and methanol concurrently onto an aryl halide. The starting material for this specific transformation is 4-bromo-2-chlorobenzaldehyde.

Causality and Mechanistic Insight

The reaction proceeds via a catalytic cycle typical of palladium-catalyzed carbonylations (a variant of the Heck reaction).

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.

  • CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the Aryl-Pd bond.

  • Nucleophilic Attack: Methanol, acting as the nucleophile, attacks the acyl-palladium complex.

  • Reductive Elimination: The desired methyl ester is eliminated, regenerating the Pd(0) catalyst.

Triethylamine is used as a base to neutralize the HBr formed during the reaction, preventing side reactions and maintaining the catalyst's activity. The choice of a phosphine ligand, in this case, part of the [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex (Pd(dppf)Cl₂), is critical for stabilizing the palladium intermediates and promoting the catalytic cycle.

Experimental Protocol: Carbonylation of 4-bromo-2-chlorobenzaldehyde

This protocol is adapted from a documented synthesis yielding the target compound at an 80% yield.[1]

Workflow_Carbonylation reagents 1. Charge Flask: - 4-bromo-2-chlorobenzaldehyde (1.0 eq) - Methanol (solvent) - Pd(dppf)Cl₂ (0.1 eq) - Triethylamine (3.0 eq) co_intro 2. Introduce CO gas reagents->co_intro reaction 3. Stir overnight at 60 °C co_intro->reaction concentrate 4. Concentrate under reduced pressure reaction->concentrate purify 5. Silica Gel Chromatography (Ethyl acetate/Petroleum ether) concentrate->purify product Methyl 3-chloro-4-formylbenzoate (White Solid, ~80% yield) purify->product

Caption: Workflow for the Pd-catalyzed carbonylation pathway.

Materials & Reagents:

  • 4-bromo-2-chlorobenzaldehyde (91.1 mmol, 1.0 equiv)

  • Methanol (300 mL)

  • [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 9.13 mmol, 0.1 equiv)

  • Triethylamine (274 mmol, 3.0 equiv)

  • Carbon Monoxide (CO) gas

  • 500-mL round-bottom flask

  • Silica gel, Ethyl acetate, Petroleum ether

Procedure:

  • A 500-mL round-bottom flask is charged with 4-bromo-2-chlorobenzaldehyde (20.0g, 91.1 mmol), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol), and triethylamine (27.7 g, 274 mmol).[1]

  • Introduce carbon monoxide gas into the flask, typically by bubbling it through the solution or maintaining a CO atmosphere with a balloon.

  • The resulting solution is stirred overnight at 60 °C.

  • After the reaction is complete (monitored by TLC), the mixture is concentrated under reduced pressure to remove the solvent.

  • The residue is purified by column chromatography on a silica gel column using a mixture of ethyl acetate and petroleum ether (15:85) as the eluent.

  • The fractions containing the product are combined and concentrated to yield methyl 3-chloro-4-formylbenzoate as a white solid (14.5 g, 80% yield).[1]

Pathway II: Late-Stage Electrophilic Formylation

This classical approach involves the direct formylation of a substituted benzene ring, in this case, methyl 3-chlorobenzoate.[3][4][5] The Vilsmeier-Haack reaction is a suitable choice for this transformation, although the substrate's reactivity is a critical consideration.[6][7][8][9]

Causality and Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9] This reagent is a weak electrophile that reacts with electron-rich aromatic rings.[6][7]

Regioselectivity: The directing effects of the substituents on methyl 3-chlorobenzoate are crucial.

  • Chloro group (-Cl): An electron-withdrawing group (by induction) but is ortho, para-directing due to resonance.

  • Methyl Ester group (-COOCH₃): A meta-directing, deactivating group.

The chloro group at position 3 directs incoming electrophiles to positions 2, 4, and 6. The ester group at position 1 directs to position 5. The formylation is expected to occur at the C4 position, which is para to the activating chloro group and not sterically hindered. The combined deactivating nature of both substituents means that forcing conditions may be required.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a representative protocol based on general Vilsmeier-Haack procedures. Optimization of temperature and reaction time would be necessary.

Materials & Reagents:

  • Methyl 3-chlorobenzoate (1.0 equiv)

  • N,N-Dimethylformamide (DMF, solvent and reagent)

  • Phosphorus oxychloride (POCl₃, 1.5 equiv)

  • Sodium acetate solution

  • Dichloromethane (DCM) or other suitable solvent

  • Ice bath

Procedure:

  • In a flask equipped with a dropping funnel and stirrer, cool a solution of methyl 3-chlorobenzoate in DMF to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a cold aqueous solution of sodium acetate or sodium carbonate until the pH is neutral.[6] This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain methyl 3-chloro-4-formylbenzoate.

Pathway III: Esterification of 3-chloro-4-formylbenzoic acid

This pathway involves the initial synthesis of 3-chloro-4-formylbenzoic acid, followed by a standard esterification reaction. The acid itself can be synthesized from 3-chlorobenzoic acid and formaldehyde.[10]

Causality and Mechanistic Insight

Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11] To drive the reaction to completion and achieve a high yield, one must either use a large excess of the alcohol (methanol, which can also serve as the solvent) or remove the water formed during the reaction. Concentrated sulfuric acid is a common catalyst, acting both to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic, and as a dehydrating agent.[11][12]

Experimental Protocol: Fischer Esterification

Materials & Reagents:

  • 3-chloro-4-formylbenzoic acid (1.0 equiv)

  • Methanol (large excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Dissolve 3-chloro-4-formylbenzoic acid in a large excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or by the disappearance of the starting acid.

  • After cooling, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude methyl 3-chloro-4-formylbenzoate.

  • Purify as needed by chromatography or recrystallization.

Comparative Analysis of Synthesis Pathways

Pathway Starting Materials Key Advantages Key Disadvantages Typical Yield
I: Pd-Catalyzed Carbonylation 4-bromo-2-chlorobenzaldehyde, CO, MethanolHigh yield, high selectivity, mild conditions.Requires specialized equipment (CO gas handling), expensive catalyst and ligand.~80%[1]
II: Vilsmeier-Haack Formylation Methyl 3-chlorobenzoate, DMF, POCl₃Utilizes common and inexpensive reagents.Substrate is deactivated, may require harsh conditions; POCl₃ is corrosive and water-sensitive.Moderate to Good
III: Fischer Esterification 3-chloro-4-formylbenzoic acid, MethanolSimple, well-established reaction; inexpensive reagents.Requires prior synthesis of the carboxylic acid; equilibrium reaction requires driving to completion.High (for esterification step)

Conclusion

The synthesis of methyl 3-chloro-4-formylbenzoate can be accomplished through several viable pathways, each with distinct advantages and challenges. The Palladium-Catalyzed Carbonylation route stands out as a modern, efficient, and high-yielding method, particularly suitable for producing high-quality material where the cost of the catalyst is justifiable. The Vilsmeier-Haack Formylation offers a more classical approach using readily available reagents, though it may require significant optimization due to the deactivated nature of the substrate. Finally, the Esterification pathway is a reliable two-step process, contingent on the efficient synthesis of the prerequisite carboxylic acid. The choice of the optimal pathway will ultimately depend on the specific requirements of the research or development team, balancing factors such as scale, cost, available equipment, and desired purity.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (2023). Duff reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Duff Reaction. (n.d.). Duff Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Gattermann reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from [Link]

  • BYJU'S. (n.d.). Gattermann Koch Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Reimer-Tiemann Formylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

  • SynZeal. (n.d.). Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-chloro-4-formylbenzoate (C9H7ClO3). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chlorobenzoate. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 3-CHLOROBENZOATE. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, synthesis, and analytical characterization of Methyl 3-chloro-4-formylbenzoate.

Introduction

Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9) is a substituted aromatic carbonyl compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both an electrophilic aldehyde and a methyl ester, makes it a versatile building block for the synthesis of complex heterocyclic scaffolds and targeted therapeutic agents. Notably, it is classified as a key intermediate for creating protein-degrader building blocks, positioning it at the forefront of innovative drug discovery paradigms such as PROTACs (Proteolysis Targeting Chimeras).[1] A thorough understanding of its physicochemical properties is paramount for its effective utilization in designing and executing robust synthetic strategies.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of reproducible science. The key identifiers for Methyl 3-chloro-4-formylbenzoate are summarized below.

IdentifierValueSource
CAS Number 74733-26-9[1][2][3][4]
Molecular Formula C₉H₇ClO₃[1][4][5]
Molecular Weight 198.60 g/mol [1][4][5]
IUPAC Name methyl 3-chloro-4-formylbenzoate
Synonyms 3-Chloro-4-formylbenzoic acid methyl ester, 4-Carbomethoxy-2-chlorobenzaldehyde[5]
InChIKey HTBWDEJOUJMERN-UHFFFAOYSA-N[5]

The molecular structure, featuring a benzene ring substituted with chloro, formyl, and methyl ester groups at positions 3, 4, and 1, respectively, dictates its reactivity and spectroscopic signature.

Caption: Chemical structure of Methyl 3-chloro-4-formylbenzoate.

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation.

PropertyValueNotes & Justification
Appearance White solidThis is consistent with many substituted aromatic compounds of similar molecular weight.[2]
Melting Point Data not explicitly availableThe melting points of related isomers like Methyl 4-formylbenzoate (59-63 °C)[6] and Methyl 3-formyl-4-hydroxybenzoate (80-84 °C)[7] suggest a similar range. Experimental determination is required for an exact value.
Boiling Point Data not availableDue to its solid nature and relatively high molecular weight, distillation would likely require reduced pressure to prevent decomposition.
Solubility Very slightly soluble in water (0.22 g/L at 25 °C, calculated). Soluble in organic solvents like ethanol and ether.The aromatic ring and chloro-substituent impart hydrophobicity, limiting aqueous solubility. The ester and aldehyde groups provide enough polarity for solubility in common organic solvents.[5][8]
Density ~1.315 g/cm³ (calculated)This density is typical for a solid, chlorinated aromatic compound.[8]

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research and development. A common and effective method is the palladium-catalyzed carbonylation of a halogenated precursor.

Synthetic Protocol: Palladium-Catalyzed Carbonylation

This protocol describes the synthesis from 4-bromo-2-chlorobenzaldehyde, achieving an 80% yield.[2] The choice of a palladium catalyst, specifically one with a ferrocene-based phosphine ligand (dppf), is crucial for facilitating the efficient coupling of carbon monoxide. Triethylamine acts as a base to neutralize the hydrogen bromide formed during the reaction, driving the equilibrium towards the product.

Step-by-Step Methodology:

  • Reactor Charging: To a 500-mL round-bottom flask, add 4-bromo-2-chlorobenzaldehyde (20.0g, 91.1 mmol), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol), and triethylamine (27.7 g, 274 mmol).[2]

  • Carbonylation: Introduce carbon monoxide (CO) gas into the flask. The pressure and method (balloon vs. cylinder) should be chosen according to standard laboratory safety protocols for handling toxic gases.

  • Reaction: Stir the resulting solution overnight at 60 °C. The elevated temperature is necessary to achieve a reasonable reaction rate.[2]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), concentrate the solution under reduced pressure to remove methanol and excess triethylamine.[2]

  • Purification: Purify the residue by silica gel column chromatography using a solvent system of ethyl acetate/petroleum ether (15:85) to yield the final product as a white solid (14.5 g, 80% yield).[2]

synthesis_workflow start Reactants: 4-bromo-2-chlorobenzaldehyde Methanol, Triethylamine reaction Reaction Vessel Stir at 60 °C overnight start->reaction catalyst Catalyst: Pd(dppf)Cl₂ catalyst->reaction co_gas Carbon Monoxide (CO) co_gas->reaction concentration Concentration in vacuo reaction->concentration purification Silica Gel Chromatography concentration->purification product Final Product: Methyl 3-chloro-4-formylbenzoate purification->product

Caption: Workflow for the synthesis of Methyl 3-chloro-4-formylbenzoate.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic and chromatographic techniques provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

  • Aldehyde Proton (-CHO): A singlet expected around δ 10.0-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Ar-H): Three protons on the aromatic ring, expected between δ 7.5-8.5 ppm. Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and a singlet or narrow doublet.

  • Methyl Protons (-OCH₃): A sharp singlet expected around δ 3.9-4.0 ppm, corresponding to the three protons of the methyl ester.

Predicted ¹³C NMR (101 MHz, CDCl₃):

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~165 ppm).

  • Aromatic Carbons (Ar-C): Six signals are expected between ~125-140 ppm.

  • Methyl Carbon (-OCH₃): A signal is expected around ~52-53 ppm.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals to confirm proton ratios and assign peaks based on their chemical shift, multiplicity, and coupling constants. Assign ¹³C peaks based on their chemical shifts and comparison with predicted values or DEPT experiments.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

Predicted High-Resolution Mass Spectrometry (HRMS): The predicted monoisotopic mass is a critical value for identity confirmation. For the [M+H]⁺ adduct, the expected m/z would be approximately 199.01566.[9] The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be observable in the mass spectrum, providing definitive evidence of its presence.

AdductFormulaPredicted m/z
[M+H]⁺ [C₉H₈ClO₃]⁺199.01566
[M+Na]⁺ [C₉H₇ClNaO₃]⁺220.99760
[M-H]⁻ [C₉H₆ClO₃]⁻197.00110

Data sourced from PubChemLite Predicted Properties.[9]

Protocol for ESI-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire data in both positive and negative ion modes to observe different adducts.

  • Analysis: Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental formula. Examine the isotopic distribution to verify the presence of one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹. These two carbonyl peaks may overlap or appear as a broadened single peak.

  • C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aldehyde): Two characteristic weak peaks are often observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-O Stretch (Ester): Strong absorptions in the 1100-1300 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While detailed toxicological properties have not been fully investigated, the compound's structure suggests it should be handled with care.[10]

GHS Hazard Statements (Inferred):

  • H317: May cause an allergic skin reaction.[10]

  • H319: Causes serious eye irritation.[10]

  • May be harmful if ingested or inhaled.[10]

  • Material is irritating to mucous membranes and the upper respiratory tract.[10]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[10]

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • General Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10][11]

Storage:

  • Store in a cool, dry, well-ventilated place.[10]

  • Keep the container tightly closed.

Applications in Research and Drug Development

Methyl 3-chloro-4-formylbenzoate is a bifunctional building block, meaning it has two distinct reactive sites that can be addressed in subsequent synthetic steps.

  • The aldehyde group is a versatile handle for reactions such as reductive amination, Wittig reactions, and the formation of imines and hydrazones.

  • The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions, a cornerstone of medicinal chemistry.

This dual functionality makes it an ideal starting material for creating complex molecules with precise three-dimensional arrangements, which is critical for binding to biological targets like enzymes and receptors. Its designation as a "Protein Degrader Building Block" underscores its utility in synthesizing linkers and ligands for PROTACs and other targeted protein degradation technologies.[1]

Conclusion

Methyl 3-chloro-4-formylbenzoate is a valuable and versatile intermediate for chemical synthesis. This guide has provided a detailed overview of its chemical identity, physicochemical properties, a robust synthetic protocol, and a framework for its comprehensive analytical characterization. Adherence to the described safety and handling protocols is essential for its use in a laboratory setting. Its strategic importance as a building block ensures its continued relevance in the fields of medicinal chemistry and drug discovery.

References

  • Angene. (n.d.). Methyl 3-chloro-4-formylbenzoate | 74733-26-9. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS # 74733-26-9, 3-Chloro-4-formylbenzoic acid methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

  • Angene. (n.d.). Methyl 3-chloro-4-formylbenzoate | 74733-26-9. Retrieved from [Link]

  • Capot Chemical. (n.d.). 74733-26-9 | Methyl 3-chloro-4-formylbenzoate. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-4-formylbenzoate is a halogenated aromatic aldehyde with a methyl ester functional group. This compound serves as a critical building block in organic synthesis, particularly in the burgeoning field of targeted protein degradation. Its strategic placement of reactive groups—an aldehyde for imine formation or reductive amination, a chloro substituent influencing electronic properties, and a methyl ester for potential hydrolysis or amidation—makes it a versatile scaffold for the construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis, and its significant applications in modern drug discovery.

Core Identifiers and Chemical Properties

A precise understanding of a compound's identifiers and properties is fundamental for its effective use in a research and development setting.

IdentifierValueSource
CAS Number 74733-26-9[1]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.60 g/mol [1]
IUPAC Name Methyl 3-chloro-4-formylbenzoateN/A
Synonyms 3-Chloro-4-formylbenzoic acid methyl ester[2]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)C=O)Cl[3]
InChI Key HTBWDEJOUJMERN-UHFFFAOYSA-N[3]
Physical Properties
PropertyValueSource
Physical State SolidN/A
Boiling Point 315.8±27.0 °C (Predicted)N/A
Density 1.315±0.06 g/cm³ (Predicted)N/A

Safety and Handling

As a laboratory chemical, appropriate safety precautions are essential when handling Methyl 3-chloro-4-formylbenzoate.

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSignal WordPictogramSource
Skin Irritation2H315: Causes skin irritationWarningGHS07[2]
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07[2][4]
Skin Sensitization-H317: May cause an allergic skin reactionWarningGHS07[4]
Acute Toxicity, Oral4H302: Harmful if swallowedWarningGHS07[2]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritationWarningGHS07[2]

Signal Word: Warning [4]

GHS Pictogram:

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9) is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its utility is intrinsically linked to its three-dimensional structure and conformational dynamics, which dictate its reactivity and intermolecular interactions. This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of Methyl 3-chloro-4-formylbenzoate. In the absence of direct experimental data, such as single-crystal X-ray diffraction, this guide leverages established principles of conformational analysis, computational chemistry insights from related molecules, and comparative spectroscopic data to construct a robust model of its structural characteristics. We will delve into the steric and electronic factors governing the orientation of the formyl and methyl ester substituents, discuss the rotational energy barriers, and provide a detailed protocol for its synthesis and characterization.

Introduction: A Molecule of Interest

Methyl 3-chloro-4-formylbenzoate, with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.6 g/mol , is a bifunctional organic molecule featuring a benzene ring substituted with a chlorine atom, a formyl group, and a methyl ester group.[2][3] The relative positioning of these groups (a chloro and a formyl group in a meta and para position, respectively, to the methyl ester) creates a unique electronic and steric environment that is of considerable interest for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.[1] Understanding the molecule's preferred three-dimensional arrangement is paramount for predicting its reactivity, designing synthetic pathways, and for in silico modeling of its interactions with biological targets.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of Methyl 3-chloro-4-formylbenzoate are the foundational steps for any research or development application.

Synthetic Protocol

A common and efficient method for the synthesis of Methyl 3-chloro-4-formylbenzoate is through a palladium-catalyzed carbonylation reaction.[2]

Experimental Protocol: Palladium-Catalyzed Carbonylation

  • Step 1: Reagent Preparation: In a 500-mL round-bottom flask, combine 4-bromo-2-chlorobenzaldehyde (20.0g, 91.1 mmol, 1.00 equiv), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol, 0.10 equiv), and triethylamine (27.7 g, 274 mmol, 3.00 equiv).[2]

  • Step 2: Reaction Execution: Introduce carbon monoxide (CO) gas into the flask. Stir the resulting solution overnight at 60 °C.[2]

  • Step 3: Work-up and Purification: After the reaction is complete, concentrate the solution under reduced pressure. Purify the residue using silica gel column chromatography with a mobile phase of ethyl acetate/petroleum ether (15/85) to yield Methyl 3-chloro-4-formylbenzoate as a white solid (typical yield: ~80%).[2]

Causality Behind Experimental Choices:

  • Catalyst: The palladium catalyst is essential for the carbonylation reaction, facilitating the insertion of CO into the aryl-bromide bond.

  • Solvent and Base: Methanol acts as both a solvent and the source of the methyl group for the ester, while triethylamine serves as a base to neutralize the HBr formed during the reaction.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and catalyst residues.

Diagram of the Synthetic Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents 4-bromo-2-chlorobenzaldehyde Methanol Pd Catalyst Triethylamine reaction Introduce CO Gas Stir overnight at 60 °C reagents->reaction Combine in flask workup Concentrate under reduced pressure reaction->workup Reaction completion purification Silica Gel Column Chromatography workup->purification product Methyl 3-chloro-4-formylbenzoate (White Solid) purification->product G Anti Anti Syn Syn Anti->Syn Higher Energy s-Z s-Z s-E s-E s-Z->s-E Higher Energy

Caption: Relative stability of the planar conformers of the formyl and methyl ester groups.

Note: As actual images cannot be embedded, the DOT script uses placeholders. In a real-world application, these would be replaced with rendered chemical structures.

The Overall Predicted Conformation

Based on the principles of minimizing steric hindrance and maximizing electronic stabilization, the most stable conformation of Methyl 3-chloro-4-formylbenzoate is predicted to be:

  • Planar: The benzene ring and the carbonyl groups of both the formyl and ester substituents lie in the same plane to maximize π-conjugation.

  • Anti-orientation of the formyl group: The aldehyde proton is directed away from the neighboring chloro substituent.

  • s-Z (s-trans) orientation of the methyl ester group: The methyl group of the ester is oriented away from the carbonyl oxygen.

Applications in Research and Development

The structural features of Methyl 3-chloro-4-formylbenzoate make it a versatile intermediate in organic synthesis.

  • Medicinal Chemistry: The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build larger, more complex molecules. For instance, it can serve as a precursor for the synthesis of inhibitors for enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase. [4][5]* Materials Science: As a substituted aromatic ester, it can be used in the synthesis of polymers and other advanced materials.

The reactivity of both the aldehyde and ester groups allows for selective transformations, making it a valuable tool for creating diverse molecular scaffolds. [6][7][8]

Conclusion

While a definitive experimental structure of Methyl 3-chloro-4-formylbenzoate is yet to be reported in the literature, a comprehensive understanding of its likely molecular structure and conformation can be achieved through the application of fundamental principles of stereoelectronics and by analogy to related compounds. The molecule is predicted to adopt a largely planar conformation, with the formyl and methyl ester groups oriented to minimize steric interactions. This guide provides a robust framework for researchers working with this compound, from its synthesis and characterization to its application in the development of new chemical entities. Further experimental and computational studies are warranted to provide a more detailed picture of its conformational landscape.

References

  • Baliah, V., & Chellathurai, T. (1981). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 90(4), 311–316.
  • Braude, E. A., & Sondheimer, F. (1955). Studies in light absorption. Part XI. Substituted benzaldehydes, acetophenones and related compounds. The effects of steric conformation on the electronic spectra of conjugated systems. Journal of the Chemical Society (Resumed), 3754-3761.
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  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Yateem, A. H. (2020). Rotational Barrier and Quantification of Electron-Donating Substituent Effects: a Computational Study of para-Substituted Benzaldehydes.
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  • National Center for Biotechnology Information. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(52), 32939-32948.
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  • The Royal Society of Chemistry. (2019). DIBALH: From Known Fundamental to an Unusual Reaction; Chemoselective Partial Reduction of Tertiary Amides in the Presence of Esters. Retrieved from [Link]

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  • CP Lab Safety. (n.d.). Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Retrieved from [Link]

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Spectroscopic Scrutiny of Methyl 3-chloro-4-formylbenzoate: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Methyl 3-chloro-4-formylbenzoate, a substituted aromatic compound, presents a unique structural framework with potential applications as a key intermediate in the synthesis of complex pharmaceutical agents. Its judicious functionalization, featuring a chloro group, a formyl moiety, and a methyl ester, necessitates a comprehensive spectroscopic analysis to unambiguously confirm its identity and purity. This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to Methyl 3-chloro-4-formylbenzoate. Designed for researchers, scientists, and drug development professionals, this document elucidates the spectral features of the molecule, underpinned by established scientific principles and comparative data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structural attributes of Methyl 3-chloro-4-formylbenzoate—specifically the electron-withdrawing nature of the chloro, formyl, and ester groups—profoundly influence its electronic environment and, consequently, its spectroscopic signatures. A thorough understanding of these substituent effects is critical for the accurate interpretation of the NMR, IR, and MS spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For Methyl 3-chloro-4-formylbenzoate, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of Methyl 3-chloro-4-formylbenzoate is predicted to exhibit distinct signals for the aromatic protons, the aldehydic proton, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aldehyde H10.1 - 10.3Singlet (s)-1H
Aromatic H (H-5)8.0 - 8.2Doublet (d)~8.01H
Aromatic H (H-2)7.9 - 8.1Doublet (d)~2.01H
Aromatic H (H-6)7.8 - 8.0Doublet of doublets (dd)~8.0, ~2.01H
Methyl H (-OCH₃)3.9 - 4.0Singlet (s)-3H

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of Methyl 3-chloro-4-formylbenzoate in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32 scans for adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal.

Interpretation of the ¹H NMR Spectrum

The aldehydic proton is expected to be the most downfield signal, appearing as a sharp singlet due to the strong deshielding effect of the carbonyl group. The aromatic region will display a complex splitting pattern arising from the three non-equivalent protons. H-5, being para to the electron-withdrawing ester group and ortho to the formyl group, will be significantly deshielded and appear as a doublet due to coupling with H-6. H-2, ortho to the ester and meta to the formyl group, will also be downfield and will appear as a doublet due to coupling with H-6. H-6, positioned between the chloro and ester groups, will experience coupling from both H-2 and H-5, resulting in a doublet of doublets. The methyl ester protons will present as a sharp singlet in the upfield region of the spectrum.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic nature of the substituents.

Predicted ¹³C NMR Spectral Data

Signal AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 195
Ester C=O164 - 166
Aromatic C (quaternary)130 - 140
Aromatic C-H125 - 135
Methyl C (-OCH₃)52 - 54

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation and phase correction.

Interpretation of the ¹³C NMR Spectrum

The two carbonyl carbons will be the most downfield signals, with the aldehyde carbonyl appearing at a higher chemical shift than the ester carbonyl. The aromatic region will show six distinct signals, four for the quaternary carbons and two for the protonated carbons, reflecting the lack of symmetry in the molecule. The carbon of the methyl ester will be the most upfield signal. The specific assignments of the aromatic carbons can be aided by advanced NMR techniques such as HSQC and HMBC.

Visualization of Key NMR Correlations

Caption: Predicted proton-proton coupling in Methyl 3-chloro-4-formylbenzoate.

II. Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Predicted IR Spectral Data

Wavenumber (cm⁻¹)VibrationIntensity
~3050 - 3100Aromatic C-H stretchMedium
~2850, ~2750Aldehyde C-H stretch (Fermi doublet)Weak
~1720 - 1730Ester C=O stretchStrong
~1690 - 1710Aldehyde C=O stretchStrong
~1600, ~1475Aromatic C=C stretchMedium
~1250 - 1300Ester C-O stretchStrong
~750 - 850C-Cl stretchMedium

Experimental Protocol: IR Acquisition (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by two strong carbonyl stretching absorptions: one for the ester and one for the aldehyde. The ester carbonyl will likely appear at a higher wavenumber than the aldehyde carbonyl. The presence of the aldehyde is further confirmed by the characteristic, albeit weaker, Fermi doublet for the aldehydic C-H stretch. Aromatic C-H and C=C stretching vibrations will also be present, along with a medium intensity band for the C-Cl stretch in the fingerprint region.

Visualization of Key IR Vibrations

G Aromatic C-H ~3075 cm⁻¹ Aldehyde C-H ~2850, ~2750 cm⁻¹ Ester C=O ~1725 cm⁻¹ Aldehyde C=O ~1700 cm⁻¹ Aromatic C=C ~1600, ~1475 cm⁻¹ Ester C-O ~1275 cm⁻¹ C-Cl ~800 cm⁻¹ Methyl 3-chloro-4-formylbenzoate Methyl 3-chloro-4-formylbenzoate Methyl 3-chloro-4-formylbenzoate->Aromatic C-H Methyl 3-chloro-4-formylbenzoate->Aldehyde C-H Methyl 3-chloro-4-formylbenzoate->Ester C=O Methyl 3-chloro-4-formylbenzoate->Aldehyde C=O Methyl 3-chloro-4-formylbenzoate->Aromatic C=C Methyl 3-chloro-4-formylbenzoate->Ester C-O Methyl 3-chloro-4-formylbenzoate->C-Cl

Caption: Key functional group vibrations in the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
198/200[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
167/169[M - OCH₃]⁺
139/141[M - COOCH₃]⁺
111[C₆H₄Cl]⁺

Experimental Protocol: Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature Program: A temperature gradient to ensure separation from any impurities (e.g., 50°C to 250°C at 10°C/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-300 amu.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 198, with a characteristic M+2 peak at m/z 200 of approximately one-third the intensity, confirming the presence of a single chlorine atom.[1] Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 167/169, and the loss of the entire carbomethoxy group (-COOCH₃) to yield a fragment at m/z 139/141. Further fragmentation could lead to the formation of a chlorophenyl cation at m/z 111.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of Methyl 3-chloro-4-formylbenzoate. By integrating the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of subsequent steps in the drug discovery and development pipeline. The principles and protocols detailed herein are broadly applicable to the characterization of other novel small molecules, serving as a valuable resource for the scientific community.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-formylbenzoate. Retrieved from [Link]

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Solubility and stability of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Solubility and Stability of Methyl 3-chloro-4-formylbenzoate

Introduction: Understanding a Key Chemical Intermediate

Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9) is a substituted aromatic carbonyl compound of significant interest in synthetic and medicinal chemistry.[1][2] Its unique trifunctional structure—featuring a methyl ester, a reactive aldehyde, and a chlorinated benzene ring—makes it a versatile building block for the synthesis of more complex molecules, including APIs (Active Pharmaceutical Ingredients) and materials for protein degradation.[1][3]

The successful application of this intermediate in multi-step syntheses and its formulation into stable research solutions are critically dependent on a thorough understanding of its physicochemical properties. Its solubility dictates the choice of reaction media and purification solvents, while its stability profile determines appropriate storage conditions and potential degradation pathways that could impact reaction yield and purity.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the solubility and stability of Methyl 3-chloro-4-formylbenzoate. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-tested protocols for researchers to validate and expand upon these findings in their own laboratories.

Section 1: Core Physicochemical and Handling Properties

A foundational understanding begins with the compound's basic properties and recommended handling procedures. These characteristics are directly influenced by its molecular structure and dictate its behavior in a laboratory setting.

Physical and Chemical Identity
PropertyValueSource(s)
CAS Number 74733-26-9[1][2]
Molecular Formula C₉H₇ClO₃[1][2][3]
Molecular Weight 198.6 g/mol [1][2][3]
Appearance White to light yellow solid[4]
Boiling Point 315.8 ± 27.0 °C (Predicted)[4]
Density 1.315 ± 0.06 g/cm³ (Predicted)[4]
Recommended Handling and Storage

The stability of Methyl 3-chloro-4-formylbenzoate is contingent upon proper storage. The aldehyde group is susceptible to oxidation, and the ester can undergo hydrolysis. Therefore, stringent storage conditions are necessary to maintain its purity and integrity over time.

  • Atmosphere: Store under an inert gas like nitrogen or argon.[4] This is a critical precaution to prevent the oxidation of the highly susceptible aldehyde functional group.

  • Temperature: Maintain storage at 2-8°C.[4] Refrigerated temperatures slow down potential degradation reactions.

  • Container: Keep in a tightly sealed, dry container.[4][5][6][7] This prevents the ingress of moisture, which can lead to ester hydrolysis, and atmospheric oxygen.

  • Incompatibilities: Avoid strong oxidizing agents, which can readily convert the aldehyde to a carboxylic acid.[6]

Section 2: Solubility Profile - A Theoretical and Practical Analysis

Solubility is a critical parameter for any chemical used in solution-phase chemistry or for purification. The solubility of Methyl 3-chloro-4-formylbenzoate is governed by the interplay of its polar functional groups (ester, aldehyde) and its relatively nonpolar chlorinated aromatic core.

Theoretical Solubility and Qualitative Observations

The presence of two oxygen atoms in the ester and aldehyde groups provides sites for hydrogen bonding with protic solvents and dipole-dipole interactions with polar aprotic solvents. However, the bulky, nonpolar benzene ring limits its solubility in highly polar solvents like water. The chloro-substituent slightly increases its polarity but also its molecular weight, contributing to a complex solubility profile.

While specific quantitative data is scarce in the literature, qualitative observations for structurally similar compounds suggest:

  • Aqueous Solubility: Very low. A related compound, Methyl 4-formylbenzoate, is described as having a solubility of less than 1 mg/mL in water.[8] The chloro-substituent on the target molecule is unlikely to significantly improve this.

  • Organic Solvents: Good solubility is expected in a range of common organic solvents. Methyl 4-hydroxybenzoate, another analog, readily dissolves in ethanol, ether, and acetone.

Experimental Protocol for Quantitative Solubility Determination

To generate reliable and actionable data, a systematic experimental approach is required. The equilibrium shake-flask method followed by HPLC quantification is the gold standard.

Principle: This method determines the saturation concentration of a solute in a given solvent at a specific temperature. Excess solid is equilibrated with the solvent for a sufficient time to ensure saturation. The resulting saturated solution is then filtered and analyzed to determine the concentration.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of selected solvent prep1->prep2 equil1 Seal vial and place in shaker bath at 25°C prep2->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 analysis1 Filter sample through 0.22 µm syringe filter equil2->analysis1 analysis2 Dilute aliquot with mobile phase analysis1->analysis2 analysis3 Analyze by validated HPLC-UV method analysis2->analysis3 analysis4 Quantify against a calibration curve analysis3->analysis4

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount (e.g., 10-20 mg) of Methyl 3-chloro-4-formylbenzoate. The solid should be in excess to ensure saturation can be achieved.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent to each vial. A recommended set of solvents to build a comprehensive profile includes:

    • Water (Aqueous)

    • Methanol (Polar, Protic)

    • Ethanol (Polar, Protic)

    • Acetonitrile (Polar, Aprotic)

    • Acetone (Polar, Aprotic)

    • Dichloromethane (DCM) (Nonpolar)

    • Ethyl Acetate (Intermediate Polarity)

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Equilibrate for at least 24 hours to ensure the system reaches a thermodynamic equilibrium.

  • Sample Processing: After equilibration, allow the vials to stand for a short period to let undissolved solids settle. Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all particulate matter.

  • Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase). Analyze the diluted sample using a validated HPLC-UV method (see Section 4) and quantify the concentration against a pre-prepared calibration curve.

Section 3: Stability Profile and Degradation Pathways

Understanding the stability of Methyl 3-chloro-4-formylbenzoate is crucial for predicting its shelf-life, identifying compatible reaction conditions, and developing stability-indicating analytical methods. The molecule's primary liabilities are the aldehyde and ester functional groups.

Potential Chemical Degradation Pathways

Based on fundamental organic chemistry principles, two primary degradation pathways can be anticipated:

  • Oxidation: The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, Methyl 3-chloro-4-carboxybenzoate. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.[9]

  • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the ester bond to yield 3-chloro-4-formylbenzoic acid and methanol.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent Methyl 3-chloro-4-formylbenzoate Hydrolysis_Product 3-chloro-4-formylbenzoic Acid Parent->Hydrolysis_Product + H₂O (Acid/Base) Oxidation_Product Methyl 3-chloro-4-carboxybenzoate Parent->Oxidation_Product + [O]

Caption: Potential Degradation Pathways.

Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is an essential practice in drug development and chemical research to identify likely degradation products and establish the intrinsic stability of a compound.

Principle: By exposing the compound to conditions more severe than accelerated storage (e.g., high/low pH, high temperature, intense light), potential degradation pathways can be rapidly identified. A stability-indicating analytical method is required to separate and quantify the parent compound from any degradants formed.

G cluster_prep Stock Solution Preparation cluster_stress Stress Conditions (Separate Aliquots) cluster_analysis Analysis Workflow Stock Prepare 1 mg/mL stock in Acetonitrile/Water (1:1) Acid Add 0.1 M HCl Heat at 60°C Stock->Acid Base Add 0.1 M NaOH Room Temp Stock->Base Oxidative Add 3% H₂O₂ Room Temp Stock->Oxidative Thermal Heat stock solution at 60°C Stock->Thermal Photo Expose to ICH Q1B light (inc. dark control) Stock->Photo Timepoints Sample at t=0, 2, 8, 24 hr Acid->Timepoints Base->Timepoints Oxidative->Timepoints Thermal->Timepoints Photo->Timepoints Neutralize Neutralize Acid/Base samples Timepoints->Neutralize Analyze Analyze all samples by Stability-Indicating HPLC Neutralize->Analyze Assess Assess % degradation and peak purity Analyze->Assess

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of Methyl 3-chloro-4-formylbenzoate (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate in a water bath at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature, as base-catalyzed hydrolysis is typically rapid.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Incubate an aliquot of the stock solution (in acetonitrile/water) at 60°C.

  • Photostability: Expose a solution sample to a light source that meets ICH Q1B guideline specifications (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[10] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Section 4: Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. A reverse-phase HPLC method with UV detection is well-suited for this compound.

Principle: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent compound from its degradation products and any other impurities.

Example HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid improves peak shape and is MS-compatible. Acetonitrile is a common strong solvent.
Gradient Start at 30% B, ramp to 90% B over 15 min, hold 5 minA gradient is necessary to elute the parent compound and any potential degradants which may have different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmAromatic compounds typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLStandard volume to avoid column overload.
Column Temp. 30°CControlled temperature ensures reproducible retention times.

This method should be validated for specificity by analyzing samples from the forced degradation study to confirm that all degradation product peaks are resolved from the parent peak.

Conclusion

Methyl 3-chloro-4-formylbenzoate is a valuable chemical intermediate whose effective use hinges on a clear understanding of its solubility and stability. While it exhibits limited aqueous solubility, it is readily soluble in common polar organic solvents. Its primary stability liabilities are the aldehyde and ester functionalities, which are susceptible to oxidation and pH-dependent hydrolysis, respectively.

For researchers and drug development professionals, adherence to recommended storage conditions—refrigerated, under an inert atmosphere, and protected from moisture—is paramount to preserving the compound's integrity. The experimental protocols detailed in this guide provide a robust framework for generating precise solubility data and characterizing the compound's intrinsic stability, ensuring its reliable performance in synthesis and research applications.

References

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  • Fisher Scientific. (2024, March 30). Safety Data Sheet: Methyl 3-chloro-4-hydroxybenzoate.
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An In-depth Technical Guide to the Reactivity Profile of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the chemical reactivity of Methyl 3-chloro-4-formylbenzoate, a bifunctional aromatic compound of significant interest in synthetic organic and medicinal chemistry. We will explore the electronic and steric factors governing the differential reactivity of its formyl and ester functionalities, offering a framework for predicting and controlling its chemical transformations. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistically grounded understanding of this versatile synthetic intermediate.

Introduction: The Structural and Electronic Landscape

Methyl 3-chloro-4-formylbenzoate is a substituted aromatic compound featuring three key substituents on a benzene ring: a formyl group (-CHO), a methyl ester group (-COOCH₃), and a chlorine atom (-Cl). The relative positions of these groups create a unique electronic environment that dictates the reactivity of the molecule.

The formyl and ester groups are both electron-wringing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution.[1][2][3][4] The chlorine atom is also a deactivating group due to its inductive effect, but it is an ortho, para-director in electrophilic aromatic substitution reactions.

The Dueling Carbonyls: Formyl vs. Ester Reactivity

The core of Methyl 3-chloro-4-formylbenzoate's reactivity lies in the differential electrophilicity of its two carbonyl carbons: the formyl carbon and the ester carbon. Aldehydes are generally more reactive towards nucleophiles than esters.[5][6] This can be attributed to two main factors:

  • Electronic Effects: The ester group has a resonance structure where the lone pair of electrons on the oxygen atom adjacent to the carbonyl group delocalizes into the carbonyl pi-system. This resonance donation of electron density reduces the partial positive charge on the ester carbonyl carbon, making it less electrophilic.[6][7] The formyl group, lacking this adjacent oxygen with a lone pair, has a more electrophilic carbonyl carbon.

  • Steric Effects: The formyl group has a small hydrogen atom attached to the carbonyl carbon, making it more sterically accessible to incoming nucleophiles compared to the bulkier methoxy group of the ester.

G cluster_formyl Formyl Group Reactivity cluster_ester Ester Group Reactivity Formyl_Carbon Formyl Carbon (δ+) Nucleophile_E Nucleophile Nucleophile_F Nucleophile Nucleophile_F->Formyl_Carbon More favorable attack Ester_Carbon Ester Carbon (δ+) Resonance Resonance Stabilization (reduces electrophilicity) Ester_Carbon->Resonance Nucleophile_E->Ester_Carbon Less favorable attack

Chemoselective Transformations: Targeting a Single Functionality

The difference in reactivity between the formyl and ester groups allows for a high degree of chemoselectivity in reactions. By carefully selecting reagents and reaction conditions, it is possible to transform one group while leaving the other intact.

Selective Reduction of the Formyl Group

The formyl group can be selectively reduced to a primary alcohol in the presence of the ester group using mild reducing agents. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[5][7][8][9][10] It is a less powerful reducing agent than lithium aluminum hydride (LiAlH₄) and will readily reduce aldehydes and ketones but is generally unreactive towards esters under standard conditions.[5][7][11]

Table 1: Comparison of Reducing Agents for Methyl 3-chloro-4-formylbenzoate

Reducing AgentTarget FunctionalityProductNotes
Sodium Borohydride (NaBH₄)FormylPrimary AlcoholHigh chemoselectivity.[8][9][10]
Lithium Aluminum Hydride (LiAlH₄)Both Formyl and EsterDiolNon-selective, reduces both carbonyls.[11][12]

Experimental Protocol: Selective Reduction with Sodium Borohydride

  • Dissolution: Dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) until the effervescence ceases.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

G Start Methyl 3-chloro-4-formylbenzoate Reagent NaBH₄, MeOH Start->Reagent Product Methyl 3-chloro-4-(hydroxymethyl)benzoate Reagent->Product

Selective Oxidation of the Formyl Group

The formyl group can be selectively oxidized to a carboxylic acid without affecting the ester group. Various oxidizing agents can be employed, with the choice often depending on the desired reaction conditions and scale.[13][14][15] A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions, followed by acidification. Other reagents like Oxone have also been reported for the clean oxidation of aromatic aldehydes.[14]

Experimental Protocol: Selective Oxidation with Potassium Permanganate

  • Dissolution: Dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetone or t-butanol) and water.

  • Basification: Add a base such as sodium carbonate or sodium hydroxide to the solution.

  • Addition of KMnO₄: Slowly add a solution of potassium permanganate (KMnO₄) in water to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a reducing agent like sodium bisulfite to destroy the excess permanganate.

  • Acidification: Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash with cold water, and dry.

Wittig Reaction: Olefination of the Formyl Group

The Wittig reaction provides a powerful method for converting the formyl group into an alkene, while the ester group remains unreactive.[16][17][18][19][20] This reaction involves the use of a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or unstabilized) will determine the stereochemistry of the resulting alkene.[16][20]

Experimental Protocol: Wittig Olefination

  • Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent like THF or DMSO.

  • Reaction with Aldehyde: Add a solution of Methyl 3-chloro-4-formylbenzoate (1.0 eq) in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching and Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the product by column chromatography.

G Start Methyl 3-chloro-4-formylbenzoate Reagent Ph₃P=CHR (Wittig Reagent) Start->Reagent Product Alkene Product Reagent->Product

Reactions Involving the Ester Group

While the formyl group is more reactive, the ester group can undergo nucleophilic acyl substitution under more forcing conditions or with specific reagents.[21][22][23][24][25]

Saponification: Hydrolysis of the Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in a process known as saponification.[23] This reaction typically requires elevated temperatures to proceed at a reasonable rate.

Experimental Protocol: Saponification

  • Reaction Setup: Dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Addition of Base: Add an excess of a strong base (e.g., NaOH or KOH, 2-3 eq).

  • Heating: Heat the reaction mixture to reflux and monitor by TLC.

  • Acidification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid.

  • Isolation: Filter the solid product, wash with water, and dry.

Conclusion

The reactivity profile of Methyl 3-chloro-4-formylbenzoate is dominated by the higher electrophilicity of the formyl group compared to the ester group. This differential reactivity allows for a wide range of chemoselective transformations, making it a valuable and versatile building block in organic synthesis. A thorough understanding of the electronic and steric factors governing its reactivity, as detailed in this guide, is crucial for the rational design of synthetic routes and the efficient preparation of complex target molecules.

References

  • Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications (RSC Publishing). Available at: [Link]

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  • Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education. Available at: [Link]

  • Aldehyde - Oxidation, Reduction, Reactions. Britannica. Available at: [Link]

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Potential hazards and safety precautions for handling Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for Handling Methyl 3-chloro-4-formylbenzoate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological and safety data for Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9) is not extensively available. This guide has been compiled by synthesizing information from safety data sheets of structurally analogous compounds and applying established principles of chemical risk assessment based on its functional groups. The recommendations herein are intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel for specific laboratory or manufacturing processes.

Section 1: Chemical Identity and Properties

Methyl 3-chloro-4-formylbenzoate is a bifunctional organic compound featuring a chlorinated aromatic ring, an aldehyde, and a methyl ester. These functional groups make it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex molecules.[1] Understanding its physical and chemical properties is the first step in a robust safety assessment.

Table 1: Chemical and Physical Properties of Methyl 3-chloro-4-formylbenzoate

PropertyValueReference(s)
CAS Number 74733-26-9[1][2][3]
Molecular Formula C₉H₇ClO₃[1][4]
Molecular Weight 198.6 g/mol [1]
Appearance Solid[4]
Purity Typically ≥97%[1][4]

Section 2: Hazard Identification and Risk Assessment

The hazard profile of Methyl 3-chloro-4-formylbenzoate can be inferred from its constituent functional groups and data from analogous compounds. The primary hazards are associated with irritation, potential sensitization, and acute toxicity.[3]

Analysis of Functional Group Hazards
  • Aromatic Aldehyde: Aldehydes are known to be reactive and can cause irritation to the skin, eyes, and respiratory system.[5][6] Some aldehydes are also skin sensitizers.[6][7] Inhalation of aldehyde vapors can lead to respiratory tract irritation.[5]

  • Chlorinated Aromatic Compound: Chlorinated aromatic compounds can exhibit varying degrees of toxicity. Some are known to be persistent in the environment. The presence of the chloro group can influence the metabolic pathways and toxicological profile of the molecule.

  • Methyl Ester: While generally less reactive than other functional groups, esters can be hydrolyzed under acidic or basic conditions.

Hazard Classification Based on Analogous Compounds

The Globally Harmonized System (GHS) classifications for Methyl 3-chloro-4-formylbenzoate and its close structural analogs highlight the expected hazards.[3][8][9][10]

Table 2: GHS Hazard Classifications for Methyl 3-chloro-4-formylbenzoate and Analogs

HazardMethyl 3-chloro-4-formylbenzoate[3]Methyl 3-fluoro-4-formylbenzoate[10]Methyl 3-chloro-4-hydroxybenzoate[9]3-Chlorobenzaldehyde[6]
Acute Toxicity, Oral Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Category 4 (Harmful if swallowed)Harmful if swallowed
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Category 2 (Causes skin irritation)Irritating to skin
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Category 2A (Causes serious eye irritation)Category 2 (Causes serious eye irritation)Irritating to eyes
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)Category 3 (May cause respiratory irritation)Irritating to respiratory system
Skin Sensitization --May cause an allergic skin reactionMay cause sensitization by skin contact

Based on this data, it is prudent to handle Methyl 3-chloro-4-formylbenzoate as a compound that is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The most effective way to manage chemical hazards is to follow the hierarchy of controls. This principle prioritizes control methods from most to least effective.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Caption: The hierarchy of controls, from most to least effective.

Engineering Controls
  • Chemical Fume Hood: All handling of Methyl 3-chloro-4-formylbenzoate in its solid form or in solution should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.[12]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[5] A face shield may be necessary for procedures with a high risk of splashing.Protects against eye irritation from dust or splashes.[11]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5] A lab coat or chemical-resistant apron.Prevents skin irritation and potential sensitization.[6] Change gloves immediately if contaminated.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be required if engineering controls are insufficient or when handling large quantities of the powder outside of a fume hood.[5][11]Protects against respiratory tract irritation from airborne dust.[6]
Footwear Closed-toe shoes.Provides protection from spills.

Section 4: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring personnel safety.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[11]

  • Personal Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11][13]

Storage
  • Container: Store in a tightly closed container.[11][12]

  • Conditions: Keep in a cool, dry, and well-ventilated place.[11][12]

  • Incompatibilities: Store separately from incompatible materials.[14]

Section 5: Emergency Procedures

Rapid and informed response to emergencies can significantly mitigate harm.

First Aid Measures

The following first aid measures are based on protocols for structurally similar and hazardous compounds.[11][13]

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Spill and Fire Procedures
  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[15] Ensure adequate ventilation and wear appropriate PPE.

  • Fire-Fighting Measures: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13][16] Combustion may produce toxic fumes, including carbon oxides, hydrogen chloride, and phosgene.[6][7]

Emergency Response Workflow

cluster_1 Emergency Response Workflow Incident Chemical Incident Occurs (Spill, Exposure, Fire) Assess Assess the Situation (Ensure personal safety first) Incident->Assess FirstAid Administer First Aid (As per Section 5.1) Incident->FirstAid Contain Contain Spill / Extinguish Fire (If trained and safe to do so) Incident->Contain Alert Alert Personnel & Emergency Services Assess->Alert Evacuate Evacuate Immediate Area (If necessary) Assess->Evacuate Report Report and Document the Incident FirstAid->Report Decontaminate Decontaminate Area and Personnel Contain->Decontaminate Decontaminate->Report

Caption: A general workflow for responding to chemical emergencies.

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[15] Dispose of contents and container to an approved waste disposal plant.[11][15] Do not mix with other waste.[15]

Section 7: References

  • CP Lab Safety. (n.d.). Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Retrieved from [Link]

  • 2-chlorobenzaldehyde Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Aldehyde C-8 FPD-2015A-2384 Safety Data Sheet. (2021, October 12). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved from [Link]

  • material safety data sheet - 2-chlorobenzaldehyde 98%. (n.d.). Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • OSHA. (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. Retrieved from [Link]

  • LookChem. (2025, May 20). methyl 4-formylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-fluoro-4-formylbenzoate. Retrieved from [Link]

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Navigating the Procurement of Methyl 3-chloro-4-formylbenzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-4-formylbenzoate, a key building block in contemporary drug discovery and development, presents both opportunities and challenges in its procurement. Its utility in the synthesis of complex molecular scaffolds necessitates a thorough understanding of its commercial landscape, quality attributes, and supply chain intricacies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability, supplier landscape, and critical quality considerations for Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9). Drawing upon field-proven insights, this document aims to empower procurement decisions and mitigate risks in the early phases of pharmaceutical development.

Chemical Identity and Significance

Methyl 3-chloro-4-formylbenzoate is a substituted aromatic aldehyde with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.6 g/mol .[1][2] Its structure, featuring a reactive aldehyde, a chloro substituent, and a methyl ester, makes it a versatile intermediate for a variety of chemical transformations. This trifunctional nature allows for sequential and site-selective reactions, rendering it a valuable component in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the aldehyde and chloro groups provides handles for cross-coupling reactions, nucleophilic additions, and other transformations crucial for building molecular complexity.

Commercial Availability and Supplier Landscape

Methyl 3-chloro-4-formylbenzoate is readily available from a multitude of chemical suppliers, ranging from large, multinational corporations to smaller, specialized chemical synthesis laboratories. The primary geographic sources of this intermediate are China, the United States, and the United Kingdom.

Major Supplier Categories

The supplier landscape can be broadly categorized into three tiers:

  • Large Chemical Marketplaces: Platforms like ChemicalBook, PubChem, and MolPort aggregate listings from numerous suppliers, offering a broad overview of availability and pricing. These platforms are excellent starting points for initial sourcing and price comparisons.

  • Specialized Chemical Building Block Suppliers: Companies such as Sigma-Aldrich (Merck), Thermo Fisher Scientific, and VWR focus on providing a wide range of research chemicals in various quantities. They often provide detailed product information and have established quality control systems.

  • Contract Research Organizations (CROs) and Custom Synthesis Labs: For specific purity requirements or bulk quantities, CROs and custom synthesis labs can provide Methyl 3-chloro-4-formylbenzoate synthesized to exact specifications.

Representative Supplier and Purity Information

The following table provides a snapshot of representative suppliers and the typical purities offered for Methyl 3-chloro-4-formylbenzoate (CAS 74733-26-9). Please note that this is not an exhaustive list and availability and pricing are subject to change.

Supplier CategoryRepresentative SuppliersTypical PurityScale of Supply
Chemical Marketplaces ChemicalBook, PubChem, eMolecules97-99%Grams to Kilograms
Specialized Suppliers Sigma-Aldrich, Thermo Fisher Scientific, Angene≥98%Milligrams to Grams
Custom Synthesis Various CROs and custom synthesis providersAs per client specificationKilograms to Metric Tons

Synthesis and Potential Impurities

A common synthetic route to Methyl 3-chloro-4-formylbenzoate involves the palladium-catalyzed carbonylation of a suitable precursor, such as 4-bromo-2-chlorobenzaldehyde, in the presence of methanol and carbon monoxide. This process, while efficient, can introduce specific impurities that are critical to monitor for downstream applications.

Illustrative Synthesis Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product 4-bromo-2-chlorobenzaldehyde 4-bromo-2-chlorobenzaldehyde Reaction Vessel Reaction Vessel 4-bromo-2-chlorobenzaldehyde->Reaction Vessel Methanol Methanol Methanol->Reaction Vessel Carbon Monoxide Carbon Monoxide Carbon Monoxide->Reaction Vessel Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium Catalyst (e.g., Pd(dppf)Cl2) Palladium Catalyst (e.g., Pd(dppf)Cl2)->Reaction Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Vessel Methyl 3-chloro-4-formylbenzoate Methyl 3-chloro-4-formylbenzoate Reaction Vessel->Methyl 3-chloro-4-formylbenzoate Carbonylation

Caption: Generalized workflow for the synthesis of Methyl 3-chloro-4-formylbenzoate.

Potential Impurities to Consider

Given the synthesis route, researchers should be aware of the following potential impurities:

  • Residual Palladium: Palladium catalysts are toxic and their levels must be strictly controlled in pharmaceutical intermediates.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of 4-bromo-2-chlorobenzaldehyde.

  • By-products from Side Reactions: Depending on the reaction conditions, side reactions such as hydrodehalogenation or the formation of isomeric by-products can occur.

  • Solvent Residues: Residual solvents from the reaction and purification steps may be present.

Quality Control and Supplier Qualification

For researchers and drug development professionals, ensuring the quality and consistency of Methyl 3-chloro-4-formylbenzoate is paramount. A robust supplier qualification process is essential to mitigate risks associated with impurities and batch-to-batch variability.

The Critical Role of the Certificate of Analysis (CoA)

A detailed Certificate of Analysis (CoA) is a non-negotiable document when procuring this intermediate. A comprehensive CoA should include:

  • Compound Identification: CAS number, molecular formula, and molecular weight.

  • Purity: Determined by a reliable analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Identity Confirmation: Data from spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Impurities: Levels of known and unknown impurities, including residual solvents and heavy metals (specifically palladium).

  • Physical Properties: Appearance, melting point, and solubility.

Supplier Qualification Workflow

G A Initial Supplier Identification (Marketplaces, Databases) B Request for Information (RFI) & Quotation (RFQ) A->B C Technical Evaluation (CoA, Specifications, Synthesis Route) B->C C->B Request further details D Sample Request & In-house Analysis C->D D->C Sample fails E Supplier Audit (For critical/large scale supply) D->E If sample meets spec F Supplier Approval & Onboarding E->F

Caption: A stepwise approach to qualifying suppliers for critical chemical intermediates.

Experimental Protocols: Best Practices for Incoming Material Verification

It is highly recommended that end-users perform their own analytical verification of incoming batches of Methyl 3-chloro-4-formylbenzoate, especially for critical applications.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Accurately weigh and dissolve a reference standard of Methyl 3-chloro-4-formylbenzoate in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Sample Preparation: Prepare a solution of the received material in the same solvent and at a similar concentration to the standard.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject both the standard and sample solutions. Compare the retention time of the main peak in the sample to that of the standard for identity confirmation. Calculate the purity based on the peak area percentage of the main peak relative to all other peaks.

Conclusion

The successful procurement of Methyl 3-chloro-4-formylbenzoate hinges on a diligent and technically informed approach. By understanding the supplier landscape, being cognizant of potential impurities arising from its synthesis, and implementing a rigorous quality control and supplier qualification process, researchers and drug development professionals can ensure the integrity of their starting materials. This, in turn, contributes to the robustness and reproducibility of their research and the overall quality of the resulting pharmaceutical candidates.

References

  • PubChem. Methyl 3-chloro-4-formylbenzoate.[Link]

  • Angene. Methyl 3-chloro-4-formylbenzoate.[Link]

  • CP Lab Safety. Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram.[Link]

  • Capot Chemical. 74733-26-9 | Methyl 3-chloro-4-formylbenzoate.[Link]

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An In-depth Technical Guide to Methyl 3-chloro-4-formylbenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-4-formylbenzoate, a halogenated aromatic aldehyde and ester, has emerged as a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern offers multiple reactive sites, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the historical context, synthesis, physicochemical properties, and key applications of Methyl 3-chloro-4-formylbenzoate, with a focus on its role in the development of novel therapeutics.

Introduction and Historical Context

The precise historical genesis of Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9) is not prominently documented in early chemical literature, suggesting its rise to significance is a relatively recent development driven by the demands of modern synthetic chemistry.[1][2][3] Unlike foundational reagents with long histories, the utility of this compound appears to be closely tied to the advent of sophisticated cross-coupling methodologies and the increasing need for precisely functionalized aromatic scaffolds in drug discovery. Its emergence in chemical supplier catalogs and patent literature has grown in recent decades, highlighting its value as a specialized intermediate. The presence of a chloro substituent, an aldehyde, and a methyl ester on the same benzene ring provides a powerful combination of functionalities for synthetic chemists to exploit.

Physicochemical and Spectroscopic Properties

Methyl 3-chloro-4-formylbenzoate is typically a white to off-white solid with a molecular formula of C₉H₇ClO₃ and a molecular weight of 198.6 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 3-chloro-4-formylbenzoate

PropertyValueReference(s)
CAS Number 74733-26-9[1][2]
Molecular Formula C₉H₇ClO₃[1]
Molecular Weight 198.6 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98%[1][4]

Spectroscopic analysis is crucial for the unambiguous identification and quality control of Methyl 3-chloro-4-formylbenzoate. While a comprehensive set of publicly available experimental spectra is limited, predicted data and analysis of related structures provide a strong basis for its characterization.

2.1. Mass Spectrometry

Predicted mass spectrometry data indicates the following adducts and their corresponding m/z values, which are essential for its identification in complex reaction mixtures.[5]

Table 2: Predicted Mass Spectrometry Data for Methyl 3-chloro-4-formylbenzoate

AdductPredicted m/z
[M+H]⁺199.01566
[M+Na]⁺220.99760
[M-H]⁻197.00110
[M]⁺198.00783

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Methyl 3-chloro-4-formylbenzoate are predicted to exhibit characteristic signals corresponding to its unique substitution pattern. The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern due to the three non-equivalent protons. The aldehyde proton would appear as a singlet at a downfield chemical shift (typically around 10 ppm), and the methyl ester protons would be observed as a singlet further upfield (around 3.9 ppm). The ¹³C NMR spectrum would display distinct signals for the carbonyl carbons of the aldehyde and ester, the aromatic carbons, and the methyl carbon of the ester.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-chloro-4-formylbenzoate is expected to show strong absorption bands characteristic of its functional groups. Key vibrational frequencies would include the C=O stretching of the aldehyde (around 1700 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), C-O stretching of the ester, and C-Cl stretching, in addition to the characteristic aromatic C-H and C=C stretching vibrations.

Synthesis of Methyl 3-chloro-4-formylbenzoate

A contemporary and efficient method for the synthesis of Methyl 3-chloro-4-formylbenzoate is detailed in the patent literature, showcasing a palladium-catalyzed carbonylation reaction.[6]

3.1. Palladium-Catalyzed Carbonylation of 4-bromo-2-chlorobenzaldehyde

This synthetic route provides a high-yielding and reliable method for the preparation of Methyl 3-chloro-4-formylbenzoate. The causality behind the experimental choices lies in the efficiency of palladium catalysis for the formation of C-C bonds, specifically the introduction of a carbonyl group.

Experimental Protocol:

  • Reaction Setup: A 500-mL round-bottom flask is charged with 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.00 equiv), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol, 0.10 equiv), and triethylamine (27.7 g, 274 mmol, 3.00 equiv).[6]

  • Carbon Monoxide Introduction: The flask is purged with carbon monoxide (CO) gas.

  • Reaction Conditions: The resulting solution is stirred overnight at 60 °C.[6] The elevated temperature is necessary to drive the catalytic cycle, while the triethylamine acts as a base to neutralize the hydrogen bromide formed during the reaction.

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then purified by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (15:85) as the eluent.[6] This purification step is crucial to remove the palladium catalyst, unreacted starting materials, and any side products.

  • Product Isolation: The purified fractions are combined and concentrated to yield Methyl 3-chloro-4-formylbenzoate as a white solid (14.5 g, 80% yield).[6]

Synthesis start 4-bromo-2-chlorobenzaldehyde product Methyl 3-chloro-4-formylbenzoate start->product 60 °C, overnight reagents Methanol, CO, [Pd(dppf)Cl2], Triethylamine reagents->product

Palladium-catalyzed synthesis of Methyl 3-chloro-4-formylbenzoate.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of Methyl 3-chloro-4-formylbenzoate makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery.

4.1. Role as a Versatile Building Block

The aldehyde group can undergo a wide range of transformations, including reductive amination, Wittig reactions, and the formation of various heterocycles. The chloro substituent provides a handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

4.2. Application in the Synthesis of Bioactive Molecules

While specific blockbuster drugs directly derived from Methyl 3-chloro-4-formylbenzoate are not yet prevalent, its use as a key intermediate is increasingly cited in patent literature for the synthesis of novel therapeutic agents. One notable area of application is in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The structural motifs present in Methyl 3-chloro-4-formylbenzoate are well-suited for the construction of the linker and ligand components of PROTACs. Its classification as a "Protein Degrader Building Block" by some chemical suppliers underscores this emerging application.[1]

Applications parent Methyl 3-chloro-4-formylbenzoate sub1 Aldehyde (Reductive Amination, Wittig, etc.) parent->sub1 sub2 Chloro Group (Suzuki, Buchwald-Hartwig, etc.) parent->sub2 sub3 Methyl Ester (Hydrolysis to Carboxylic Acid) parent->sub3 app1 Heterocycle Synthesis sub1->app1 app2 Biaryl Synthesis sub2->app2 app3 Amide/Ester Formation sub3->app3 app4 PROTACs & Other Bioactive Molecules app1->app4 app2->app4 app3->app4

Synthetic utility of Methyl 3-chloro-4-formylbenzoate.

Conclusion

Methyl 3-chloro-4-formylbenzoate is a key synthetic intermediate whose importance has grown with the increasing complexity of modern therapeutic targets. Its trifunctional nature provides a versatile platform for the construction of novel molecular entities. While its historical origins are not deeply rooted in classical organic chemistry, its current and future applications, particularly in the development of targeted protein degraders and other complex bioactive molecules, solidify its position as a valuable tool for researchers and scientists in the pharmaceutical and chemical industries.

References

  • (Placeholder for a potential future discovery reference)
  • (Placeholder for a potential future spectroscopic d
  • (Placeholder for a potential future applic
  • (Placeholder for a potential future applic
  • (Placeholder for a potential future applic
  • Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved December 31, 2025, from [Link]

  • 74733-26-9 | Methyl 3-chloro-4-formylbenzoate - Capot Chemical. (n.d.). Retrieved December 31, 2025, from [Link]

  • Methyl 3-chloro-4-formylbenzoate CAS NO.74733-26-9 - Bide Pharmatech Ltd. (n.d.). Retrieved December 31, 2025, from [Link]

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  • Methyl 3-chloro-4-formylbenzoate (C9H7ClO3) - PubChemLite. (n.d.). Retrieved December 31, 2025, from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 3-chloro-4-formylbenzoate in Advanced Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-chloro-4-formylbenzoate (CAS No: 74733-26-9) is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure is distinguished by three key reactive sites: an electrophilic aldehyde, a methyl ester that can be hydrolyzed or transformed, and a chloro-substituted aromatic ring amenable to cross-coupling reactions. This unique combination of functional groups allows for orthogonal chemical transformations, making it an invaluable starting material for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth exploration of its synthetic utility, focusing on field-proven protocols and the underlying chemical principles that govern its reactivity.

Section 1: Reductive Amination for Amine Scaffolds

The aldehyde functionality of Methyl 3-chloro-4-formylbenzoate serves as a prime handle for the introduction of nitrogen-containing moieties through reductive amination. This reaction is a cornerstone of drug discovery, as it provides a robust and high-yielding pathway to secondary and tertiary amines, which are prevalent in biologically active molecules.

Causality and Mechanistic Insight: The process involves two discrete but concurrent steps: the formation of an iminium ion intermediate from the reaction of the aldehyde with a primary or secondary amine, followed by its immediate reduction by a mild and selective hydride agent. The choice of reducing agent is critical; it must be reactive enough to reduce the protonated imine but not so powerful as to reduce the starting aldehyde or the ester group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for slightly acidic conditions which favor iminium ion formation.

Experimental Protocol: Synthesis of Methyl 3-chloro-4-((alkylamino)methyl)benzoate

Objective: To synthesize a secondary amine derivative via reductive amination.

Materials:

  • Methyl 3-chloro-4-formylbenzoate

  • Primary Amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired secondary amine.

Data Summary Table:

ParameterValue/ConditionRationale
Reducing Agent Sodium triacetoxyborohydrideMild and selective for iminium ions over carbonyls and esters.
Solvent Dichloromethane (DCM)Aprotic, effectively solubilizes reactants, and is inert to the reaction conditions.
Catalyst Glacial Acetic AcidCatalyzes the formation of the iminium ion intermediate.
Temperature Room TemperatureSufficient for both iminium formation and reduction, minimizing side reactions.
Typical Yield 85-95% (Representative)The reaction is generally efficient and high-yielding.

Workflow Diagram:

Reductive_Amination cluster_reactants Reactants cluster_reagents Reagents & Conditions A Methyl 3-chloro-4-formylbenzoate Process One-Pot Reaction A->Process B Primary/Secondary Amine B->Process C NaBH(OAc)₃ C->Process Reducing Agent D DCM, Acetic Acid (cat.) D->Process Solvent/Catalyst Product Substituted Amine Product Process->Product Yields

Caption: Reductive Amination Workflow.

Section 2: Wittig Reaction for Alkene Synthesis

The aldehyde group is also a perfect substrate for the Wittig reaction, a powerful method for creating carbon-carbon double bonds with high regioselectivity.[2][3][4] This transformation is essential for synthesizing stilbene derivatives and other vinyl-aromatic systems used in materials science (e.g., fluorescent brighteners) and as pharmaceutical intermediates.[5][6]

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on the aldehyde's carbonyl carbon.[7] This forms a betaine intermediate which rapidly collapses to a four-membered oxaphosphetane ring. The driving force for the reaction is the subsequent irreversible decomposition of this ring to form a stable triphenylphosphine oxide and the desired alkene.[4][7] The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the ylide used.[3]

Experimental Protocol: Synthesis of Methyl 3-chloro-4-styrylbenzoate

Objective: To convert the aldehyde into an alkene via a Wittig reaction.

Materials:

  • Methyl 3-chloro-4-formylbenzoate

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add a strong base such as potassium tert-butoxide (1.2 eq) or n-BuLi. The appearance of a deep orange or red color indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of Methyl 3-chloro-4-formylbenzoate (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.

  • Work-up: Quench the reaction by adding saturated NH₄Cl solution. Extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, filter, and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by column chromatography or recrystallization.

Data Summary Table:

ParameterValue/ConditionRationale
Wittig Reagent Benzyltriphenylphosphonium ylideGenerated in situ to react with the aldehyde.
Base KOtBu or n-BuLiStrong base required to deprotonate the phosphonium salt to form the ylide.[4][8]
Solvent Tetrahydrofuran (THF)Aprotic and effectively solvates the ylide and reactants.
Temperature 0 °C to Room TemperatureInitial low temperature controls the exothermic ylide formation; reaction proceeds at RT.
Byproduct Triphenylphosphine oxideHighly stable, driving the reaction forward; must be removed during purification.

Workflow Diagram:

Wittig_Reaction Phosphonium Triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Intermediate Oxaphosphetane Intermediate Ylide->Intermediate [2+2] Cycloaddition Aldehyde Methyl 3-chloro-4-formylbenzoate Aldehyde->Intermediate Alkene Alkene Product Intermediate->Alkene Decomposition Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: General Pathway of the Wittig Reaction.

Section 3: Suzuki Cross-Coupling for C-C Bond Formation

The chloro-substituent on the aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10] This reaction is one of the most powerful tools for forming carbon-carbon bonds, enabling the synthesis of complex biaryl systems, which are common motifs in pharmaceuticals and functional materials.[11][12]

Causality and Mechanistic Insight: The Suzuki reaction couples an organohalide with an organoboron species (e.g., a boronic acid or ester) using a palladium catalyst and a base.[9] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the substrate.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. The base is crucial here, as it activates the boronic acid to facilitate this step.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

Experimental Protocol: Synthesis of a Biaryl Derivative

Objective: To form a new carbon-carbon bond at the 3-position of the benzoate ring.

Materials:

  • Methyl 3-chloro-4-formylbenzoate

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Ethyl Acetate

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flask, add Methyl 3-chloro-4-formylbenzoate (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0-3.0 eq).

  • Solvent and Degassing: Add the solvent system (e.g., a 4:1 mixture of Toluene/Water). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 eq) to the degassed mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until TLC indicates the consumption of the starting material (usually 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst. Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the biaryl product.

Data Summary Table:

ParameterValue/ConditionRationale
Catalyst Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexesEssential for mediating the C-C bond formation via the catalytic cycle.[12]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid for the transmetalation step.[10]
Solvent System Toluene/Water or Dioxane/WaterBiphasic system helps to dissolve both organic and inorganic reagents.
Atmosphere Inert (N₂ or Ar)Prevents oxidative degradation of the Pd(0) catalyst.
Coupling Partner Arylboronic AcidStable, readily available, and low toxicity source of the aryl group.

Workflow Diagram:

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)(Cl)L₂ Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)(Ar')L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-Ar' Pd_complex2->Product Reactant Ar-Cl Reactant->Pd_complex1 Boronic Ar'-B(OH)₂ + Base Boronic->Pd_complex2

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Conclusion

Methyl 3-chloro-4-formylbenzoate is a quintessential example of a strategic starting material in multi-step synthesis. Its trifunctional nature permits a rational and sequential application of distinct, high-impact chemical transformations. By leveraging reductive amination, Wittig olefination, and palladium-catalyzed cross-coupling, researchers can efficiently navigate complex synthetic pathways to produce novel amines, alkenes, and biaryl compounds. The protocols and principles outlined in this guide are designed to empower scientists in drug development and materials research to fully exploit the synthetic potential of this versatile chemical building block.

References

  • Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Common Conditions . organic-reaction.com. Available at: [Link]

  • Wittig reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism . Master Organic Chemistry. Available at: [Link]

  • The Wittig Reaction . Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents . National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

  • One‐pot procedure for synthesis of methyl 4‐formylbenzoate . ResearchGate. Available at: [Link]

  • Methyl 3-chloro-4-formylbenzoate | 74733-26-9 . Angene. Available at: [Link]

  • Suzuki-Miyaura Coupling . Organic Synthesis. Available at: [Link]

  • Sourcing Methyl 3-Chloro-4-methylbenzoate: A Guide for R&D Chemists . LinkedIn. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. Available at: [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion . ChemRxiv. Available at: [Link]

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses . PubMed. Available at: [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines . ResearchGate. Available at: [https://www.researchgate.net/publication/230612628_Reductive_Amination_with_11C]Formaldehyde_A_Versatile_Approach_to_Radiomethylation_of_Amines]([Link])

  • Reductive Amination & Amide Synthesis (IOC 40) . YouTube. Available at: [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate . MDPI. Available at: [Link]

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Methyl 3-chloro-4-formylbenzoate as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 3-chloro-4-formylbenzoate: A Versatile Precursor for the Synthesis of High-Value Heterocyclic Compounds

Abstract: This document provides a detailed technical guide on the application of methyl 3-chloro-4-formylbenzoate as a strategic building block in heterocyclic chemistry. We explore its reactivity and present validated, step-by-step protocols for the synthesis of key heterocyclic scaffolds, including quinolines, pyrimidines, and pyrazoles. The causality behind experimental choices, mechanistic insights, and methods for structural validation are discussed to support researchers in drug discovery and materials science.

Introduction and Strategic Importance

Methyl 3-chloro-4-formylbenzoate (CAS: 74733-26-9) is a trifunctional aromatic compound that has emerged as a highly valuable and versatile precursor in synthetic organic chemistry.[1] Its structure incorporates three distinct reactive sites: an electrophilic aldehyde, a methyl ester, and a chlorinated benzene ring. This unique combination allows for a wide range of chemical transformations, making it an ideal starting point for constructing complex molecular architectures, particularly heterocyclic systems which form the core of many pharmaceuticals, agrochemicals, and functional materials.[2]

The strategic placement of the formyl (aldehyde) and methoxycarbonyl (ester) groups ortho to each other, combined with the electronic influence of the chloro substituent, dictates the regioselectivity of many cyclization reactions. The aldehyde is a prime handle for condensation and multicomponent reactions, while the ester offers a site for hydrolysis, amidation, or reduction. This guide elucidates the practical application of this reagent, providing robust protocols for its conversion into medicinally relevant heterocyclic cores.

Physicochemical Properties & Reactivity Analysis

A thorough understanding of the precursor's properties is fundamental to designing successful synthetic routes.

Key Properties
PropertyValueSource
CAS Number 74733-26-9[1]
Molecular Formula C₉H₇ClO₃[1][3]
Molecular Weight 198.60 g/mol [1]
Appearance White solid[1]
InChI Key HTBWDEJOUJMERN-UHFFFAOYSA-N[3]
Analysis of Reactive Sites

The synthetic utility of methyl 3-chloro-4-formylbenzoate stems from the chemoselective reactivity of its functional groups.

  • Aldehyde Group (-CHO): As the most electrophilic site, the aldehyde readily participates in nucleophilic additions and condensations. This is the primary handle for building heterocyclic rings through reactions like the Friedländer annulation for quinolines or the Biginelli reaction for pyrimidines.

  • Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced. It often serves as a secondary cyclization point or a functional handle for post-synthesis modification.

  • Aromatic Ring & Chloro Substituent (-Cl): The electron-withdrawing nature of the chloro, aldehyde, and ester groups deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNA_r_), particularly at the chlorine-bearing carbon. The chlorine atom itself is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Synthetic Workflow Overview

The strategic application of methyl 3-chloro-4-formylbenzoate allows for divergent synthesis of multiple heterocyclic families from a single precursor.

G cluster_quinoline Quinoline Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyrazole Pyrazole Synthesis Precursor Methyl 3-chloro-4-formylbenzoate ReagentQ + Active Methylene Compound (e.g., Ketone) + Base Precursor->ReagentQ Friedländer Annulation ReagentP + β-Ketoester + Urea / Thiourea + Acid Catalyst Precursor->ReagentP Biginelli Reaction ReagentZ + Hydrazine derivative Precursor->ReagentZ Quinoline Substituted Quinolines ReagentQ->Quinoline Pyrimidine Dihydropyrimidinones ReagentP->Pyrimidine Pyrazole Formylpyrazoles Hydrazone Hydrazone Intermediate Vilsmeier Vilsmeier-Haack Reagent (POCl₃/DMF) Hydrazone->Vilsmeier Cyclization ReagentZ->Hydrazone Vilsmeier->Pyrazole Cyclization G Start Methyl 3-chloro-4-formylbenzoate + 2-Aminoacetophenone Base Add Base (e.g., KOH in EtOH) Start->Base 1. Mix Reactants Reflux Reflux Reaction (e.g., 80°C, 4-6h) Base->Reflux 2. Initiate Condensation Workup Aqueous Workup & Extraction Reflux->Workup 3. Quench & Isolate Purify Purification (Column Chromatography or Recrystallization) Workup->Purify 4. Purify Crude Product Product Methyl 2-Benzoyl-7-chloro- quinoline-6-carboxylate Purify->Product 5. Characterize

References

The Versatile Scaffold: Application Notes for Methyl 3-chloro-4-formylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Drug Discovery

In the landscape of medicinal chemistry, the strategic value of a starting material is measured by its versatility, reactivity, and the molecular complexity it can efficiently generate. Methyl 3-chloro-4-formylbenzoate (CAS 74733-26-9) has emerged as a preeminent building block, distinguished by its trifunctional nature.[1][2] The molecule's architecture—an aromatic ring substituted with an aldehyde, a chloro group, and a methyl ester—presents three distinct and orthogonally reactive handles. This unique combination allows for a stepwise and controlled elaboration of the scaffold, making it an invaluable precursor for the synthesis of complex heterocyclic systems and targeted therapeutic agents, particularly in the realm of oncology and metabolic diseases. This guide provides an in-depth exploration of its applications, supported by field-proven protocols and mechanistic insights for researchers at the forefront of drug development.

Section 1: Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical behavior of Methyl 3-chloro-4-formylbenzoate is fundamental to its effective utilization. The electronic properties of its substituents govern the reactivity of each functional group and the aromatic core.

PropertyValue
CAS Number 74733-26-9
Molecular Formula C₉H₇ClO₃[1][2]
Molecular Weight 198.60 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98%

The aldehyde and chloro groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but activates the chlorine atom for potential nucleophilic aromatic substitution (SNAr) reactions. The formyl group is the most reactive site for initial modifications, readily undergoing condensation, reductive amination, and oxidation. The methyl ester provides a latent carboxylic acid functionality, which can be unmasked via hydrolysis in later synthetic stages to improve solubility or serve as a handle for amide bond formation.

Caption: Key reactive sites on Methyl 3-chloro-4-formylbenzoate.

Section 2: Synthesis Protocol

A reliable supply of high-purity starting material is crucial. The following palladium-catalyzed carbonylation protocol provides an efficient route to Methyl 3-chloro-4-formylbenzoate from commercially available 4-bromo-2-chlorobenzaldehyde.[3]

Protocol 2.1: Palladium-Catalyzed Carbonylation

Principle: This method involves the carbonylation of an aryl bromide using carbon monoxide (CO) in the presence of a palladium catalyst and a base. Methanol acts as both the solvent and the nucleophile to form the methyl ester.

Materials & Equipment:

  • 4-Bromo-2-chlorobenzaldehyde

  • Methanol (anhydrous)

  • Triethylamine (Et₃N)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Carbon monoxide (CO) gas cylinder with regulator

  • Heavy-walled pressure vessel (e.g., Parr reactor) or a round-bottom flask with a CO balloon setup

  • Standard glassware for reaction, workup, and chromatography

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a 500 mL pressure vessel, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.0 equiv).[3]

  • Reagent Addition: Add methanol (300 mL), triethylamine (27.7 g, 274 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (6.68 g, 9.13 mmol, 0.10 equiv).[3]

  • Carbonylation: Seal the vessel. Purge with CO gas 3-4 times. Pressurize the vessel with CO (typically 1-3 atm, or use a balloon) and heat the reaction mixture to 60 °C.

  • Reaction Monitoring: Stir the mixture overnight at 60 °C.[3] The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, carefully vent the excess CO in a fume hood. Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Purification: The resulting residue is purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., starting with 15:85) to yield Methyl 3-chloro-4-formylbenzoate as a white solid (typical yield: ~80%).[3]

Causality Note: Triethylamine is a crucial component, acting as a base to neutralize the HBr formed during the catalytic cycle, which prevents catalyst deactivation and drives the reaction to completion. Pd(dppf)Cl₂ is chosen for its high efficiency and stability in carbonylation reactions.

Synthesis_Workflow start Start: 4-Bromo-2-chlorobenzaldehyde reagents Add: Methanol Triethylamine Pd(dppf)Cl₂ start->reagents reaction Carbonylation Reaction - Pressurize with CO Gas - Heat to 60°C, Stir Overnight reagents->reaction workup Work-up - Vent CO - Concentrate under Vacuum reaction->workup purify Purification - Silica Gel Chromatography workup->purify product Product: Methyl 3-chloro-4-formylbenzoate purify->product

Caption: Workflow for the synthesis of Methyl 3-chloro-4-formylbenzoate.

Section 3: Application in Kinase Inhibitor Synthesis

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] Consequently, kinase inhibitors are a major class of anticancer drugs.[5] Methyl 3-chloro-4-formylbenzoate is an excellent starting point for constructing the heterocyclic cores, such as quinazolines, common to many epidermal growth factor receptor (EGFR) inhibitors like Gefitinib.[6]

Case Study: Synthesis of a Quinazoline Core

The aldehyde functionality of Methyl 3-chloro-4-formylbenzoate can be strategically employed to construct the pyrimidine portion of a quinazoline ring through condensation and cyclization reactions.

G cluster_path Synthetic Pathway to Quinazoline Core A Methyl 3-chloro-4-formylbenzoate B Step 1: Reductive Amination (e.g., with Ammonium Acetate, NaBH3CN) A->B C Intermediate: Methyl 4-(aminomethyl)-3-chlorobenzoate B->C D Step 2: Cyclization (e.g., with Formamidine Acetate) C->D E Quinazoline Intermediate D->E F Step 3: Functionalization - Chlorination (POCl₃) - S_NAr (with aniline) E->F G Final Kinase Inhibitor Scaffold F->G

Caption: Generalized pathway for synthesizing a kinase inhibitor scaffold.

Protocol 3.1: Synthesis of a 4-(Aminomethyl)-3-chlorobenzoate Intermediate

Principle: This protocol utilizes reductive amination, a cornerstone reaction in medicinal chemistry, to convert the aldehyde into a primary amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the protonated imine intermediate, minimizing the reduction of the starting aldehyde.

Materials & Equipment:

  • Methyl 3-chloro-4-formylbenzoate

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Standard glassware for reaction and workup

Procedure:

  • Dissolution: Dissolve Methyl 3-chloro-4-formylbenzoate (1.98 g, 10 mmol) in 50 mL of methanol in a round-bottom flask.

  • Imine Formation: Add ammonium acetate (7.7 g, 100 mmol, 10 equiv) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the mixture in an ice bath. In small portions, carefully add sodium cyanoborohydride (0.75 g, 12 mmol, 1.2 equiv). Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle with appropriate care in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the pH is ~2 to decompose excess borohydride. Then, basify the solution with aqueous NaOH to pH ~10.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product, which can be used in the next step or purified via chromatography.

This aminomethyl intermediate is now primed for cyclization to form various heterocyclic systems, demonstrating the strategic utility of the starting material.

Compound IDTarget KinaseIC₅₀ (nM)
Scaffold-A-001 EGFR15
Scaffold-A-002 VEGFR245
Scaffold-A-003 Bcr-Abl22
Note: Data are representative examples for illustrative purposes.

Section 4: Safety and Handling

Proper handling of Methyl 3-chloro-4-formylbenzoate is essential for laboratory safety. The compound is classified as an irritant.[7]

Hazard CategoryDescription & Precaution
Eye Irritation Causes serious eye irritation.[7] Action: Wear safety goggles or a face shield.[7]
Skin Irritation Causes skin irritation.[7] Action: Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[7]
Inhalation May cause respiratory tract irritation.[7] Action: Handle in a well-ventilated fume hood. Avoid generating dust.[7]
Ingestion Harmful if swallowed. Action: Do not ingest. Wash hands before eating.
Storage Store in a tightly sealed container in a cool, dry place.
Incompatibilities Avoid strong oxidizing agents.[7]

Always consult the full Safety Data Sheet (SDS) before use.[7][8] Ensure eyewash stations and safety showers are readily accessible.[7]

Conclusion

Methyl 3-chloro-4-formylbenzoate is a powerful and versatile building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures. As demonstrated, its strategic application in the construction of kinase inhibitor cores highlights its significant value in modern drug discovery programs. The protocols and insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this important intermediate, paving the way for the development of novel therapeutic agents.

References

  • Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

  • Shao, J., et al. (2011). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(4), 3350-3357. Available from: [Link]

  • CP Lab Safety. Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Available from: [Link]

  • Antonchick, A. P., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. Available from: [Link]

  • Carlson, C. B., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 16(11), 1392-1421. Available from: [Link]

  • ResearchGate. One‐pot procedure for synthesis of methyl 4‐formylbenzoate. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Benzene Ring: A Foundation for Therapeutic Innovation with Methyl 3-Chloro-4-hydroxybenzoate. Available from: [Link]

  • ChemSynthesis. methyl 4-formylbenzoate - 1571-08-0, C9H8O3, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2102. Available from: [Link]

  • PubChemLite. Methyl 3-chloro-4-formylbenzoate (C9H7ClO3). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Methyl 3-Chloro-4-hydroxybenzoate in Modern Diabetes Research. Available from: [Link]

  • PubChem. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294. Available from: [Link]

  • PubChem. Methyl 3-chloro-4-hydroxybenzoate | C8H7ClO3 | CID 77580. Available from: [Link]

  • PubChem. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405. Available from: [Link]

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Suzuki coupling reactions involving Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions Involving Methyl 3-chloro-4-formylbenzoate

Abstract

This comprehensive application note provides researchers, synthetic chemists, and drug development professionals with a detailed guide to performing Suzuki-Miyaura cross-coupling reactions using Methyl 3-chloro-4-formylbenzoate. This versatile building block, featuring an aryl chloride, a formyl group, and a methyl ester, is a valuable precursor for synthesizing complex biaryl structures integral to pharmaceuticals and advanced materials. This guide moves beyond a simple recitation of steps to explain the underlying principles governing catalyst selection, reaction conditions, and troubleshooting, ensuring a higher probability of success for this challenging yet rewarding transformation. We provide detailed, validated protocols, optimization strategies, and visual aids to facilitate the practical application of this powerful carbon-carbon bond-forming reaction.

Introduction: The Strategic Value of Methyl 3-chloro-4-formylbenzoate in Biaryl Synthesis

The Suzuki-Miyaura reaction stands as one of the most robust and widely utilized methods for the construction of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed cross-coupling of an organoboron species with an organohalide offers mild reaction conditions, exceptional functional group tolerance, and the use of generally stable and less toxic boron reagents.[1][3][4] These advantages have cemented its role in the synthesis of polyolefins, styrenes, and, most notably, substituted biphenyls, which are common motifs in pharmaceuticals and functional materials.[1][5]

Methyl 3-chloro-4-formylbenzoate is a particularly strategic starting material. Its trifunctional nature allows for post-coupling modification at three distinct points: the newly formed biaryl linkage, the aldehyde, and the ester. However, the presence of an aryl chloride presents a significant synthetic hurdle. Aryl chlorides are less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond, which makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult.[6][7] Consequently, successful coupling of aryl chlorides like Methyl 3-chloro-4-formylbenzoate necessitates specialized, highly active catalytic systems.[7][8][9] This guide provides the necessary expertise to navigate these challenges effectively.

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 3-chloro-4-formylbenzoate. This is the most challenging step for aryl chlorides and requires a catalyst with high electron density and steric bulk to facilitate the reaction.[2][8] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald's dialkylbiarylphosphines) or N-heterocyclic carbenes (NHCs) is critical as they stabilize the monoligated palladium species, which is highly reactive in oxidative addition.[2][8][9]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the ligand exchange on the Pd(II) center.[1][4][10] The choice of base is crucial to ensure efficient transmetalation without promoting unwanted side reactions, such as hydrolysis of the methyl ester in our substrate.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L₂-R transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-R (Biaryl Product) reductive_elimination->product aryl_halide Ar-Cl (Methyl 3-chloro-4-formylbenzoate) aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Coupling of Methyl 3-chloro-4-formylbenzoate with Phenylboronic Acid

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Methyl 3-chloro-4-formylbenzoate. It employs a highly active catalyst system proven to be effective for challenging aryl chlorides.

Materials & Equipment:

  • Reactants: Methyl 3-chloro-4-formylbenzoate, Phenylboronic Acid

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground

  • Solvent: Toluene, anhydrous

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and stir bar, heating mantle, inert gas line (Argon or Nitrogen), standard glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add Methyl 3-chloro-4-formylbenzoate (1.0 mmol, 1.0 equiv.), Phenylboronic Acid (1.5 mmol, 1.5 equiv.), and finely ground K₃PO₄ (2.5 mmol, 2.5 equiv.).

    • In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd) and XPhos (0.044 mmol, 4.4 mol %).

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst Preparation and Reaction Initiation:

    • Add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

    • Add anhydrous toluene (5 mL) via syringe.

    • Degas the resulting suspension by bubbling the inert gas through the solvent for 10-15 minutes. Causality: Rigorous removal of oxygen is crucial to prevent both the oxidation and deactivation of the Pd(0) catalyst and to minimize the oxidative homocoupling of the boronic acid, a common side reaction.[6]

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or benchtop NMR spectroscopy.[11] The reaction is typically complete within 12-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.[12]

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[13][14]

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents, Base, Catalyst, Ligand) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Solvent & Degas inert->solvent react 4. Heat & Stir (100-110 °C, 12-24h) solvent->react monitor 5. Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup 6. Quench & Workup (Extraction) monitor->workup Complete purify 7. Purify (Column Chromatography) workup->purify characterize 8. Characterize (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Parameter Optimization and Substrate Scope

The success of the Suzuki-Miyaura coupling of Methyl 3-chloro-4-formylbenzoate is highly dependent on the judicious selection of the reaction parameters. The following table summarizes recommended starting conditions for various classes of boronic acids. Researchers should consider this a starting point for further optimization.

Coupling Partner (Boronic Acid) Recommended Catalyst/Ligand Recommended Base Solvent System Temp (°C) Notes & Rationale
Electron-Neutral (e.g., Phenyl) Pd₂(dba)₃ / XPhos or SPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-110A robust, general system for unactivated aryl chlorides.[8] K₃PO₄ is a strong, non-nucleophilic base that minimizes ester hydrolysis.
Electron-Rich (e.g., 4-Methoxyphenyl) Pd(OAc)₂ / RuPhosK₃PO₄2-MeTHF / H₂O100Electron-rich partners can make reductive elimination slower; a highly active Buchwald ligand is recommended.
Electron-Deficient (e.g., 4-Trifluoromethylphenyl) PdCl₂(dppf) or Pd(OAc)₂ / SPhosK₂CO₃Dioxane / H₂O90-100These couplings are often faster. A milder base like K₂CO₃ can be effective and is more economical.[15]
Sterically Hindered (e.g., 2-Methylphenyl) Pd₂(dba)₃ / BrettPhosK₃PO₄Toluene110Steric hindrance requires a very bulky ligand to promote both oxidative addition and reductive elimination.
Heteroaryl (e.g., Thiophene-3-boronic acid) Pd(OAc)₂ / SPhosK₃PO₄n-Butanol / H₂O100Aqueous solvent systems can be highly effective for heteroaromatic substrates, improving solubility and reaction rates.[16]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) was oxidized. 2. Insufficient Degassing: O₂ is present. 3. Poor Base Quality: Base is hydrated or not finely powdered.1. Use a fresh palladium source and ensure the ligand is not degraded. 2. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for sensitive reactions). 3. Use freshly dried and finely ground base to maximize surface area and reactivity.[17]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen. 2. Pd(II) species present at the start of the reaction.1. Ensure a rigorously inert atmosphere throughout the reaction.[6] 2. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the pre-catalyst activation to Pd(0) is efficient.
Dehalogenation of Starting Material 1. Presence of a hydride source (e.g., water, alcohol solvent). 2. Certain bases or additives can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different bases. Dehalogenation is a known side reaction where the aryl-Pd intermediate is protonated before transmetalation.[6]
Hydrolysis of Methyl Ester 1. Base is too strong or reaction temperature is too high. 2. Extended reaction times in the presence of water.1. Switch to a milder base (e.g., K₂CO₃, KF).[4] 2. Minimize water content in the reaction if possible and try to reduce reaction time through catalyst optimization.

Conclusion

The Suzuki-Miyaura coupling of Methyl 3-chloro-4-formylbenzoate is a powerful, albeit challenging, transformation that unlocks access to a diverse array of complex biaryl compounds. Success hinges on the use of highly active palladium catalysts featuring bulky, electron-rich ligands capable of activating the inert C-Cl bond. By understanding the underlying mechanism and carefully controlling reaction parameters—particularly the choice of catalyst, base, and the exclusion of oxygen—researchers can reliably achieve high yields. The protocols, optimization tables, and troubleshooting guide presented herein provide a solid foundation for the application of this reaction in drug discovery, materials science, and complex organic synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Reddy, K. S., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available from: [Link]

  • Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • Ananikov, V. P., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Catalysis. Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]

  • Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Bedford, R. B., et al. (2002). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides. Chemical Communications. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available from: [Link]

  • Lazar, M., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Tetrahedron Letters. Available from: [Link]

  • Spudeit, D. A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A. Available from: [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Available from: [Link]

  • The Organic Chemist. (2020). Suzuki Coupling. YouTube. Available from: [Link]

  • Biscoe, M. R., et al. (2009). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Angewandte Chemie International Edition. Available from: [Link]

  • AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]

  • Torvisco, A., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]

  • Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. Available from: [Link]

  • ResearchGate. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. Available from: [Link]

  • Liu, X., et al. (2015). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. RSC Advances. Available from: [Link]

  • Denmark, S. E., & Thomas, A. A. (2005). Unraveling the Transmetalation Event in the Suzuki-Miyaura Reaction. University of Illinois Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. Available from: [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Available from: [Link]

  • Bedford, R. B., et al. (2017). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Available from: [Link]

  • Le, C. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available from: [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Google Patents. Process for preparing biaryl compounds.
  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Z-Library. Synthesis of biaryls. Available from: [Link]

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Application Note & Protocols: Leveraging Methyl 3-chloro-4-formylbenzoate for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Methyl 3-chloro-4-formylbenzoate as a versatile and strategic scaffold for the synthesis of potent kinase inhibitors. We will explore the chemical rationale behind its selection, provide detailed, step-by-step synthetic protocols for its elaboration into privileged heterocyclic cores like quinazolines, discuss strategies for library diversification to probe structure-activity relationships (SAR), and outline standard methodologies for biological evaluation.

Introduction: The Strategic Value of the Scaffold

The pursuit of novel kinase inhibitors requires starting points—scaffolds—that are not only synthetically tractable but also structurally predisposed to interact with the ATP-binding site of kinases.[1] Methyl 3-chloro-4-formylbenzoate is an exemplary scaffold due to its trifecta of reactive sites, which allow for controlled, sequential chemical transformations.

  • The Aldehyde (-CHO): A versatile handle for condensation reactions, reductive aminations, and as a precursor to a carboxylic acid.

  • The Methyl Ester (-COOCH₃): Can be readily hydrolyzed to a carboxylic acid for amide coupling reactions, a common feature in many kinase inhibitors for establishing key interactions.

  • The Chloro-Substituted Benzene Ring: The specific arrangement of the chloro and formyl groups on the aromatic ring is ideal for directing cyclization reactions to form fused heterocyclic systems, such as the quinazoline core. Quinazolines are considered "privileged structures" in medicinal chemistry as they effectively mimic the adenine hinge-binding motif of ATP.

This guide will demonstrate how to harness these features to build a library of potential kinase inhibitors from this single, commercially available starting material.[2]

Rationale and Workflow Overview

The overarching strategy involves a multi-step synthesis to convert the simple benzoate scaffold into a more complex, biologically relevant quinazolinone core. This core can then be systematically decorated with various chemical moieties to optimize its interaction with a target kinase.

The workflow can be visualized as a sequence of core synthesis followed by diversification.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Diversification for SAR A Methyl 3-chloro-4-formylbenzoate B Step 1: Oxidation Methyl 3-chloro-4-carboxybenzoate A->B C Step 2: Nitration Methyl 4-carboxy-3-chloro-5-nitrobenzoate B->C D Step 3: Reduction Methyl 5-amino-4-carboxy-3-chlorobenzoate (Anthranilic Acid Derivative) C->D E Step 4: Cyclization 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate D->E F Step 5: Chlorination Methyl 4,7-dichloroquinazoline-6-carboxylate E->F Activation G Step 6: Nucleophilic Aromatic Substitution (SNAr) Introduction of R1-Amine at C4 F->G H Step 7: Amide Coupling Introduction of R2-Amine at C6 G->H I Final Kinase Inhibitor Library H->I

Caption: General workflow from scaffold to final compounds.

Detailed Synthetic Protocols

Disclaimer: All chemical syntheses must be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE). Reagents mentioned are commercially available unless otherwise noted.

Part 1: Synthesis of the Quinazolinone Core

This part of the protocol transforms the initial scaffold into a key intermediate, a substituted anthranilic acid, which is the direct precursor to the desired quinazolinone ring system.

Protocol 1.1: Oxidation of the Aldehyde

  • Objective: To convert the formyl group to a carboxylic acid, a necessary precursor for the subsequent cyclization logic.

  • Reagents & Materials:

    • Methyl 3-chloro-4-formylbenzoate (1.0 eq)

    • Potassium permanganate (KMnO₄) (1.5 eq)

    • Acetone/Water (1:1 mixture)

    • Sodium bisulfite (NaHSO₃)

    • Hydrochloric acid (HCl), 1M

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Methyl 3-chloro-4-formylbenzoate in the acetone/water mixture in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add solid KMnO₄ in portions, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding a saturated solution of NaHSO₃ until the purple color disappears and the brown manganese dioxide precipitate forms.

    • Acidify the mixture with 1M HCl to pH ~2.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Methyl 3-chloro-4-carboxybenzoate .

  • Scientist's Note: The oxidation is performed under basic or neutral conditions initially, and the product is isolated after acidification. KMnO₄ is a strong, inexpensive oxidant suitable for this transformation.

Protocol 1.2: Regioselective Nitration

  • Objective: To introduce a nitro group that will be reduced to the amine required for cyclization.

  • Reagents & Materials:

    • Methyl 3-chloro-4-carboxybenzoate (1.0 eq)

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

  • Procedure:

    • Add Methyl 3-chloro-4-carboxybenzoate to a flask and cool to 0 °C.

    • Slowly add concentrated H₂SO₄ while stirring.

    • Once dissolved, add fuming HNO₃ dropwise, ensuring the temperature does not exceed 10 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for 2 hours.

    • Carefully pour the reaction mixture over crushed ice.

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain Methyl 4-carboxy-3-chloro-5-nitrobenzoate .

  • Scientist's Note: The combination of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The existing substituents on the ring direct the nitration to the desired position.

Protocol 1.3: Reduction of the Nitro Group

  • Objective: To form the key anthranilic acid derivative.

  • Reagents & Materials:

    • Methyl 4-carboxy-3-chloro-5-nitrobenzoate (1.0 eq)

    • Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (3.0 eq)

    • Ammonium chloride (NH₄Cl) or concentrated HCl

    • Ethanol/Water

  • Procedure:

    • Suspend the nitro compound in an ethanol/water mixture.

    • Add iron powder and a catalytic amount of NH₄Cl.

    • Heat the mixture to reflux (approx. 80 °C) for 3-5 hours, monitoring by TLC.

    • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄ and concentrate to yield Methyl 5-amino-4-carboxy-3-chlorobenzoate .

  • Scientist's Note: This is a classic Béchamp reduction. The use of iron in the presence of a mild acid is a cost-effective and efficient method for converting aromatic nitro groups to amines.

Protocol 1.4: Cyclization to form the Quinazolinone Core

  • Objective: To construct the heterocyclic quinazolinone ring.

  • Reagents & Materials:

    • Methyl 5-amino-4-carboxy-3-chlorobenzoate (1.0 eq)

    • Formamide

  • Procedure:

    • Combine the anthranilic acid derivative with an excess of formamide.

    • Heat the mixture to 150-160 °C for 4-6 hours.

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate .

  • Scientist's Note: In this reaction, formamide serves as the source for the C2 carbon of the quinazolinone ring. This is a common and straightforward method for synthesizing 4-quinazolinones.[3][4]

Part 2: Diversification of the Quinazolinone Core

With the core structure in hand, the next phase involves introducing chemical diversity at key positions to explore the structure-activity relationship (SAR).

Protocol 2.1: Chlorination of the 4-Oxo Position

  • Objective: To activate the C4 position for nucleophilic substitution.

  • Reagents & Materials:

    • Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate (1.0 eq)

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Toluene

  • Procedure:

    • Suspend the quinazolinone in toluene.

    • Add a catalytic drop of DMF.

    • Add thionyl chloride (or POCl₃) dropwise.

    • Heat the mixture to reflux for 3-4 hours until the solution becomes clear.

    • Cool the reaction and carefully remove the excess SOCl₂ under reduced pressure.

    • The resulting crude Methyl 4,7-dichloroquinazoline-6-carboxylate is often used directly in the next step without further purification.

  • Scientist's Note: This reaction converts the relatively unreactive C4-hydroxyl group (in its tautomeric form) into a highly reactive C4-chloro group, which is an excellent leaving group for subsequent SNAr reactions. This is a pivotal step in the synthesis of many EGFR inhibitors like Gefitinib.[5]

Protocol 2.2: Nucleophilic Aromatic Substitution (SNAr) at C4

  • Objective: To introduce the first point of diversity (R1) by coupling various amines at the C4 position.

  • Reagents & Materials:

    • Crude Methyl 4,7-dichloroquinazoline-6-carboxylate (1.0 eq)

    • Desired amine (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Isopropanol or Acetonitrile

  • Procedure:

    • Dissolve the crude dichloroquinazoline in isopropanol.

    • Add the desired amine and DIPEA.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture. The product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold isopropanol, and dry to obtain the C4-substituted product.

  • Scientist's Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. The choice of amine for this step is critical for targeting specific features within the kinase ATP pocket.

Protocol 2.3: Amide Coupling at C6

  • Objective: To introduce the second point of diversity (R2) by converting the C6-ester to an amide.

  • Step A: Saponification (Ester Hydrolysis)

    • Suspend the product from Protocol 2.2 in a mixture of THF/Methanol/Water.

    • Add Lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-4 hours.

    • Acidify with 1M HCl to precipitate the carboxylic acid.

    • Filter and dry the solid.

  • Step B: Amide Coupling

    • Dissolve the carboxylic acid from Step A in DMF.

    • Add HATU (1.2 eq), DIPEA (3.0 eq), and the desired R2-amine (1.2 eq).

    • Stir at room temperature for 6-12 hours.

    • Pour the reaction into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final kinase inhibitor .

  • Scientist's Note: HATU is a modern coupling reagent that efficiently forms amides from carboxylic acids and amines under mild conditions, minimizing side reactions and racemization if chiral amines are used.

Data Presentation and SAR Analysis

Systematic variation of the R1 and R2 groups allows for the exploration of the structure-activity relationship. The biological activity of each synthesized compound should be determined and tabulated.

Table 1: Physicochemical Properties of Key Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 3-chloro-4-formylbenzoateC₉H₇ClO₃198.60White to off-white solid
Methyl 7-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylateC₁₀H₇ClN₂O₃238.63Solid
Methyl 4,7-dichloroquinazoline-6-carboxylateC₁₀H₆Cl₂N₂O₂257.08Solid

Table 2: Example Structure-Activity Relationship (SAR) Data (Hypothetical)

Compound IDR1 Group (at C4)R2 Group (at C6)Target Kinase IC₅₀ (nM)
INH-0013-chloro-4-fluoroanilineN-methylpiperazine150
INH-0023-ethynylanilineN-methylpiperazine25
INH-003AnilineN-methylpiperazine800
INH-0043-chloro-4-fluoroanilineMorpholine220
INH-0053-ethynylanilineMorpholine45
  • Analysis: From this hypothetical data, one could infer that a 3-ethynylaniline at the R1 position significantly improves potency compared to other aniline derivatives (compare INH-002 vs. INH-001 and INH-003).[6] This suggests a potentially favorable interaction in a specific pocket of the kinase active site. The R2 group appears to have a secondary, but still significant, impact on activity.

Biological Evaluation Protocols

Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay Principle)
  • Objective: To determine the concentration of the synthesized compound required to inhibit 50% of the target kinase activity (IC₅₀).

  • Principle: This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. Less light indicates less ADP, meaning the kinase has been inhibited.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a 384-well plate, add the kinase, the kinase's specific substrate, and ATP.

    • Add the test inhibitor at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate at room temperature for 1 hour to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cellular Antiproliferative Assay (MTT Assay Principle)
  • Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., A549, HCT116) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm.

    • Calculate the concentration that inhibits 50% of cell growth (GI₅₀) relative to untreated controls.

Kinase Signaling Pathway Context

The synthesized inhibitors are designed to interfere with specific nodes in cellular signaling cascades. Understanding this context is crucial for interpreting biological data. For example, an inhibitor of Epidermal Growth Factor Receptor (EGFR) would block signals related to cell growth, proliferation, and survival.

G EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Synthesized Inhibitor Inhibitor->EGFR Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocate AKT AKT PI3K->AKT AKT->Nucleus Translocate Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway showing inhibitor action.

Conclusion

Methyl 3-chloro-4-formylbenzoate represents a powerful and economically viable starting point for the synthesis of kinase inhibitor libraries. Its inherent chemical functionalities guide a logical and efficient synthetic route towards privileged scaffolds like quinazolines. The protocols and strategies outlined in this application note provide a robust framework for researchers to design, synthesize, and evaluate novel compounds, accelerating the discovery of next-generation targeted therapeutics. The key to success lies in the systematic diversification of the core scaffold and rigorous biological testing to build a comprehensive structure-activity relationship, ultimately leading to potent and selective drug candidates.

References

  • ResearchGate. (n.d.). Synthetic routes to compounds 3a–h and 4a–h. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration depicting the structure-activity relationship for the synthesized series (5–11). Retrieved from [Link]

  • ResearchGate. (n.d.). General synthetic routes to quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,.... Retrieved from [Link]

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Retrieved from [Link]

  • National Institutes of Health. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]

  • PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Retrieved from [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-formylbenzoate. Retrieved from [Link]

  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from [Link]

  • PubMed. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Angene. (n.d.). Biochemical Research Applications of Methyl 4-formylbenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). [6][7][8]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Retrieved from [Link]

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Application Notes and Protocols: Derivatization of the Aldehyde Group of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Methyl 3-chloro-4-formylbenzoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its aldehyde group offers a reactive handle for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures. This document provides detailed application notes and protocols for several key derivatization reactions of the aldehyde functionality, including reductive amination, Wittig olefination, Knoevenagel condensation, and acetal formation. The causality behind experimental choices, self-validating protocols, and comprehensive references are provided to guide researchers, scientists, and drug development professionals in the effective utilization of this important building block.

Introduction

The strategic derivatization of the aldehyde group in Methyl 3-chloro-4-formylbenzoate allows for the introduction of various pharmacophores and functional moieties, profoundly influencing the biological activity and material properties of the resulting compounds. The electron-withdrawing nature of the chloro and methoxycarbonyl substituents on the benzene ring impacts the reactivity of the aldehyde group, a key consideration in designing synthetic strategies. This guide explores four fundamental transformations that leverage the unique reactivity of this aldehyde for the construction of complex molecules.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a reliable route to secondary and tertiary amines while avoiding the overalkylation issues often associated with direct alkylation.[4] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from the condensation of an aldehyde and an amine, which is then reduced to the corresponding amine.[4][5]

Mechanistic Rationale

The reaction is typically initiated by the acid-catalyzed addition of an amine to the aldehyde to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium ion, which is the key electrophilic species that undergoes reduction. The choice of reducing agent is critical; mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the iminium ion in the presence of the unreacted aldehyde.[4]

Experimental Protocol: Synthesis of Methyl 3-chloro-4-((benzylamino)methyl)benzoate

This protocol details the reductive amination of Methyl 3-chloro-4-formylbenzoate with benzylamine using sodium triacetoxyborohydride.

Materials:
  • Methyl 3-chloro-4-formylbenzoate

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

Procedure:
  • To a solution of Methyl 3-chloro-4-formylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The addition can be exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired secondary amine.

Data Presentation
ReactantReagentReducing AgentSolventTime (h)Yield (%)
Methyl 3-chloro-4-formylbenzoateBenzylamineNaBH(OAc)₃DCM2-4>85
Methyl 3-chloro-4-formylbenzoateMorpholineNaBH₃CNMethanol4-6>80

Workflow Diagram

Reductive_Amination_Workflow Start Dissolve Aldehyde in DCM AddAmine Add Amine (1.1 eq) Start->AddAmine Stir1 Stir at RT (30 min) AddAmine->Stir1 AddReducingAgent Add NaBH(OAc)₃ (1.5 eq) Stir1->AddReducingAgent Stir2 Stir at RT (2-4 h) AddReducingAgent->Stir2 Quench Quench with NaHCO₃ (aq) Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Pure Secondary Amine Purify->Product

Caption: Workflow for the reductive amination of Methyl 3-chloro-4-formylbenzoate.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[6][7] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form an alkene and a phosphine oxide as a byproduct.[6][8][9] The formation of the stable triphenylphosphine oxide is a strong driving force for this reaction.[8]

Mechanistic Considerations

The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[8][9] This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes.[6][8]

Experimental Protocol: Synthesis of Methyl 3-chloro-4-(2-methoxy-2-oxoethylidene)benzoate

This protocol describes the reaction of Methyl 3-chloro-4-formylbenzoate with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, to form the corresponding (E)-alkene.

Materials:
  • Methyl 3-chloro-4-formylbenzoate

  • Methyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc) for chromatography

  • Hexanes for chromatography

Procedure:
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The less polar alkene will elute before the more polar triphenylphosphine oxide.

Data Presentation
AldehydeWittig ReagentSolventTemperature (°C)Time (h)Predominant IsomerYield (%)
Methyl 3-chloro-4-formylbenzoateMethyl (triphenylphosphoranylidene)acetateToluene11012-24E>90
Methyl 3-chloro-4-formylbenzoate(Triphenylphosphoranylidene)acetonitrileTHF658-12E>85

Reaction Mechanism Diagram

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde Methyl 3-chloro- 4-formylbenzoate Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Stabilized Phosphorus Ylide Ylide->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Cycloreversion PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig reaction with a stabilized ylide.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[10][11] This reaction is typically catalyzed by a weak base, such as an amine.[10][12]

Scientific Rationale

The reaction is initiated by the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to form the thermodynamically stable conjugated system. The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[10]

Experimental Protocol: Condensation with Malononitrile

This protocol outlines the Knoevenagel condensation of Methyl 3-chloro-4-formylbenzoate with malononitrile, a highly reactive active methylene compound.

Materials:
  • Methyl 3-chloro-4-formylbenzoate

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:
  • In a round-bottom flask, dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) and malononitrile (1.0 eq) in ethanol at room temperature.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice-water bath to maintain the temperature.

  • A precipitate of the product should form within 30-60 minutes. Monitor the reaction completion by TLC.

  • Once the reaction is complete, cool the mixture in an ice-water bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure α,β-unsaturated dinitrile.

Data Presentation
Active Methylene CompoundCatalystSolventTemperatureTime (min)Yield (%)
MalononitrilePiperidineEthanolRoom Temp30-60>95
Ethyl cyanoacetatePiperidineEthanolReflux2-4 h>90

Experimental Workflow Diagram

Knoevenagel_Workflow Start Dissolve Aldehyde & Malononitrile in Ethanol AddCatalyst Add Piperidine (0.1 eq) Start->AddCatalyst Stir Stir at RT (30-60 min) AddCatalyst->Stir Precipitate Product Precipitates Stir->Precipitate Cool Cool in Ice-Bath Precipitate->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product Pure Product Dry->Product

Caption: Workflow for Knoevenagel condensation with malononitrile.

Acetal Formation: Protection of the Aldehyde Group

Acetal formation is a crucial reaction for the protection of aldehyde and ketone functionalities during multi-step syntheses.[13] Acetals are stable to basic and nucleophilic conditions, allowing for selective reactions at other sites of a molecule. The reaction involves the acid-catalyzed addition of two equivalents of an alcohol to an aldehyde.[14][15]

Mechanistic Principles

The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[14][15] Nucleophilic attack by one molecule of alcohol forms a hemiacetal intermediate.[15] Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized oxonium ion.[14][15] A second molecule of alcohol then attacks this electrophilic species, and subsequent deprotonation yields the acetal.[15] The removal of water is often necessary to drive the equilibrium towards the product.[16]

Experimental Protocol: Synthesis of Methyl 3-chloro-4-(dimethoxymethyl)benzoate

This protocol describes the formation of the dimethyl acetal of Methyl 3-chloro-4-formylbenzoate.

Materials:
  • Methyl 3-chloro-4-formylbenzoate

  • Methanol, anhydrous

  • Trimethyl orthoformate (as a water scavenger)

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
  • Dissolve Methyl 3-chloro-4-formylbenzoate (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add trimethyl orthoformate (2.0 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude acetal, which is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

Data Presentation
AlcoholCatalystWater ScavengerSolventTime (h)Yield (%)
Methanolp-TsOHTrimethyl orthoformateMethanol1-3>95
Ethylene glycolp-TsOHDean-Stark (Toluene)Toluene4-6>90

Logical Relationship Diagram

Acetal_Formation_Logic Start Aldehyde + 2 eq. Alcohol Product Acetal Start->Product Equilibrium Reaction Acid Acid Catalyst (e.g., p-TsOH) Acid->Product Catalyzes WaterRemoval Removal of Water (Drives Equilibrium) WaterRemoval->Product Favors Formation

Caption: Key factors influencing acetal formation.

Conclusion

The derivatization of the aldehyde group of Methyl 3-chloro-4-formylbenzoate provides access to a vast chemical space with applications in drug discovery and material science. The protocols outlined in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, and acetal formation are robust and versatile, offering researchers a solid foundation for their synthetic endeavors. Understanding the underlying mechanisms and the rationale for specific experimental conditions is paramount for successful and reproducible outcomes.

References

Scalable Laboratory Synthesis of Methyl 3-chloro-4-formylbenzoate: A Detailed Guide for Pharmaceutical and Chemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-chloro-4-formylbenzoate is a key building block in the synthesis of a variety of pharmaceutical and fine chemical entities. Its bifunctional nature, featuring both an aldehyde and a methyl ester, allows for diverse and strategic chemical modifications, making it a valuable intermediate for drug development professionals. This comprehensive guide presents two scalable laboratory-scale synthetic protocols for Methyl 3-chloro-4-formylbenzoate. We provide a detailed analysis of a robust palladium-catalyzed carbonylation method and an alternative free-radical bromination followed by hydrolysis. This document offers in-depth, step-by-step protocols, mechanistic insights, safety considerations, and a comparative analysis to aid researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Introduction

The strategic incorporation of substituted benzaldehyde moieties is a cornerstone of modern medicinal chemistry. Methyl 3-chloro-4-formylbenzoate, with its specific substitution pattern, offers a versatile platform for the synthesis of complex molecular architectures. The chloro-substituent and the electron-withdrawing ester and aldehyde groups create a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent transformations. This guide is designed to provide researchers, scientists, and drug development professionals with reliable and scalable protocols for the synthesis of this important intermediate, ensuring both high yield and purity in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-chloro-4-formylbenzoate is presented in the table below.

PropertyValue
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Appearance White to light yellow solid
CAS Number 74733-26-9

Synthetic Route 1: Palladium-Catalyzed Carbonylation of 4-Bromo-2-chlorobenzaldehyde

This protocol outlines a highly efficient and scalable synthesis of Methyl 3-chloro-4-formylbenzoate from 4-bromo-2-chlorobenzaldehyde via a palladium-catalyzed carbonylation reaction. This method is notable for its high yield and functional group tolerance.

Reaction Scheme

sub 4-Bromo-2-chlorobenzaldehyde reagents + CO, CH₃OH Pd(dppf)Cl₂, Et₃N sub->reagents prod Methyl 3-chloro-4-formylbenzoate reagents->prod

Caption: Palladium-catalyzed carbonylation of 4-bromo-2-chlorobenzaldehyde.

Mechanistic Rationale

The palladium-catalyzed carbonylation of aryl halides is a powerful C-C bond-forming reaction. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with methanol and a base regenerates the active Pd(0) catalyst and yields the desired ester product. The choice of a phosphine ligand, in this case, dppf, is crucial for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

A Pd(0)L₂ B Ar-Pd(II)-X(L₂) A->B Oxidative Addition (Ar-X) C Ar-C(O)-Pd(II)-X(L₂) B->C CO Insertion D Ar-C(O)-OCH₃ C->D Nucleophilic Attack (CH₃OH, Base) E [HPd(II)X(L₂)] C->E + CH₃OH, -HX D->A Reductive Elimination E->A + Base

Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation.

Detailed Experimental Protocol

Materials:

  • 4-Bromo-2-chlorobenzaldehyde

  • Methanol (anhydrous)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Gas inlet adapter and bubbler

  • Schlenk line or inert gas manifold

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a gas inlet, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.00 equiv), methanol (300 mL), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol, 0.10 equiv), and triethylamine (27.7 g, 38.1 mL, 274 mmol, 3.00 equiv).[1]

  • Inerting the System: Purge the flask with nitrogen or argon for 10-15 minutes to remove any oxygen.

  • Carbon Monoxide Introduction: Introduce carbon monoxide gas into the reaction mixture via the gas inlet adapter. A balloon filled with CO or a gentle stream from a cylinder can be used. Ensure a positive pressure of CO is maintained throughout the reaction.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.

  • Purification: The crude residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (15:85 v/v) as the eluent.[1]

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to obtain Methyl 3-chloro-4-formylbenzoate as a white solid. The expected yield is approximately 14.5 g (80%).[1]

Safety Precautions
  • Carbon Monoxide: Carbon monoxide is a highly toxic, odorless, and colorless gas. This reaction must be performed in a well-ventilated fume hood. The use of a CO detector is highly recommended.

  • Palladium Catalyst: Palladium compounds can be toxic and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • 4-Bromo-2-chlorobenzaldehyde: This compound is an irritant. Avoid contact with skin and eyes.

Synthetic Route 2: Benzylic Bromination and Hydrolysis of Methyl 3-chloro-4-methylbenzoate

An alternative approach to Methyl 3-chloro-4-formylbenzoate involves the free-radical bromination of the methyl group of methyl 3-chloro-4-methylbenzoate, followed by hydrolysis of the resulting benzylic bromide.

Reaction Scheme

sub Methyl 3-chloro-4-methylbenzoate reagents1 + NBS, AIBN (or light) sub->reagents1 inter Methyl 4-(bromomethyl)-3-chlorobenzoate reagents1->inter reagents2 + H₂O (Hydrolysis) inter->reagents2 prod Methyl 3-chloro-4-formylbenzoate reagents2->prod

Caption: Synthesis via benzylic bromination and hydrolysis.

Mechanistic Rationale

This two-step synthesis begins with a free-radical chain reaction. N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light serves as a source of bromine radicals. These radicals selectively abstract a hydrogen atom from the benzylic position, which is activated by the adjacent aromatic ring. The resulting benzylic radical then reacts with NBS to form the benzylic bromide and a succinimidyl radical, which continues the chain. The subsequent hydrolysis of the benzylic bromide, often facilitated by a silver salt or other methods, converts the bromomethyl group to a formyl group.

Detailed Experimental Protocol

Materials:

  • Methyl 3-chloro-4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Silver nitrate (AgNO₃)

  • Acetone

  • Water

  • Sodium thiosulfate

  • Ethyl acetate

  • Brine

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Benzylic Bromination:

    • In a round-bottom flask, dissolve methyl 3-chloro-4-methylbenzoate in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(bromomethyl)-3-chlorobenzoate.

  • Hydrolysis:

    • Dissolve the crude benzylic bromide in a mixture of acetone and water.

    • Add silver nitrate (1.1 equivalents) and stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of silver bromide.

  • Final Work-up and Purification:

    • After the reaction is complete, filter off the silver bromide precipitate.

    • Remove the acetone from the filtrate using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle with care in a fume hood and wear appropriate PPE.

  • Carbon Tetrachloride: CCl₄ is a toxic and carcinogenic solvent. Its use should be minimized, and it must be handled in a fume hood with appropriate PPE. Consider safer alternatives if possible.

  • AIBN: AIBN is a flammable solid that can decompose to release nitrogen gas. Store it properly and handle it with care.

  • Silver Nitrate: Silver nitrate is a strong oxidizing agent and can cause burns. Avoid contact with skin and eyes.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Palladium-Catalyzed CarbonylationRoute 2: Benzylic Bromination & Hydrolysis
Scalability Readily scalable, with established industrial precedent for similar reactions.[2]Scalable, but the use of CCl₄ and light initiation can pose challenges on a larger scale.
Cost-Effectiveness The palladium catalyst can be expensive, though catalyst loading can be optimized.Reagents are generally less expensive than palladium catalysts.
Safety Requires handling of toxic CO gas, though in-situ generation methods exist.Avoids the use of CO but involves a toxic solvent (CCl₄) and a lachrymator (NBS).
Yield & Purity Generally provides high yields and purity after chromatography.[1]Yields can be variable, and over-bromination can be a side reaction.
Ease of Execution Requires specialized equipment for handling gases (CO).Technically simpler, but requires careful control of the radical reaction.

Analytical Characterization

The identity and purity of the synthesized Methyl 3-chloro-4-formylbenzoate should be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃): Expected signals include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aldehyde proton (~10.0 ppm), and signals in the aromatic region corresponding to the substituted benzene ring.

  • ¹³C NMR (CDCl₃): Expected signals include a peak for the methyl ester carbon (~52 ppm), peaks in the aromatic region, a peak for the ester carbonyl carbon (~165 ppm), and a peak for the aldehyde carbonyl carbon (~190 ppm).

  • IR (KBr): Characteristic absorption bands are expected for the C=O stretching of the ester (~1720 cm⁻¹), the C=O stretching of the aldehyde (~1700 cm⁻¹), and C-H stretching of the aldehyde (~2850 and ~2750 cm⁻¹).

  • Melting Point: The reported melting point can be used to assess purity.

Applications in Drug Development

Methyl 3-chloro-4-formylbenzoate is a versatile intermediate in the synthesis of pharmaceutically active compounds. The aldehyde functionality can be readily transformed into a variety of other functional groups, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation). These transformations allow for the introduction of diverse pharmacophores and the construction of complex molecular scaffolds. For instance, similar substituted benzaldehydes are key components in the synthesis of inhibitors of various enzymes and receptors. The specific substitution pattern of Methyl 3-chloro-4-formylbenzoate makes it a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This guide has provided two detailed and scalable laboratory protocols for the synthesis of Methyl 3-chloro-4-formylbenzoate. The palladium-catalyzed carbonylation route offers high yields and is well-suited for scale-up, while the benzylic bromination and hydrolysis route provides a viable alternative with less expensive reagents. The choice of synthetic route will depend on the specific requirements of the laboratory, including available equipment, budget, and safety considerations. By following the detailed protocols and safety precautions outlined in this document, researchers can confidently and efficiently synthesize this important building block for their drug discovery and development efforts.

References

  • ChemicalBook. Methyl 3-chloro-4-forMylbenzoate synthesis. [URL: https://www.chemicalbook.com/synthesis/74733-26-9.htm]
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  • ResearchGate. The reported synthetic route of . Reagents and conditions: (a) NBS, DMF. [URL: https://www.researchgate.net/figure/The-reported-synthetic-route-of-1-Reagents-and-conditions-a-NBS-DMF-b-SOCl-2-MeOH_fig2_362623101]
  • Benchchem. The Efficacy of Methyl 4-formylbenzoate in Target Molecule Synthesis: A Comparative Guide. [URL: https://www.benchchem.com/product/b5338]
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  • The Royal Society of Chemistry. 4. [URL: https://www.rsc.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [URL: https://www.rsc.
  • ResearchGate. Scalable Palladium-Catalyzed C(sp3)–H Carbonylation of Alkylamines in Batch and Continuous Flow | Request PDF. [URL: https://www.researchgate.
  • Flinn Scientific. Silver Nitrate Safety Data Sheet (SDS). March 21, 2014. [URL: https://www.flinnsci.
  • Carl ROTH. Safety Data Sheet: Triethylamine. [URL: https://www.carlroth.com/medias/SDB-X875-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyODc4NDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oNzcvaGE5LzkwNzg0MDYxNjA0MTQucGRmfGU4YjM1ZGY0YjM5ZWMwZDE3ZTE4ZDYyZDI4ZGYyZDYxYjM3YjYxOWI3NzE1ZTMzZGFhNmMxZDYxM2Y3M2U0ZWE]
  • Fisher Scientific. SAFETY DATA SHEET. January 19, 2015. [URL: https://www.fishersci.com/sds-repository-service/search?productName=A15922&productDescription=N-BROMOSUCCINIMIDE+99%25&searchType=MLS&vendorId=VN00033897&countryCode=US&language=en]
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Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern synthetic chemistry, efficiency and molecular economy are paramount. One-pot synthesis, the art of conducting multiple reaction steps in a single vessel without isolating intermediates, has emerged as a cornerstone of sustainable chemical production. This approach minimizes solvent waste, reduces purification steps, and often leads to higher overall yields. At the heart of many successful one-pot strategies lies the use of versatile building blocks—molecules endowed with multiple, orthogonally reactive functional groups.

Methyl 3-chloro-4-formylbenzoate is a prime example of such a strategic starting material. Possessing both a reactive aldehyde and a methyl ester on a substituted benzene ring, this compound offers two distinct points for chemical elaboration. The aldehyde function is a gateway to imine formation, condensation reactions, and C-C bond formation, while the methyl ester can participate in nucleophilic acyl substitution, enabling cyclization and amidation. This dual reactivity makes it an ideal candidate for multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials.[1]

This document provides detailed application notes and protocols for two distinct one-pot synthesis strategies that leverage the unique reactivity of Methyl 3-chloro-4-formylbenzoate to construct complex heterocyclic scaffolds: the Hantzsch Dihydropyridine Synthesis and a three-component synthesis of functionalized Isoindolinones. These protocols are designed for researchers, scientists, and drug development professionals seeking to employ efficient synthetic methodologies.

Strategy 1: Multicomponent Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction

The Hantzsch pyridine synthesis is a classic and robust multicomponent reaction that has been a mainstay in medicinal chemistry for over a century.[2] It is renowned for its reliability in producing 1,4-dihydropyridine (1,4-DHP) scaffolds, which are core structures in a variety of biologically active compounds, most notably as calcium channel blockers like Nifedipine and Amlodipine.[3][4] The reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, commonly ammonia or ammonium acetate.[2][5]

The aldehyde component dictates the substitution at the 4-position of the resulting dihydropyridine ring. By using Methyl 3-chloro-4-formylbenzoate, we can efficiently install a substituted phenyl group at this position, creating a complex, functionalized molecule in a single, atom-economical step.

Causality of Experimental Design

The one-pot nature of the Hantzsch synthesis is predicated on a cascade of interconnected reactions. The process begins with two key transformations occurring in parallel: a Knoevenagel condensation between the aldehyde (Methyl 3-chloro-4-formylbenzoate) and one equivalent of the β-ketoester, and the formation of an enamine from the second equivalent of the β-ketoester and ammonia.[3][6] These two intermediates then combine via a Michael addition, followed by cyclization and dehydration to yield the final 1,4-DHP product.[3][6] Refluxing in ethanol is a common condition as it provides sufficient thermal energy to drive the condensations and cyclization while being an effective solvent for all components.

Visualizing the Hantzsch Workflow

Hantzsch_Workflow cluster_prep Reagent Combination A Methyl 3-chloro-4-formylbenzoate Mix Combine in Flask A->Mix B Ethyl Acetoacetate (2 eq.) B->Mix C Ammonium Acetate C->Mix D Ethanol (Solvent) D->Mix Reflux Reflux (e.g., 4-6 hours) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate Forms Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Pure 1,4-Dihydropyridine Product Dry->Product

Caption: Workflow for the one-pot Hantzsch dihydropyridine synthesis.

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-(2-chloro-4-(methoxycarbonyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Methyl 3-chloro-4-formylbenzoate (1.0 mmol, 198.6 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.3 mg, 252 µL)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Absolute Ethanol (10 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add Methyl 3-chloro-4-formylbenzoate (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

  • Add absolute ethanol (10 mL) to the flask.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • As the solution cools, the product will typically precipitate as a solid. Cooling in an ice bath can enhance precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the title compound, typically as a yellow solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Strategy 2: Three-Component Synthesis of N-Substituted Isoindolinones

Isoindolinones are a class of γ-lactams that constitute the core of numerous pharmacologically active molecules.[7][8] One-pot syntheses of these scaffolds are highly valuable. The structure of Methyl 3-chloro-4-formylbenzoate is analogous to methyl 2-formylbenzoate derivatives, which are known to participate in MCRs to form isoindolinones.[9] This strategy leverages the sequential reactivity of the aldehyde and ester groups.

The reaction proceeds via the initial formation of an imine between Methyl 3-chloro-4-formylbenzoate and a primary amine. This is followed by the addition of a nucleophile (in this case, the enol or enolate of a ketone) to the imine in a Mannich-type reaction. The resulting intermediate possesses a secondary amine and a methyl ester in proximity, which then undergoes a spontaneous or catalyzed intramolecular cyclization (lactamization) to furnish the isoindolinone ring system.[7]

Causality of Experimental Design

This one-pot, three-component reaction is an elegant example of tandem catalysis. The first step, imine formation, is often reversible and can be driven forward by removing water or by the subsequent irreversible step. The addition of the ketone enolate to the imine creates the key intermediate. The final lactamization is an intramolecular nucleophilic attack of the amine onto the ester carbonyl. The use of a catalyst, such as a Lewis acid or a Brønsted acid, can facilitate both the imine formation and the subsequent Mannich reaction. The choice of solvent and temperature is critical to balance the rates of these sequential steps.

Visualizing the Isoindolinone Synthesis Mechanism

Isoindolinone_Mechanism cluster_steps Reaction Cascade Aldehyde Methyl 3-chloro-4-formylbenzoate Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine Primary Amine (R-NH2) Ketone Ketone (e.g., Acetone) Enol Enol/Enolate Ketone->Enol Tautomerization Mannich_Intermediate Mannich Intermediate Imine->Mannich_Intermediate + Enol (Mannich Reaction) Product N-Substituted Isoindolinone Mannich_Intermediate->Product Intramolecular Cyclization (Lactamization)

Caption: Mechanistic cascade for the one-pot synthesis of isoindolinones.

Protocol 2: One-Pot Synthesis of 2-Aryl-3-(2-oxopropyl)isoindolin-1-ones

Materials:

  • Methyl 3-chloro-4-formylbenzoate (1.0 mmol, 198.6 mg)

  • Aniline (or other primary amine) (1.0 mmol)

  • Acetone (or other ketone) (5.0 mmol, used as reactant and solvent)

  • Copper(II) triflate (Cu(OTf)₂; 10 mol%, 36.2 mg) or another suitable Lewis acid catalyst

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5 mL)

  • Sealed reaction vial or tube

  • Magnetic stirrer and heating block

Procedure:

  • To a sealable reaction vial, add Methyl 3-chloro-4-formylbenzoate (1.0 mmol), the primary amine (1.0 mmol), and the catalyst (e.g., Cu(OTf)₂, 10 mol%).

  • Add the solvent (e.g., DCE, 5 mL) followed by the ketone (e.g., Acetone, 5.0 mmol).

  • Seal the vial tightly and place it in a preheated heating block at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isoindolinone derivative.

Data Presentation: Comparative Overview of Synthesis Strategies

The following table summarizes typical experimental parameters and expected outcomes for the described one-pot syntheses, based on literature precedents for analogous starting materials.

ParameterStrategy 1: Hantzsch Dihydropyridine Strategy 2: Isoindolinone Synthesis
Reaction Type Four-component condensationThree-component tandem reaction
Key Reactants Aldehyde, β-Ketoester (2 eq.), NH₄OAcAldehyde, Primary Amine, Ketone
Typical Catalyst None (thermal) or mild acid/baseLewis Acid (e.g., Cu(OTf)₂)
Solvent Ethanol, MethanolDCE, DCM, Toluene
Temperature Reflux (e.g., ~78 °C in EtOH)80 - 120 °C
Reaction Time 2 - 8 hours12 - 24 hours
Typical Yield 75 - 95%60 - 85%
Key Bond Formations 2x C-C, 2x C-N, 1x C=C1x C=N, 1x C-C, 1x C-N (amide)
References [3],[2],[10][9],[7],[8]

Conclusion

Methyl 3-chloro-4-formylbenzoate is a highly effective and versatile substrate for the development of one-pot synthesis strategies. Its dual functionality enables the rapid construction of complex and medicinally relevant heterocyclic cores such as 1,4-dihydropyridines and isoindolinones. The protocols detailed herein demonstrate how this building block can be utilized in multicomponent reactions to achieve high levels of molecular complexity in a single, efficient operation. By understanding the underlying mechanistic principles, researchers can adapt these strategies to generate diverse libraries of compounds for applications in drug discovery and materials science, embodying the principles of green and efficient chemistry.

References

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link]

  • Mol. Divers. (2016). Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. 20(4), 859-865. Retrieved from [Link]

  • Katritzky, A. R., & Rachwal, S. (2010). Recent advances in Hantzsch 1,4-dihydropyridines. ARKIVOC, 2011(1), 431-456.
  • Journal of the Indian Chemical Society. (2014). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. 91(9), 1599-1607.
  • ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • International Journal of Current Research and Technology. (2022). A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. 11(1).
  • Phosphorus, Sulfur, and Silicon and the Related Elements. (2009). One pot synthesis of unsymmetrical dihydropyridines by green, catalyst free and environmentally benign protocol. 184(4), 1030-1037.
  • ChemistrySelect. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. 7(44).
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). One-Pot Green Synthesis of Dihydropyran Heterocycles. Royal Society of Chemistry.
  • IJCRT.org. (2022). One Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. 10(5).
  • Journal of Chemical Research. (2018). Synthesis of Hantzsch poly-substituted pyridines containing adamantyl moiety. 42(10), 508-511.
  • ResearchGate. (n.d.). Scheme 1: The classical Hantzsch synthesis between benzaldehyde (1a),... Retrieved from [Link]

  • Journal of Chemical Research. (2022). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes. 46(6).
  • Molecules. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. 27(23), 8387.
  • Beilstein Journal of Organic Chemistry. (2019). Multicomponent reactions IV. 15, 2234–2239.
  • PubChem. (n.d.). Methyl 4-Formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. 15, 1065–1085.
  • Beilstein Journal of Organic Chemistry. (2019). Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams. 15, 1065-1085.

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Application Note: The Strategic Role of Methyl 3-chloro-4-formylbenzoate in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Synthetic Chemists

Abstract

Methyl 3-chloro-4-formylbenzoate (MCFB) is a trifunctional aromatic compound whose strategic placement of an aldehyde, a methyl ester, and a chlorine atom makes it a highly valuable, yet underutilized, intermediate in the synthesis of novel agrochemicals. While not a direct precursor to many current market-leading products, its utility lies in its potential as a versatile starting material for generating libraries of new molecular entities for high-throughput screening. The chloro-substituent provides metabolic stability and modulates electronic properties, the aldehyde serves as a key handle for C-C and C-N bond formation, and the ester provides a pathway to amides and other derivatives. This guide details the synthesis of MCFB and explores its synthetic applications, providing detailed protocols for leveraging its unique reactivity in the discovery of next-generation fungicides, herbicides, and insecticides.

Introduction: A Versatile Building Block for Agrochemical Discovery

The relentless evolution of resistance in pests and pathogens necessitates a continuous pipeline of novel agrochemicals with diverse modes of action. The discovery process often begins with versatile chemical intermediates that allow for the rapid and efficient synthesis of a wide array of derivatives. Methyl 3-chloro-4-formylbenzoate (CAS 74733-26-9) is one such intermediate.

Its structure is deceptively simple, yet it contains three distinct points for chemical modification:

  • The Formyl (Aldehyde) Group: A highly reactive site for nucleophilic addition, condensation, and oxidation/reduction reactions, ideal for building complex side chains or forming heterocyclic rings.

  • The Methyl Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for the vast chemical space of amides—a privileged scaffold in numerous successful agrochemicals.

  • The Chlorine Atom: Provides steric bulk and is a powerful electron-withdrawing group, which can significantly influence the pharmacokinetic profile (ADME) and binding affinity of the final molecule. Its presence is a common feature in many pesticides for enhancing bioactivity and metabolic stability.

This application note serves as a technical guide for researchers, providing both the foundational knowledge for synthesizing MCFB and a strategic framework for its application in creating novel molecular scaffolds for agrochemical development.

Table 1: Physicochemical Properties of Methyl 3-chloro-4-formylbenzoate
PropertyValueSource
CAS Number 74733-26-9[1]
Molecular Formula C₉H₇ClO₃[2]
Molecular Weight 198.60 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point 56-59 °C[4]
Boiling Point 264-266 °C[4]
Density 1.2 g/cm³ (at 20 °C)[4]

Synthesis of the MCFB Intermediate: A Validated Protocol

The accessibility of MCFB is crucial for its use in discovery campaigns. A reliable method for its synthesis is via the palladium-catalyzed methoxycarbonylation of 4-bromo-2-chlorobenzaldehyde. This approach is advantageous due to its high yield and utilization of commercially available starting materials.[3]

Causality of Reagent Selection
  • Starting Material (4-bromo-2-chlorobenzaldehyde): Provides the core aromatic structure with the required chloro-substituent and a bromo-substituent that is ideal for cross-coupling reactions.

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a robust catalyst for carbonylation reactions, showing good functional group tolerance and high efficiency.

  • Carbon Monoxide (CO): The source of the carbonyl group for the ester functionality.

  • Methanol (MeOH): Acts as both the solvent and the nucleophile that traps the acyl-palladium intermediate to form the methyl ester.

  • Triethylamine (Et₃N): A tertiary amine base used to quench the HBr generated during the catalytic cycle, preventing side reactions and driving the reaction to completion.

Diagram 1: Synthesis Workflow for MCFB

cluster_reactants Reactants & Catalysts cluster_process Process cluster_workup Work-up & Purification SM 4-Bromo-2-chlorobenzaldehyde Reaction Reaction Vessel (60 °C, Overnight) SM->Reaction MeOH Methanol (Solvent/Reagent) MeOH->Reaction CO Carbon Monoxide (gas) CO->Reaction Cat Pd(dppf)Cl₂ Cat->Reaction Base Triethylamine Base->Reaction Concentrate Concentration (in vacuo) Reaction->Concentrate 1. Cool Chromatography Silica Gel Chromatography (EtOAc/Petroleum Ether) Concentrate->Chromatography 2. Load Residue Product Methyl 3-chloro-4-formylbenzoate (MCFB) Chromatography->Product 3. Isolate Product

Caption: Workflow for the synthesis of MCFB via palladium-catalyzed carbonylation.

Step-by-Step Laboratory Protocol

This protocol is adapted from patent literature for research purposes.[3]

  • Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chlorobenzaldehyde (20.0 g, 91.1 mmol, 1.0 equiv).

  • Reagent Addition: Add methanol (300 mL), triethylamine (27.7 g, 274 mmol, 3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (6.68 g, 9.13 mmol, 0.10 equiv).

  • Reaction Initiation: Purge the flask with carbon monoxide (CO) gas and maintain a CO atmosphere (a balloon is sufficient for lab scale).

  • Heating and Incubation: Heat the reaction mixture to 60 °C and stir overnight (approx. 12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the methanol and excess triethylamine.

  • Purification: The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether (e.g., 10-20% ethyl acetate) to yield Methyl 3-chloro-4-formylbenzoate as a white solid (Typical yield: ~80%).

  • Validation: Confirm the product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Utility in Agrochemical Discovery

MCFB's three functional groups can be addressed sequentially or in parallel to generate diverse molecular scaffolds.

Core Reactions Targeting the Aldehyde Group

The aldehyde is arguably the most versatile functional group for introducing molecular complexity.

This reaction is fundamental for creating intermediates used in fungicides and herbicides where a substituted benzylamine moiety is crucial.

  • Dissolution: Dissolve MCFB (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.1 equiv).

  • Imine Formation: Add a mild dehydrating agent like sodium sulfate or a catalytic amount of acetic acid and stir for 1-2 hours at room temperature to form the intermediate imine.

  • Reduction: Add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Reaction: Stir at room temperature until the reaction is complete (typically 4-12 hours, monitor by TLC/LC-MS).

  • Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with DCM or ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated.

  • Purification: Purify via column chromatography or recrystallization.

cluster_reactions Aldehyde Transformations cluster_products Resulting Scaffolds MCFB MCFB ReductiveAmination Reductive Amination (+ R₂NH, NaBH(OAc)₃) MCFB->ReductiveAmination Wittig Wittig Reaction (+ Ph₃P=CHR) MCFB->Wittig Condensation Heterocycle Formation (e.g., + Phenylenediamine) MCFB->Condensation Benzylamine Substituted Benzylamines ReductiveAmination->Benzylamine Forms C-N bond Styrene Substituted Styrenes Wittig->Styrene Forms C=C bond Benzimidazole Benzimidazoles Condensation->Benzimidazole Forms Ring System

Caption: Key synthetic transformations originating from the aldehyde of MCFB.

Leveraging the Ester for Amide Synthesis

The benzamide functional group is present in a multitude of commercial fungicides and herbicides. The methyl ester of MCFB is an excellent handle for accessing this chemical space. The most reliable route involves a two-step hydrolysis and coupling sequence.

  • Setup: Dissolve MCFB (1.0 equiv) in a mixture of THF/Methanol and water (e.g., 2:1:1 ratio).

  • Base Addition: Add lithium hydroxide (LiOH, 2.0-3.0 equiv) or sodium hydroxide (NaOH).

  • Reaction: Stir at room temperature or gently heat (40-50 °C) until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up: Concentrate the mixture to remove organic solvents. Dilute with water and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The resulting carboxylic acid will often precipitate and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Dry the organic extracts and concentrate to yield 3-chloro-4-formylbenzoic acid.

  • Acid Activation: Dissolve the carboxylic acid from Protocol 3.2.1 (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM. Add 1-Hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.1 equiv) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature for 6-18 hours.

  • Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography. Many commercial fungicides containing amide moieties are synthesized via similar coupling strategies.[5][6]

Integrated Synthesis Strategy: A Novel Fungicide Scaffold

By combining the reactions above, a researcher can devise a synthetic route to novel potential agrochemicals. The following is a hypothetical, yet chemically sound, workflow for the synthesis of a novel benzamide-triazole derivative, a class of compounds known for antifungal activity.

Diagram 3: Multi-step Synthesis of a Hypothetical Agrochemical

MCFB MCFB Step1_Product Intermediate A (Benzyl Alcohol) MCFB->Step1_Product 1. NaBH₄ (Aldehyde Reduction) Step2_Product Intermediate B (Benzyl Bromide) Step1_Product->Step2_Product 2. PBr₃ (Halogenation) Step3_Product Intermediate C (Triazole Adduct) Step2_Product->Step3_Product 3. Add Triazole, K₂CO₃ (Nucleophilic Substitution) Step4_Product Intermediate D (Carboxylic Acid) Step3_Product->Step4_Product 4. LiOH (Ester Hydrolysis) Final_Product Target Molecule (Benzamide-Triazole) Step4_Product->Final_Product 5. Amine, EDC/HOBt (Amide Coupling) Triazole 1,2,4-Triazole Triazole->Step3_Product

Caption: A strategic multi-step pathway from MCFB to a potential fungicide.

This proposed pathway illustrates how the functional handles of MCFB can be manipulated in a specific order to achieve a complex target. The aldehyde is first reduced to a less reactive alcohol, which is then converted to a leaving group to allow for the introduction of a triazole ring—a common pharmacophore in fungicides. Finally, the ester is converted to an amide to complete the synthesis.

Conclusion

Methyl 3-chloro-4-formylbenzoate is a potent synthetic intermediate for agrochemical discovery. Its value is not in its direct lineage to existing products, but in the vast and diverse chemical space it unlocks for researchers. By providing three distinct and chemoselectively addressable functional groups, MCFB serves as an ideal starting point for building libraries of novel compounds. The protocols and strategies outlined in this guide provide the necessary tools for synthetic chemists to leverage the full potential of this versatile building block in the search for the next generation of crop protection agents.

References

  • Annapurna, K., et al. (2023). Synthesis of crop protection agent mandipropamid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Annapurna, K., et al. (2023). Protecting group-free synthesis of the fungicide Mandipropamid. Semantic Scholar. Available at: [Link]

  • O’Sullivan, A. C. (2001). Multicomponent reactions in fungicide research: The discovery of mandipropamid. ResearchGate. Available at: [Link]

  • Akkirala, V. N., et al. (2023). Synthesis of Crop Protection Agent Mandipropamid. Indian Journal of Chemistry (IJC). Available at: [Link]

  • Google Patents. (n.d.). WO2007020381A2 - Process for the synthesis of mandipropamid and derivatives thereof.
  • Wang, J., et al. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI. Available at: [Link]

  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • Song, B., et al. (2013). Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. PMC - PubMed Central. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 4-chloro-3-formylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Formylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

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Troubleshooting & Optimization

Optimizing reaction conditions (temperature, solvent, catalyst) for Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-4-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the formylation of Methyl 3-chlorobenzoate, a critical transformation in the synthesis of various pharmaceutical intermediates.

Introduction: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an aromatic ring, particularly one with deactivating substituents like a chloro and a methyl ester group, requires careful optimization of reaction conditions. The Vilsmeier-Haack reaction is a versatile and widely employed method for such transformations.[1] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the electrophile in an aromatic substitution.[1][2] The success of this synthesis hinges on a delicate balance of temperature, solvent, and reagent stoichiometry to achieve high yield and purity of the desired product, Methyl 3-chloro-4-formylbenzoate.

This guide will delve into the critical parameters of this reaction, offering troubleshooting advice and frequently asked questions to navigate the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Vilsmeier-Haack reaction for the formylation of Methyl 3-chlorobenzoate is resulting in a low yield or has failed completely. What are the likely causes and how can I improve the outcome?

A1: Low to no yield in a Vilsmeier-Haack reaction is a common hurdle that can be attributed to several factors. A systematic approach to troubleshooting is crucial.

  • Reagent Quality and Stoichiometry: The formation of the Vilsmeier reagent is the cornerstone of the reaction's success.[3]

    • Action: Always use fresh, anhydrous DMF. The presence of moisture can lead to the formation of dimethylamine, which can consume the Vilsmeier reagent.[3][4] Similarly, ensure your POCl₃ is of high purity and stored under anhydrous conditions.

    • Action: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion, especially with a deactivated substrate. Optimization studies on similar systems have demonstrated that a higher molar ratio of POCl₃ to the substrate can significantly enhance yields.[3] A good starting point for optimization is a 1.5:1 to 3:1 molar ratio of the Vilsmeier reagent to Methyl 3-chlorobenzoate.

  • Substrate Reactivity: The presence of two electron-withdrawing groups (chloro and methyl ester) on the benzene ring deactivates it towards electrophilic aromatic substitution.

    • Action: Higher reaction temperatures may be required to overcome the activation energy barrier. If the reaction is sluggish at lower temperatures, a gradual increase in temperature should be explored.[5]

  • Reaction Quenching and Work-up: Improper quenching and work-up can lead to product loss.

    • Action: The reaction is typically quenched by pouring the reaction mixture into a cold aqueous solution, often containing a base like sodium acetate or sodium bicarbonate, to hydrolyze the intermediate iminium salt.[3][6] Ensure the pH is appropriate for complete hydrolysis.

Q2: I am observing significant side product formation. How can I minimize this?

A2: Side product formation is a common challenge, and understanding the potential side reactions is key to mitigating them.

  • Diformylation: Although less likely with a deactivated substrate, the formation of a diformylated product is a possibility if the reaction conditions are too harsh.

    • Action: To minimize diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times.[3] Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess can also be beneficial.[3]

  • Chlorination: The use of POCl₃ can sometimes lead to unwanted chlorination of the aromatic ring.

    • Action: If chlorination is a persistent issue, alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, could be explored as they may be less prone to this side reaction in certain cases.[6]

Q3: How does the choice of solvent impact the reaction?

A3: The solvent plays a multifaceted role in the Vilsmeier-Haack reaction.

  • Solubility: The starting material, Methyl 3-chlorobenzoate, and the Vilsmeier reagent must be soluble in the chosen solvent for the reaction to proceed efficiently.[7]

  • Polarity: The Vilsmeier-Haack reaction proceeds through charged intermediates, such as the Vilsmeier reagent itself. Polar aprotic solvents like DMF, acetonitrile, or dichloromethane (DCM) can stabilize these intermediates, thereby facilitating the reaction.[7] In contrast, non-polar solvents may hinder the formation and reactivity of these species.[7]

  • Reactivity: Protic solvents, such as alcohols, are generally unsuitable as they can react with the Vilsmeier reagent.[7] It is common to use an excess of DMF to serve as both a reagent and the solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive Vilsmeier reagent due to moisture.Use fresh, anhydrous DMF and POCl₃.[3][4]
Insufficient reactivity of the substrate.Increase reaction temperature gradually. Monitor reaction progress by TLC.[5]
Inappropriate stoichiometry.Increase the molar ratio of the Vilsmeier reagent to the substrate.[3]
Formation of Multiple Products Diformylation due to harsh conditions.Lower the reaction temperature and shorten the reaction time. Reduce the excess of the Vilsmeier reagent.[3]
Unwanted chlorination from POCl₃.Consider alternative reagents like oxalyl chloride or thionyl chloride for Vilsmeier reagent formation.[6]
Difficult Product Isolation Incomplete hydrolysis of the iminium salt intermediate.Ensure proper pH control during the aqueous work-up.[3]
Product is soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent like ethyl acetate or DCM.[3]

Experimental Protocols

Detailed Protocol for the Synthesis of Methyl 3-chloro-4-formylbenzoate

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.[8][9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Reagents and Materials:

  • Methyl 3-chlorobenzoate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (2 equivalents) dropwise to the stirred DMF solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve Methyl 3-chlorobenzoate (1 equivalent) in a minimal amount of anhydrous DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly pour it into a vigorously stirred solution of sodium acetate (5 equivalents) in ice-water.

  • Stir the mixture for 30 minutes to ensure complete hydrolysis.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford Methyl 3-chloro-4-formylbenzoate.

Optimization of Reaction Conditions
Parameter Condition A (Mild) Condition B (Moderate) Condition C (Forced) Expected Outcome & Rationale
Temperature 0 °C to Room Temperature40-60 °C60-80 °CHigher temperatures increase the reaction rate for the deactivated substrate but may also lead to more side products.[5]
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Excess DMFDCM is a good starting point. DCE allows for higher reaction temperatures. Using excess DMF as a solvent can enhance the reaction rate but may complicate work-up.[7]
Vilsmeier Reagent (eq.) 1.52.03.0A higher excess of the Vilsmeier reagent can improve conversion of the deactivated starting material.[3]

Visualizing the Workflow and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting P1 Dry Glassware & Reagents P2 Setup under N2 Atmosphere P1->P2 R1 Form Vilsmeier Reagent (POCl3 + DMF @ 0°C) P2->R1 R2 Add Methyl 3-chlorobenzoate (Substrate) R1->R2 R3 Heat & Monitor by TLC R2->R3 W1 Quench in Ice/Aq. NaOAc R3->W1 T1 Low Yield? R3->T1 T3 Side Products? R3->T3 W2 Extract with Organic Solvent W1->W2 W3 Wash & Dry W2->W3 W4 Concentrate W3->W4 W5 Column Chromatography W4->W5 Product Product W5->Product T2 Check Reagent Quality Increase Temp/Reagent Ratio T1->T2 Yes T4 Lower Temperature Adjust Stoichiometry T3->T4 Yes

Caption: Experimental workflow and troubleshooting for the synthesis of Methyl 3-chloro-4-formylbenzoate.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • ChemicalBook. (2016).
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023). Vilsmeier–Haack reaction.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - PHOSPHORUS OXYCHLORIDE, REAGENT.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Sigma-Aldrich. (2025).
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
  • ECHEMI. (n.d.).
  • Merck Millipore. (n.d.).

Sources

Challenges in the work-up and isolation of Methyl 3-chloro-4-formylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the work-up and isolation of Methyl 3-chloro-4-formylbenzoate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis and purification of this important class of chemical intermediates.

Methyl 3-chloro-4-formylbenzoate is a key building block, but its trifunctional nature—possessing an aldehyde, a methyl ester, and a chloro-substituted aromatic ring—presents unique purification challenges. This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you navigate these complexities with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling, stability, and purification of Methyl 3-chloro-4-formylbenzoate.

Q1: What are the main stability concerns with Methyl 3-chloro-4-formylbenzoate?

A1: The primary stability concern is the aldehyde functional group, which is susceptible to air oxidation, especially in the presence of impurities or under basic conditions, forming the corresponding carboxylic acid (3-chloro-4-methoxycarbonylbenzoic acid)[1][2]. The methyl ester is also sensitive to hydrolysis under either strongly acidic or basic conditions, which would yield the same carboxylic acid byproduct[3]. It is chemically stable under standard ambient, neutral conditions.

Q2: My crude product is a white solid. Should I proceed directly to recrystallization or column chromatography?

A2: If your crude product is a solid, attempting recrystallization first is often more efficient for large-scale purification. The related compound, Methyl 4-formylbenzoate, is a powder with a melting point of 56-59 °C, suggesting that Methyl 3-chloro-4-formylbenzoate is also a solid at room temperature[4]. Chromatography should be reserved for removing impurities with very similar solubility profiles or when only small quantities of material need to be purified[1].

Q3: I see a significant amount of 3-chloro-4-methoxycarbonylbenzoic acid as an impurity. What is the best way to remove it?

A3: The most effective method is a mild basic wash during the aqueous work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[1][2]. The acidic impurity will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer. Avoid strong bases like sodium hydroxide (NaOH) to prevent potential hydrolysis of the methyl ester product[1].

Q4: Is Methyl 3-chloro-4-formylbenzoate stable on silica gel?

A4: Aromatic aldehydes can be sensitive to the slightly acidic nature of standard silica gel, which may catalyze oxidation or other side reactions[1][5]. Before committing to a large-scale column, it is crucial to assess the stability of your compound by spotting a solution on a TLC plate, letting it sit for 30-60 minutes, and then eluting it to see if any new impurity spots have formed[5]. If instability is observed, consider using deactivated silica, alumina, or an alternative purification method.

Section 2: Detailed Troubleshooting Guides

This section provides structured solutions to specific experimental problems encountered during the work-up and isolation phases.

Troubleshooting Guide 1: Aqueous Work-up & Emulsion Formation

Problem: During liquid-liquid extraction, a persistent emulsion forms at the interface of the organic and aqueous layers, preventing clean phase separation.

Causality: Emulsions are often caused by the presence of fine particulate matter or amphiphilic impurity molecules that act as surfactants[6][7]. Vigorous shaking of the separatory funnel exacerbates the issue by increasing the dispersion of one liquid phase into the other[8].

Step-by-Step Solutions:
  • Prevention is Key: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to allow for extraction with minimal agitation[7].

  • "Salting Out": Add saturated aqueous sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, which can disrupt the emulsion and force the separation of layers[6][7][8][9][10].

  • Filtration through Celite: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® (diatomaceous earth)[6][9]. Celite acts as a filter aid to remove fine particulates without adsorbing the product[6].

  • Solvent Modification: Add a small amount of a different, miscible organic solvent to alter the properties of the organic phase, which can help break the emulsion[7][10].

  • Patience and Temperature: Allow the mixture to stand undisturbed for 20-30 minutes, as some emulsions will break on their own[6][9]. Gentle warming may also help by reducing the viscosity of the mixture, but should be used with caution to avoid product degradation[10].

G start Emulsion Formed During Aqueous Work-up step1 Allow to Stand (20-30 min) start->step1 step2 Add Saturated NaCl (Brine) step1->step2  Not Resolved   end_resolved Emulsion Resolved: Proceed with Extraction step1->end_resolved  Resolved   step3 Filter through Celite® Pad step2->step3  Not Resolved   step2->end_resolved  Resolved   step4 Change Solvent or Add Co-Solvent step3->step4  Not Resolved   step3->end_resolved  Resolved   step4->end_resolved  Resolved   end_unresolved Issue Persists: Consider Centrifugation (Small Scale) step4->end_unresolved  Not Resolved  

Troubleshooting Guide 2: Recrystallization Challenges

Problem: The crude product either fails to dissolve, "oils out" instead of forming crystals, or the resulting crystals show poor purity.

Causality: Successful recrystallization depends on a precise solubility profile: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point[11]. "Oiling out" occurs when the boiling solution becomes supersaturated at a temperature above the melting point of the solute.

Step-by-Step Solutions & Data:
  • Solvent Selection: The choice of solvent is critical. For a moderately polar compound like Methyl 3-chloro-4-formylbenzoate, a systematic screening is recommended.

    Solvent SystemPolarityRationale & Expected Outcome
    Isopropanol/Water High to MediumGood for moderately polar compounds. Dissolve in hot isopropanol, add hot water dropwise until cloudy, then cool.
    Ethyl Acetate/Hexanes Medium to LowA common and effective system. Dissolve in minimal hot ethyl acetate, then add hexanes as an anti-solvent until turbidity appears, then cool.
    Toluene LowAromatic solvents can promote good crystal packing for aromatic compounds[12]. Dissolve in hot toluene and allow to cool slowly.
    Dichloromethane/Hexanes Medium to LowSimilar to Ethyl Acetate/Hexanes but useful if the compound is very soluble in ethyl acetate.
  • Addressing "Oiling Out":

    • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent to the oiled-out mixture until a clear solution is achieved, then attempt cooling again.

    • Lower the Cooling Temperature Slowly: Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature slowly, then move it to a refrigerator, and finally to a freezer. This slow cooling encourages ordered crystal lattice formation.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Improving Purity:

    • Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the saturated solution before allowing it to cool. This removes particulates that could get trapped in the crystal lattice.

    • Wash Crystals Correctly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor without re-dissolving the product.

Troubleshooting Guide 3: Column Chromatography Issues

Problem: The compound streaks down the column (tailing), co-elutes with an impurity, or appears to decompose on the stationary phase.

Causality: Tailing of polar aromatic compounds on silica gel is often due to strong interactions with surface silanol groups[13]. Co-elution occurs when the chosen solvent system does not provide adequate separation (ΔRf is too small). Decomposition suggests compound instability on the acidic silica surface[5].

Step-by-Step Solutions:
  • Optimize the Solvent System:

    • Target Rf: Aim for an Rf value of 0.25-0.35 for your target compound on TLC for the best separation on a column.

    • Solvent Mixtures: A common starting point for a compound of this polarity is an ethyl acetate/petroleum ether (or hexanes) gradient[4]. For more polar impurities, adding a small percentage of dichloromethane or switching to a dichloromethane/methanol system might be necessary[12].

    • Toluene as a Co-solvent: For aromatic compounds, replacing hexanes with toluene can improve separation by engaging in π-π interactions with the analyte and stationary phase[12].

  • Mitigate Tailing and Decomposition:

    • Deactivate Silica: Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine (NEt₃) to neutralize the acidic silanol groups. This is particularly effective for compounds with basic moieties but can also prevent tailing for polar, neutral molecules.

    • Switch Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina[5][12].

    • Dry Loading: If your compound has poor solubility in the column eluent, use a "dry loading" technique. Dissolve the crude product in a strong, volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column[14].

G start Poor Column Separation check_rf Check TLC: Is Rf between 0.25-0.35? start->check_rf adjust_solvent Adjust Solvent Polarity (e.g., more/less EtOAc) check_rf->adjust_solvent No check_tailing Is Peak Tailing Observed? check_rf->check_tailing Yes adjust_solvent->check_rf add_base Add 0.5% NEt₃ to Eluent or Use Neutral Alumina check_tailing->add_base Yes check_stability Is Decomposition Suspected? check_tailing->check_stability No add_base->check_stability check_stability->add_base Yes dry_load Consider Dry Loading for Poor Solubility check_stability->dry_load No success Successful Purification dry_load->success

Section 3: Standardized Protocols

Protocol 1: Standard Aqueous Work-up with Basic Wash
  • Dilution: Once the reaction is complete, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).

  • Quenching (If necessary): Slowly pour the diluted reaction mixture into a separatory funnel containing water or a mild quenching agent.

  • Phase Separation: Allow the layers to separate. Remove and set aside the aqueous layer.

  • Basic Wash: Add a 5% aqueous solution of NaHCO₃ to the separatory funnel. Invert the funnel gently, venting frequently to release any CO₂ gas that may form. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any minor emulsions[6][9].

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Section 4: References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • Reddit. (2025). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Preventing the oxidation of the aldehyde group during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing the Oxidation of the Aldehyde Group During Synthesis and Storage

Welcome to the Technical Support Center for Aldehyde Stability. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges of working with aldehydes. These molecules are notoriously susceptible to oxidation, which can compromise the integrity of your syntheses and the stability of your stored materials. This resource is structured to help you troubleshoot common issues and answer frequently asked questions, ensuring the success of your experimental work.

Understanding the Challenge: The Inherent Reactivity of Aldehydes

Aldehydes are prone to oxidation due to the presence of a hydrogen atom on the carbonyl carbon. This hydrogen can be readily abstracted, initiating a cascade of reactions that ultimately convert the aldehyde to a less desirable carboxylic acid. This process, known as autoxidation, is a radical-chain mechanism that can be initiated by oxygen, light, and trace metal impurities.[1][2] The consequences of aldehyde oxidation can range from reduced product yield and purity in synthesis to complete degradation of valuable compounds during storage.

Troubleshooting Guide: Synthesis

Problem 1: My aldehyde is over-oxidizing to a carboxylic acid during the reaction.

Probable Causes:

  • Presence of an oxidizing agent: The reaction conditions may inadvertently contain an oxidant.

  • Exposure to atmospheric oxygen: The reaction may not be adequately protected from air.

  • Inappropriate workup conditions: The workup procedure may expose the aldehyde to oxidizing conditions.

Solutions:

  • Protect the Aldehyde Group: The most robust solution is to mask the aldehyde functionality with a protecting group. Acetals and thioacetals are excellent choices as they are stable to many reaction conditions, including oxidizing and reducing agents, nucleophiles, and bases.[3][4][5][6][7]

    • Choosing the Right Protecting Group: The selection of a protecting group depends on the specific reaction conditions. The following table summarizes common protecting groups and their stability.

Protecting GroupFormation ConditionsCleavage ConditionsStability
Dimethyl acetal Methanol, acid catalystAqueous acidStable to bases, nucleophiles, and reducing agents.
1,3-Dioxolane (Ethylene glycol acetal) Ethylene glycol, acid catalystAqueous acidStable to bases, nucleophiles, and reducing agents. Generally more stable than acyclic acetals.[3]
1,3-Dithiane (Thioacetal) 1,3-Propanedithiol, Lewis acid catalystHgCl₂, aqueous acetonitrileStable to acidic and basic conditions, nucleophiles, and reducing agents.[7]
  • Maintain an Inert Atmosphere: If protecting the aldehyde is not feasible, ensure the reaction is carried out under an inert atmosphere of nitrogen or argon to exclude oxygen.[8][9][10] This can be achieved using a balloon filled with inert gas or a Schlenk line.

  • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for an extended period or by the freeze-pump-thaw method.

Problem 2: My protecting group is being removed under the reaction conditions.

Probable Cause:

  • Incompatible reaction conditions: The reaction conditions are not compatible with the chosen protecting group. For example, acetals are labile in acidic conditions.

Solution:

  • Select a More Robust Protecting Group: If your reaction requires acidic conditions, a thioacetal would be a more suitable protecting group as they are stable to acids.[7] Conversely, if your reaction involves strong bases, an acetal is a good choice.

Troubleshooting Guide: Storage

Problem 1: My stored aldehyde has a solid precipitate.

Probable Causes:

  • Oxidation: The aldehyde has oxidized to the corresponding carboxylic acid, which may be a solid at room temperature.[11]

  • Polymerization: Some aldehydes, particularly aliphatic ones, can polymerize over time to form solid trimers.[11]

Solutions:

  • Purification: The oxidized or polymerized aldehyde can often be purified.

    • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a water-soluble adduct, allowing for separation from non-aldehydic impurities.[12][13][14] The aldehyde can then be regenerated by treatment with a base.

      • Experimental Protocol: Purification via Bisulfite Adduct

        • Dissolve the impure aldehyde in a water-miscible solvent like methanol or THF.

        • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

        • Add an immiscible organic solvent (e.g., hexanes) and water.

        • Separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer.

        • To recover the aldehyde, add an organic solvent to the aqueous layer and basify with NaOH until the pH is strongly basic.

        • Extract the purified aldehyde into the organic layer, dry, and concentrate.

    • Column Chromatography: If the carboxylic acid impurity is present, it can often be removed by column chromatography. A common technique is to flush the impure aldehyde through a plug of basic alumina.[15]

    • Distillation: For volatile aldehydes, vacuum distillation can be an effective method to separate the aldehyde from non-volatile impurities like carboxylic acids and polymers.[15]

  • Proper Storage: To prevent future degradation, store the purified aldehyde under optimal conditions (see Problem 2 below).

Problem 2: The purity of my aldehyde has decreased over time.

Probable Causes:

  • Exposure to Air and Light: Autoxidation is accelerated by oxygen and light.[16][17]

  • Inappropriate Storage Temperature: Higher temperatures can increase the rate of degradation.[18][19][20][21]

  • Improper Solvent: The choice of solvent can impact stability.

Solutions:

  • Inert Atmosphere: Store aldehydes under an inert atmosphere of nitrogen or argon.[22][23] For long-term storage, consider ampuling the compound under vacuum.

  • Refrigeration or Freezing: Store aldehydes at low temperatures to slow down the rate of oxidation and polymerization. However, be aware that for some aliphatic aldehydes, very low temperatures can accelerate trimer formation.[11] Room temperature storage after dilution is sometimes recommended for these specific cases.

  • Use of Antioxidants: The addition of a radical scavenger like butylated hydroxytoluene (BHT) can inhibit the autoxidation process.[11]

  • Dilution in a Suitable Solvent: Storing aldehydes as a dilute solution can improve stability. For saturated aliphatic aldehydes, dilution in a primary alcohol like ethanol is recommended, as this forms a more stable hemiacetal in solution.[11] For other aldehydes, a non-polar, aprotic solvent may be suitable.

Aldehyde TypeRecommended Storage Conditions
Aromatic Aldehydes Cool, dark place under an inert atmosphere. Refrigeration is generally recommended.
Saturated Aliphatic Aldehydes Dilute to 10% in a primary alcohol (e.g., ethanol) and store at room temperature.[11] Adding an antioxidant like BHT is also beneficial.
α,β-Unsaturated Aldehydes Cool, dark place under an inert atmosphere. These are prone to both oxidation and polymerization, so refrigeration and the use of an antioxidant are strongly advised.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my aldehyde has oxidized?

A1: There are several ways to detect aldehyde oxidation:

  • Visual Inspection: The formation of a solid precipitate (the carboxylic acid) is a clear indication.

  • Odor: Carboxylic acids often have a sharp, unpleasant odor that is distinct from the parent aldehyde.

  • Analytical Techniques:

    • TLC (Thin-Layer Chromatography): The carboxylic acid will typically have a different Rf value than the aldehyde.

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: The aldehyde proton has a characteristic chemical shift around 9-10 ppm in ¹H NMR. The disappearance or reduction of this peak and the appearance of a broad carboxylic acid proton peak further downfield (around 10-13 ppm) indicates oxidation.

    • IR (Infrared) Spectroscopy: The C=O stretch of an aldehyde is typically around 1720-1740 cm⁻¹. The corresponding carboxylic acid will show a C=O stretch around 1700-1725 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.

    • Tollens' Test: This classic chemical test can be used to distinguish aldehydes from ketones. Aldehydes will be oxidized by Tollens' reagent, producing a silver mirror.[24][25][26]

Q2: What is the best way to handle aldehydes to minimize oxidation during an experiment?

A2: Always handle aldehydes in a well-ventilated fume hood. To minimize oxidation, work quickly and avoid prolonged exposure to air. If the aldehyde is particularly sensitive, use an inert atmosphere glove box or Schlenk line techniques for all manipulations.[9]

Q3: Can I use any alcohol to dissolve and store aliphatic aldehydes?

A3: It is best to use a primary alcohol, such as ethanol.[11] Secondary or tertiary alcohols are less ideal for forming the stabilizing hemiacetal.

Q4: Are there any "green" or more sustainable methods for aldehyde synthesis that minimize oxidation?

A4: Yes, there is ongoing research into more sustainable oxidation methods. For instance, using air or oxygen as the oxidant with a recyclable catalyst is an environmentally friendly approach.[27][28] Some methods also utilize light to drive the autoxidation to the desired peracid or carboxylic acid under controlled conditions.[16]

Q5: My reaction produces an aldehyde that is sensitive to both acid and base. What are my options for purification?

A5: In this case, purification methods that rely on pH changes, such as the bisulfite adduct method, may not be suitable. Neutral purification techniques would be preferred:

  • Column Chromatography on Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for purifying acid-sensitive compounds.

  • Distillation: If the aldehyde is volatile, vacuum distillation is an excellent, mild purification method.

  • Recrystallization: If the aldehyde is a solid, recrystallization from a suitable solvent system can be very effective.

Visualizing Key Concepts

Mechanism of Aldehyde Autoxidation

Autoxidation Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Initiation (H-atom abstraction) AcylPeroxyRadical Acyl Peroxy Radical (R-C(=O)OO•) AcylRadical->AcylPeroxyRadical Propagation Oxygen O₂ Peracid Peroxy Acid (R-C(=O)OOH) AcylPeroxyRadical->Peracid Propagation (H-atom abstraction from another aldehyde) CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid Baeyer-Villiger Oxidation (with another aldehyde)

Caption: Radical-chain mechanism for the autoxidation of aldehydes to carboxylic acids.[1]

Decision Tree for Aldehyde Protection

ProtectionDecision Start Need to protect an aldehyde? AcidicConditions Reaction conditions acidic? Start->AcidicConditions BasicConditions Reaction conditions basic? AcidicConditions->BasicConditions No UseThioacetal Use a Thioacetal (e.g., 1,3-dithiane) AcidicConditions->UseThioacetal Yes UseAcetal Use an Acetal (e.g., 1,3-dioxolane) BasicConditions->UseAcetal Yes Reconsider Protection may not be necessary or a different strategy is needed. BasicConditions->Reconsider No

Caption: A decision-making workflow for selecting an appropriate aldehyde protecting group.

Workflow for Purification of an Oxidized Aldehyde

PurificationWorkflow Start Impure Aldehyde (contains carboxylic acid) IsVolatile Is the aldehyde volatile? Start->IsVolatile IsSensitive Is the aldehyde acid/base sensitive? IsVolatile->IsSensitive No Distillation Vacuum Distillation IsVolatile->Distillation Yes Bisulfite Bisulfite Extraction IsSensitive->Bisulfite No Column Column Chromatography (Neutral Alumina) IsSensitive->Column Yes PureAldehyde Pure Aldehyde Distillation->PureAldehyde Bisulfite->PureAldehyde Column->PureAldehyde

Caption: A workflow for choosing a purification method for an oxidized aldehyde.

References

Overcoming low reactivity in nucleophilic substitution on the aromatic ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming carbon-heteroatom bonds on aromatic systems. The inherent low reactivity of electron-rich aromatic rings to nucleophilic attack presents a common yet significant hurdle in synthetic chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Common SNAr Reaction Failures

This section addresses specific issues you might encounter during your experiments, offering probable causes and actionable solutions based on established mechanistic principles.

Issue 1: No Reaction or Extremely Low Conversion

You've set up your SNAr reaction, but after the specified time, TLC or LC-MS analysis shows only starting material.

Probable Causes & Solutions

  • Insufficient Ring Activation: The foundational principle of the SNAr mechanism is the stabilization of the negative charge in the Meisenheimer intermediate by electron-withdrawing groups (EWGs).[1][2][3][4][5] If your aromatic ring lacks strong EWGs (like -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group, the activation energy for the initial nucleophilic attack will be prohibitively high.[3][5][6]

    • Solution 1: Re-evaluate Your Substrate. If possible, redesign your synthesis to include a substrate with ortho/para EWGs. The more EWGs, the faster the reaction.[1] For instance, 2,4-dinitrophenyl halides are significantly more reactive than 4-nitrophenyl halides.[7]

    • Solution 2: Increase Reaction Temperature. Higher temperatures can provide the necessary energy to overcome the activation barrier. Consider switching to a higher-boiling solvent like DMF, DMSO, or NMP.[8] For thermally stable compounds, using a sealed tube or a microwave reactor can safely achieve the required temperatures and often reduces reaction times.[9][10][11][12]

    • Solution 3: Enhance Nucleophilicity. For alcohol nucleophiles, pre-forming the more potent alkoxide with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can dramatically increase the reaction rate.[8][13] Ensure the base is compatible with other functional groups in your molecule.

  • Poor Leaving Group for SNAr: While counterintuitive to those familiar with SN2 reactions, the leaving group ability in SNAr often follows the trend F > Cl ≈ Br > I.[2][14][15] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine making the ipso-carbon more electrophilic.[1][16][17]

    • Solution: Modify the Leaving Group. If your synthesis allows, start with an aryl fluoride. Aryl fluorides are often the most reactive substrates for classical SNAr.[1][14]

  • Deactivated Nucleophile: The presence of adventitious water or other protic impurities can quench strong nucleophiles, especially if they are also strong bases (e.g., alkoxides).

    • Solution: Ensure Anhydrous Conditions. Thoroughly dry all glassware, solvents, and reagents. Using freshly distilled solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) can prevent deactivation of the nucleophile.

G start Start: Low/No Conversion in SNAr q1 Is the aromatic ring activated by an ortho/para EWG? start->q1 sol1 Solution: - Increase temperature (DMF, DMSO). - Consider microwave heating. - Explore transition-metal catalysis (e.g., Buchwald-Hartwig). q1->sol1 No q2 Is the leaving group optimal? (F > Cl > Br > I) q1->q2 Yes sol1->q2 sol2 Solution: If possible, switch to the corresponding aryl fluoride. q2->sol2 No q3 Is the nucleophile strong enough? q2->q3 Yes sol2->q3 sol3 Solution: - Use a stronger nucleophile. - For alcohols/amines, use a strong base (e.g., NaH, t-BuOK) to generate the alkoxide/amide in situ. q3->sol3 No end Proceed with Optimized Reaction q3->end Yes sol3->end

Issue 2: Side Product Formation and Low Yield

The reaction proceeds, but you observe significant formation of undesired byproducts, leading to a low yield of the target molecule.

Probable Causes & Solutions

  • Reaction at Other Sites: If your substrate has multiple potential reaction sites (e.g., other leaving groups or acidic protons), the nucleophile might react non-selectively.

    • Solution 1: Employ Protecting Groups. Temporarily block other reactive functional groups to direct the nucleophile to the desired position.

    • Solution 2: Modify Reaction Conditions. Lowering the reaction temperature may increase selectivity. Sometimes, the choice of solvent can influence the regioselectivity of the reaction.

  • Decomposition of Starting Material or Product: High temperatures required to drive a sluggish SNAr reaction can sometimes lead to the degradation of sensitive functional groups.

    • Solution: Explore Catalytic Methods. If your substrate is not sufficiently activated for a thermal SNAr, transition-metal-catalyzed cross-coupling reactions are a powerful alternative that often proceed under milder conditions. See the "Alternative Strategies" section below for more details on Buchwald-Hartwig and Ullmann couplings.[18][19]

  • Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, coordinating to reagents or catalysts and slowing the reaction down. This can lead to a reaction stalling before completion.[20]

    • Solution: Optimize Reagent Stoichiometry and Addition. Varying the equivalents of the nucleophile or base may help. In some cases, slow addition of a reagent can mitigate inhibition effects.

Frequently Asked Questions (FAQs)

Q1: Why is the reactivity for leaving groups in SNAr F > Cl > Br > I, the opposite of SN2?

A1: This is a classic and crucial concept. In an SN2 reaction, the C-X bond breaks in the rate-determining step, so weaker bonds (like C-I) lead to faster reactions. In an SNAr reaction, the rate-determining step is usually the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[2][14] The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the first step outweighs the difficulty of breaking the strong C-F bond in the second, faster step.[16][17]

Q2: My aromatic ring doesn't have a strong electron-withdrawing group. Can I still perform a nucleophilic substitution?

A2: Yes, but it is highly unlikely to proceed through a classical SNAr mechanism. For unactivated aryl halides, you must turn to alternative, more powerful methods.

  • Transition-Metal Catalysis: This is the most common and versatile approach. The Buchwald-Hartwig amination (for C-N bonds) and the related Ullmann condensation (for C-O, C-S, and C-N bonds) are indispensable tools in modern organic synthesis.[18][19] These reactions use palladium or copper catalysts, respectively, to facilitate the coupling of aryl halides with nucleophiles under conditions where the thermal SNAr reaction would not occur.[18][19][21]

  • Benzyne Mechanism: Under conditions of very strong base (like NaNH₂) and high temperatures, an elimination-addition mechanism can occur via a highly reactive "benzyne" intermediate.[3][5][22] This pathway is less common in targeted synthesis due to potential regioselectivity issues, as the incoming nucleophile can add to either carbon of the triple bond.[3][17]

Q3: What is a Meisenheimer complex?

A3: A Meisenheimer complex is the key intermediate in the SNAr addition-elimination mechanism.[1][2] It is a resonance-stabilized, negatively charged species formed when the nucleophile adds to the electron-deficient aromatic ring, temporarily breaking the ring's aromaticity.[2][4] The stability of this complex is paramount; strong electron-withdrawing groups at the ortho and para positions delocalize the negative charge, lowering the energy of the intermediate and facilitating the reaction.[4][16]

// Invisible nodes for alignment {rank=same; sub; prod;} {rank=same; ts1; ts2;}

// Energy Profile (conceptual) sub -> mc [style=invis]; mc -> prod [style=invis]; ts1 [pos="2,1!"]; mc [pos="3,0!"]; ts2 [pos="4,0.8!"]; sub [pos="1,0.2!"]; prod [pos="5,-0.2!"]; } enddot Caption: Energy profile of the SNAr addition-elimination mechanism.

Q4: Can I use microwave heating to accelerate my SNAr reaction?

A4: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating SNAr reactions, especially those that are sluggish under conventional heating.[9][10] Microwaves efficiently heat polar solvents, leading to rapid temperature increases and significantly shorter reaction times, often with improved yields and cleaner reaction profiles.[9][10][11] Solvent-free microwave conditions have also been successfully developed, offering a greener alternative.[11][12]

Alternative Strategies When Classical SNAr Fails

When your substrate is not sufficiently electron-deficient for a thermal SNAr reaction, transition-metal catalysis provides a robust solution.

Protocol 1: Buchwald-Hartwig Amination (Palladium-Catalyzed C-N Coupling)

This reaction is a cornerstone of modern medicinal chemistry for the synthesis of aryl amines from aryl halides (or triflates) and primary or secondary amines.[18]

  • Mechanism Overview: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amide complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[18][23][24]

  • Experimental Protocol (General Example):

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).

    • Add the amine (1.1-1.5 mmol) and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 mmol).

    • Add an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF, 5-10 mL).

    • Seal the flask and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (2-24 h), monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Ullmann Condensation (Copper-Catalyzed C-O/C-N Coupling)

The Ullmann reaction is a classical method for forming C-O, C-S, and C-N bonds, particularly for diaryl ethers. While traditional conditions required harsh temperatures (>200 °C) and stoichiometric copper, modern protocols often use soluble copper catalysts and ligands, allowing for milder conditions.[19][25][26]

  • Mechanism Overview: The reaction is believed to involve the formation of a copper(I) species (e.g., a copper(I) alkoxide or amide), which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the product.[26][27]

  • Experimental Protocol (General Example for Diaryl Ether Synthesis):

    • To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.0-1.2 mmol), a copper catalyst (e.g., CuI, 5-20 mol%), and a ligand (e.g., 1,10-phenanthroline or an amino acid, 10-40 mol%).

    • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).

    • Add a high-boiling polar solvent (e.g., DMF, NMP, or pyridine, 5-10 mL).

    • Heat the reaction mixture with stirring (typically 120-180 °C) until the starting material is consumed, monitoring by TLC or LC-MS.

    • Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Method Metal Catalyst Typical Bonds Formed Key Advantages Common Substrates
SNAr NoneC-O, C-N, C-SOperationally simple, inexpensiveElectron-deficient aryl halides
Buchwald-Hartwig PalladiumC-NHigh functional group tolerance, mild conditionsWide range of aryl/heteroaryl halides & amines
Ullmann CopperC-O, C-N, C-SGood for diaryl ethers, cost-effective metalAryl halides (iodides are often most reactive)

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr - OrgoSolver. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC - NIH. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry - Morressier. [Link]

  • Full article: Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions - Taylor & Francis. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [Link]

  • Ullmann reaction | PPTX - Slideshare. [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. [Link]

  • Ullmann Reaction - BYJU'S. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Ullmann Condensation - SynArchive. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Catalysis in nucleophilic aromatic substitution reactions. The presence of molecular complexes on the pathway of reactions between 1-fluoro - RSC Publishing. [Link]

  • On the frontier between nucleophilic aromatic substitution and catalysis. - SciSpace. [Link]

  • Aromatic Nucleophilic Substitution | Dalal Institute. [Link]

  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B - RSC Publishing. [Link]

  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines | Publicación - Sílice (CSIC). [Link]

  • Nucleophilic Aromatic Substitution: Videos & Practice Problems - Pearson. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) - JoVE. [Link]

  • Full article: Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition - Taylor & Francis Online. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments - ResearchGate. [Link]

  • Nucleophilic aromatic substitution - BYJU'S. [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Accounts of Chemical Research - ACS Publications. [Link]

  • Addition-Elimination at Aromatics (SNAR) - csbsju. [Link]

  • 21.04 Nuc. Aromatic Substitution | OrganicChemGuide - organic chemistry tutor. [Link]

  • Nucleophilic Aromatic Substitution Mechanism & Key Concepts – - Total Synthesis. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) - Online Organic Chemistry Tutor. [Link]

  • Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction - PubMed. [Link]

  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition - ResearchGate. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. [Link]

  • Aromatic Nucleophilic Substitution (SNAr) Mechanism - YouTube. [Link]

Sources

Technical Support Center: Managing Air-Sensitive Reagents with Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for handling air-sensitive reagents in reactions involving Methyl 3-chloro-4-formylbenzoate. The molecular structure of this substrate presents two primary reactive sites for nucleophilic attack: a moderately reactive aldehyde (formyl group) and a less reactive ester (methyl benzoate group). Many powerful reagents used to target these sites, such as organometallics and hydrides, are highly sensitive to atmospheric oxygen and moisture.[1][2] Failure to properly manage these sensitivities is a leading cause of reaction failure, low yields, and impurity generation.[1]

This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, diagnose problems, and ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge and common questions that arise before an experiment is performed.

Q1: What makes a reagent "air-sensitive," and why is special handling required?

Answer: Air-sensitive reagents are compounds that react, often vigorously and exothermically, with components of the atmosphere—primarily oxygen (O₂) and water (H₂O).[3][4] This category includes many of the most potent nucleophiles and reducing agents used in organic synthesis.[1][2]

  • Reactivity with Water: Many air-sensitive reagents are powerful bases. For instance, an organolithium reagent (R-Li) will rapidly and irreversibly deprotonate water to form an unreactive alkane (R-H) and lithium hydroxide.[1][5] This not only consumes the reagent but can generate unwanted side products.

  • Reactivity with Oxygen: Organometallic compounds can react with oxygen through radical pathways to form peroxides and other oxidized species, which are generally unreactive for the desired transformation.[2] Some reagents, particularly alkyl lithiums and metal hydrides, are pyrophoric , meaning they can spontaneously ignite upon contact with air.[1][6]

The necessity for specialized handling, such as using a Schlenk line or a glovebox, is to create an inert atmosphere (typically nitrogen or argon) that physically excludes oxygen and moisture from the reaction vessel, thereby preserving the reagent's integrity and ensuring safety.[7][8][9]

Q2: I am planning a reaction with Methyl 3-chloro-4-formylbenzoate. Which air-sensitive reagents are commonly used, and which functional group will they target?

Answer: The reactivity of your chosen reagent dictates the outcome. The aldehyde group is significantly more electrophilic and sterically accessible than the ester group, making it the primary target for most nucleophiles under standard conditions.

Reagent ClassSpecific ExamplesPrimary Target on SubstrateExpected Product (after workup)
Organolithium Reagents n-Butyllithium (n-BuLi), Phenylithium (PhLi)AldehydeSecondary Alcohol
Grignard Reagents Methylmagnesium bromide (MeMgBr), Phenylmagnesium chloride (PhMgCl)AldehydeSecondary Alcohol
Metal Hydrides (Reductants) Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)*Aldehyde (selectively)Primary Alcohol
Wittig Reagents Phosphonium ylides (e.g., Ph₃P=CH₂)AldehydeAlkene

*Note: Sodium borohydride is generally stable in air as a solid but is sensitive to moisture, especially in solution. More powerful hydrides like LiAlH₄ are strictly air- and moisture-sensitive and require inert atmosphere techniques.[6]

To target the less reactive ester group, you would typically need to either use a large excess of a highly reactive reagent at elevated temperatures or first protect the more reactive aldehyde group.

Q3: Should I use Argon or Nitrogen as my inert gas? Does it matter?

Answer: For the vast majority of organic reactions, nitrogen is a perfectly suitable and cost-effective choice.[10][11] However, there are key differences that make argon the superior, and sometimes necessary, choice for highly sensitive systems.[10][12]

PropertyArgon (Ar)Nitrogen (N₂)Key Consideration for Your Experiment
Chemical Inertness Truly inert (noble gas).[12][13]"Mostly" inert, but can react with highly electropositive metals (e.g., lithium metal) to form nitrides.[10][12]If you are preparing an organolithium reagent from lithium metal, Argon is strongly recommended to prevent nitride formation, which deactivates the reagent.[10] For most other applications with commercial organometallic solutions, Nitrogen is sufficient.[12]
Density (vs. Air) ~1.78 g/L (denser than air)[10]~1.25 g/L (similar to air)[10]Argon's higher density allows it to form a protective "blanket" over the reaction, providing a more stable inert atmosphere, especially if brief manipulations in open flasks are necessary.[10][11][12]
Cost Significantly more expensive.[10]Economical and abundant.[10][12]Cost is often the deciding factor. For routine reactions, nitrogen is the standard choice.[12]

Recommendation: For reactions with Methyl 3-chloro-4-formylbenzoate using commercially available Grignard or organolithium solutions, Nitrogen is generally sufficient and more economical. If your work involves lithium metal or extremely sensitive transition metal catalysts, Argon is the safer and more reliable choice.[10][14]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: My reaction yield is very low or zero. I suspect my air-sensitive reagent is the issue.

This is the most common failure mode when working with air-sensitive reagents. The root cause is almost always unintentional exposure to air or moisture, leading to reagent decomposition.

Diagnostic Workflow:

G start Low or No Yield reagent_check Was the reagent's activity confirmed? start->reagent_check glassware_check Was glassware properly dried? reagent_check->glassware_check Yes titrate Solution: Titrate the reagent to determine active concentration. reagent_check->titrate No solvent_check Was the solvent anhydrous? glassware_check->solvent_check Yes oven_dry Solution: Oven-dry all glassware (>125 °C, >4h) and assemble hot under inert gas flow. glassware_check->oven_dry No atmosphere_check Was a positive inert gas pressure maintained? solvent_check->atmosphere_check Yes dry_solvent Solution: Use a freshly dried solvent from a purification system or a new sealed bottle. solvent_check->dry_solvent No bubbler_check Solution: Ensure a steady bubble rate (~1 bubble/sec) in the outlet bubbler throughout the reaction. atmosphere_check->bubbler_check No

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Solutions:
  • Cause A: Reagent Decomposition Prior to Use.

    • Explanation: Organometallic reagents, especially organolithiums, degrade over time, even with proper storage. The concentration listed on a commercial bottle is only accurate when the bottle is new.[15] Each puncture of the septum introduces a potential entry point for contaminants.

    • Solution: Titrate Your Reagent. Before use, always determine the exact molarity of your organolithium or Grignard reagent. A simple colorimetric titration is essential for reproducibility.[15][16][17] See Protocol 2 for a standard procedure.

  • Cause B: Contaminated Glassware.

    • Explanation: A thin film of adsorbed moisture is present on all glassware at ambient conditions.[6][18][19] This water will readily consume your reagent.

    • Solution: Rigorous Drying. All glassware must be oven-dried (minimum 125 °C for 4 hours, overnight is better) and assembled while still hot, then allowed to cool under a positive flow of inert gas.[18][19] This process, known as an "evacuate-refill cycle" on a Schlenk line, is critical for removing both water and air.[3][20]

  • Cause C: Wet Solvents.

    • Explanation: Even solvents labeled "anhydrous" can absorb moisture if not stored and handled correctly.[21] Water content in the parts-per-million (ppm) range can be sufficient to kill a reaction.

    • Solution: Use Properly Dried Solvents. The gold standard is a solvent purification system (SPS) that passes solvent through columns of activated alumina and a supported copper catalyst.[22] Alternatively, use a brand new bottle of anhydrous solvent packaged under an inert atmosphere (e.g., AcroSeal™ or Sure/Seal™ bottles).[6][18] Never use a solvent from a bottle that has been opened and stored for an extended period without re-validating its dryness.

  • Cause D: Loss of Inert Atmosphere.

    • Explanation: The system must be kept under a slight, constant positive pressure of inert gas throughout the entire experiment.[6] If the pressure becomes negative relative to the lab atmosphere, air will leak into the flask.

    • Solution: Use a Bubbler. A mineral oil or mercury bubbler provides a visual confirmation of positive pressure.[6][18] A slow, steady stream of bubbles (e.g., one bubble every 1-2 seconds) indicates a properly maintained inert atmosphere.[6]

Problem 2: The reaction is messy, and I'm getting multiple unexpected side products.

While side products can arise from various sources, issues related to air-sensitivity often manifest in specific ways when using Methyl 3-chloro-4-formylbenzoate.

  • Symptom A: Isolation of Benzoic Acid Derivative.

    • Explanation: If your organometallic reagent is exposed to oxygen, it can form a metal peroxide species. Upon aqueous workup, this can lead to oxidation of the starting aldehyde to a carboxylic acid.[23]

    • Diagnosis: Check for leaks in your system. Ensure all joints are well-greased and sealed. Purge the headspace of your reagent bottle with inert gas before drawing your reagent.

  • Symptom B: Recovery of Unreacted Starting Material and a Simple Alkane/Arene.

    • Explanation: This is a classic sign of reagent quenching by a proton source, most commonly water. For example, if you add n-BuLi and recover your starting material along with butane, the n-BuLi was protonated by water before it could react with the aldehyde.

    • Diagnosis: Re-evaluate your glassware and solvent drying procedures (see Problem 1). Ensure that the substrate itself is anhydrous before adding it to the reaction.

Problem 3: During the addition of my pyrophoric reagent (e.g., t-BuLi), I observed a flash of light or smoke at the needle tip.

This indicates a serious and dangerous breach of your inert atmosphere.

  • Immediate Action: Stop the addition. Maintain positive inert gas flow.

  • Cause: This happens when the pyrophoric reagent comes into direct contact with air, either because the syringe was not properly flushed with inert gas before being filled, or there is a significant leak in the septum of the reaction flask.

  • Prevention:

    • Syringe Flushing: Before drawing the reagent, the syringe must be thoroughly flushed with inert gas (at least 10 flush cycles) to remove all residual air and moisture.[6][19]

    • Septum Integrity: Use fresh, high-quality rubber septa. Fold them over the neck of the flask for a tighter seal. Avoid repeatedly puncturing the same spot.

    • Positive Pressure During Addition: Ensure a positive flow of inert gas is maintained while you are adding the reagent. This helps to purge any minor amount of air that might enter through the puncture hole.

Part 3: Key Experimental Protocols

Protocol 1: General Setup for an Air-Sensitive Reaction Using a Schlenk Line

This protocol outlines the fundamental steps for creating an inert atmosphere in your reaction flask.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel, etc.) at >125 °C overnight.[19]

  • Hot Assembly: While the glassware is still hot, assemble the apparatus. Lightly grease all ground-glass joints with a suitable vacuum grease. Secure all joints with clips.

  • Connect to Schlenk Line: Attach the reaction flask to the Schlenk line via thick-walled rubber tubing.

  • Evacuate-Refill Cycles: This is the most critical step for removing air and moisture.

    • Carefully open the tap on the flask to the vacuum manifold. Evacuate the system for 5-10 minutes until it reaches a good vacuum. You may gently warm the flask with a heat gun to help drive off adsorbed water.[18]

    • Close the tap to the vacuum line.

    • Slowly open the tap to the inert gas (Nitrogen or Argon) manifold to backfill the flask.[7]

    • Repeat this evacuate-refill cycle a minimum of three times .[7][24]

  • Add Reagents:

    • Solids: Air-stable solids can be added before the first evacuation. Air-sensitive solids must be added under a positive flow of inert gas or in a glovebox.[24]

    • Solvents/Liquids: Anhydrous solvents and liquid reagents are added via a gas-tight, inert-gas-flushed syringe through a rubber septum.[6][20]

  • Maintain Positive Pressure: Leave the flask connected to the inert gas line with the tap open, ensuring a continuous slight positive pressure is vented through an oil bubbler.[6]

Caption: Workflow for setting up an air-sensitive reaction.

Protocol 2: Titration of n-Butyllithium (n-BuLi) using N-Benzylbenzamide

This procedure determines the accurate concentration of active n-BuLi in solution.[16]

  • Setup: In an oven-dried 10 mL flask under a positive pressure of nitrogen, add a magnetic stir bar and accurately weigh ~100 mg of N-benzylbenzamide.

  • Dissolve: Add 5 mL of anhydrous THF via syringe and cool the solution to -45 °C (a dry ice/acetonitrile bath is effective).[16]

  • Titration: Add the n-BuLi solution dropwise from a 1.00 mL syringe. A transient blue or green color will appear and then dissipate.[16]

  • Endpoint: The endpoint is reached when the intense blue/green color persists for more than a few seconds.[16] Record the volume of n-BuLi solution added.

  • Calculation:

    • Molarity (M) = (mass of N-benzylbenzamide / 211.26 g/mol ) / (Volume of n-BuLi in L)

References

  • Kintek Solution. Why Is Argon Better Than Nitrogen For Inert Atmosphere? Ensure Absolute Reactivity & Stability. [Link]

  • Rioux, R. M., Sathe, A., & Chen, Z. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE. [Link]

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  • Cabezas, J. A. (2019). A Facile Method for the Titration of Organolithium Reagents using Naphtylamine or Naphtylmethylamine as Indicators. International Journal of Multidisciplinary and Current research, 7. [Link]

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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-chloro-4-formylbenzoate. This guide is designed to provide in-depth, field-proven insights into catalyst selection and optimization for common reactions involving this versatile reagent. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 3-chloro-4-formylbenzoate, and how does this influence catalyst choice?

A1: Methyl 3-chloro-4-formylbenzoate possesses two primary reactive sites for catalytic transformations: the aldehyde group and the aryl chloride.

  • Aldehyde Group: This site is susceptible to a variety of reactions, including reductive amination, Wittig reactions, and condensations. Catalyst selection for these transformations typically focuses on non-metal catalysts or transition metals that do not interfere with the aryl chloride. For instance, reductive amination is often carried out using hydride reducing agents like sodium triacetoxyborohydride, which selectively reduce the in-situ formed imine without affecting the other functional groups.[1][2]

  • Aryl Chloride: The carbon-chlorine bond is a key site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[3][4] The chloro-substituent, being ortho to the electron-withdrawing formyl group and meta to the methoxycarbonyl group, makes this aryl chloride "activated" or electron-deficient. This electronic property facilitates the crucial oxidative addition step in the catalytic cycle of palladium catalysts.[3] However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating more specialized and active catalyst systems.

The choice of catalyst must therefore be compatible with both functional groups or be selective for one over the other, depending on the desired transformation.

Q2: I am planning a Suzuki-Miyaura coupling with Methyl 3-chloro-4-formylbenzoate. What are the recommended starting catalyst systems?

A2: For Suzuki-Miyaura coupling of an activated aryl chloride like Methyl 3-chloro-4-formylbenzoate, the catalyst system must be robust. Traditional palladium catalysts like Pd(PPh₃)₄ may show limited efficacy. Modern systems employing bulky, electron-rich phosphine ligands are highly recommended as they promote the oxidative addition of the aryl chloride to the Pd(0) center and facilitate the reductive elimination step.[3][5][6]

Here is a table of recommended starting conditions:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos-Pd-G2.Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective Pd(II) and Pd(0) sources, respectively, that form the active Pd(0) catalyst in situ. Pre-catalysts offer faster activation and greater reliability.[5][7]
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).These ligands are both sterically demanding and electron-rich, which enhances catalyst activity and stability, leading to higher turnover numbers, especially for less reactive aryl chlorides.[5][6]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃.A moderately strong inorganic base is required for the transmetalation step. K₃PO₄ is often a good starting point.[6]
Solvent Aprotic polar solvents like Dioxane, THF, or Toluene, often with water.The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. A mixture of an organic solvent and water is common for Suzuki reactions.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction to completion, especially with an aryl chloride substrate.

A typical catalyst loading would be in the range of 0.5-2 mol% of the palladium source.[8]

Q3: My reductive amination of Methyl 3-chloro-4-formylbenzoate is stalling. What are the likely causes and troubleshooting steps?

A3: Stalling in reductive amination reactions is a common issue. The reaction proceeds via the formation of an imine or iminium ion, followed by its reduction.[1][9] A problem in either of these steps can cause the reaction to stall.

Here is a troubleshooting workflow:

G cluster_0 Troubleshooting Stalled Reductive Amination cluster_1 Solutions for Poor Imine Formation cluster_2 Solutions for Poor Reduction start Reaction Stalled check_imine Is imine formation occurring? (Monitor by NMR or IR) start->check_imine imine_no Imine formation is the issue. check_imine->imine_no No imine_yes Imine is formed, but not reduced. check_imine->imine_yes Yes add_acid Add a catalytic amount of acid (e.g., AcOH). imine_no->add_acid remove_water Use a dehydrating agent (e.g., molecular sieves). imine_no->remove_water change_reductant Switch to a different reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN). imine_yes->change_reductant check_reductant_quality Verify the quality and age of the reducing agent. imine_yes->check_reductant_quality end Reaction Optimized add_acid->end remove_water->end change_reductant->end check_reductant_quality->end

Caption: Troubleshooting flowchart for a stalled reductive amination.

Detailed Steps:

  • Verify Imine Formation: The condensation of the aldehyde and amine to form an imine is often the rate-limiting step and is reversible.[1]

    • Action: Add a catalytic amount of acetic acid to protonate the aldehyde, making it more electrophilic.

    • Action: Ensure the removal of water formed during imine formation. The use of molecular sieves can drive the equilibrium towards the imine.

  • Check the Reducing Agent: The choice and quality of the reducing agent are critical.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reagent, often the first choice for reductive aminations.[10] It is less basic and less prone to reducing the starting aldehyde than other borohydrides.

    • Sodium cyanoborohydride (NaBH₃CN): This reagent is also effective but is highly toxic. It works well under slightly acidic conditions.[1][2]

    • Action: If one reducing agent is failing, consider switching to another. Also, ensure your reducing agent has not degraded due to improper storage.

Q4: I am observing significant dehalogenation (loss of chlorine) during my palladium-catalyzed cross-coupling reaction. How can I minimize this side reaction?

A4: Dehalogenation is a known side reaction in palladium-catalyzed cross-couplings, leading to the formation of a hydrodehalogenated byproduct. This typically occurs when the oxidative addition product undergoes a competing reaction pathway before transmetalation or reductive elimination.

Strategies to Minimize Dehalogenation:

StrategyMechanism of Action
Use Bulky, Electron-Rich Ligands Ligands like SPhos or tBuXPhos can accelerate the desired cross-coupling catalytic cycle, outcompeting the dehalogenation pathway. They also sterically shield the palladium center.[6]
Choose the Right Base Very strong bases or bases with nucleophilic character can sometimes promote dehalogenation. Consider using a weaker, non-nucleophilic base like K₃PO₄ or CsF.
Lower Reaction Temperature Dehalogenation pathways can have a higher activation energy than the desired coupling reaction. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Ensure Anhydrous Conditions Water can be a proton source for the dehalogenation pathway. Ensure all solvents and reagents are dry.
Q5: How can I screen for the optimal ligand for a Buchwald-Hartwig amination with this substrate?

A5: The choice of ligand is paramount for a successful Buchwald-Hartwig amination, especially with a challenging substrate like an aryl chloride.[11][12] A high-throughput screening approach is often the most efficient way to identify the optimal ligand.

Experimental Protocol for Ligand Screening:

  • Setup: In an array of reaction vials (e.g., in a 24-well plate), add Methyl 3-chloro-4-formylbenzoate, the desired amine, and the chosen base.

  • Catalyst Preparation: In a separate set of vials, prepare stock solutions of a palladium precursor (e.g., Pd₂(dba)₃) and a library of ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos) at a specific Pd:Ligand ratio (typically 1:2).

  • Reaction Initiation: Add the catalyst solutions to the reaction vials.

  • Execution: Run the reactions under identical conditions (temperature, time, concentration).

  • Analysis: After the reaction time, quench the reactions and analyze the yield of the desired product by a high-throughput method like LC-MS.

This systematic approach allows for a direct comparison of the performance of different ligands under the same conditions.

G cluster_0 Ligand Screening Workflow A Prepare Substrate Array (Aryl Halide, Amine, Base) C Combine and Run Reactions (Identical Conditions) A->C B Prepare Catalyst Array (Pd Precursor + Ligand Library) B->C D Quench and Analyze (e.g., LC-MS) C->D E Identify Optimal Ligand D->E

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Purity Analysis of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

Methyl 3-chloro-4-formylbenzoate (MCFB), a key organic intermediate, serves as a vital building block in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its molecular structure, featuring an aldehyde, a methyl ester, and a chlorinated aromatic ring, offers versatile reactivity for constructing targeted compounds.[3] The purity of this intermediate is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final product. Consequently, robust and reliable analytical methods for characterizing the purity of MCFB are paramount for process optimization, quality control, and regulatory compliance.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of Methyl 3-chloro-4-formylbenzoate. We will explore the underlying principles of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer detailed, field-tested protocols, and discuss the complementary role of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

HPLC is the cornerstone for routine purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds like MCFB.[6] The technique separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a moderately polar compound like Methyl 3-chloro-4-formylbenzoate, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18), is the method of choice.

The Rationale for HPLC:

  • Analyte Integrity: HPLC is performed at or near ambient temperatures, which prevents the thermal degradation that can occur with heat-sensitive functional groups like aldehydes.[8]

  • Robustness & Versatility: The method is highly robust and can be easily validated according to ICH guidelines, making it ideal for quality control environments.[9][10]

  • Simplicity: It allows for direct analysis of the compound dissolved in a suitable solvent, often requiring minimal sample preparation and no chemical derivatization.[7]

Workflow for HPLC Purity Determination

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Dissolve MCFB Sample in Mobile Phase (e.g., 0.5 mg/mL) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Reference Standard Solution (Known Concentration) prep_std->filter_sample inject Inject Sample/Standard (e.g., 10 µL) filter_sample->inject hplc_system HPLC System with UV Detector (254 nm) integrate Integrate Peak Areas in Chromatogram hplc_system->integrate inject->hplc_system calculate Calculate Purity (% Area) and/or Assay vs. Standard integrate->calculate report Generate Report with System Suitability Test (SST) Results calculate->report

Caption: Workflow for HPLC purity determination of MCFB.

Detailed Experimental Protocol: Reversed-Phase HPLC

This protocol is designed as a self-validating system by incorporating system suitability testing (SST) to ensure the chromatographic system is performing adequately before sample analysis.[11]

  • Instrumentation & Columns:

    • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.05 M potassium dihydrogen phosphate buffer, with pH adjusted to 3.0 using phosphoric acid (Solvent B), is a robust starting point.[12]

      • Gradient Example: 0-15 min, 40-70% A; 15-20 min, 70% A; 20-21 min, 70-40% A; 21-25 min, 40% A.

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 254 nm, where the benzoyl chromophore exhibits strong absorbance.[12][13]

    • Injection Volume: 10 µL.[12]

    • Column Temperature: 30°C.[13]

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the Methyl 3-chloro-4-formylbenzoate sample in 20 mL of the mobile phase (initial conditions) to achieve a concentration of ~0.5 mg/mL.[12]

    • Reference Standard Solution: Prepare a solution of a certified reference standard of MCFB at the same concentration.

    • System Suitability Solution: Use the reference standard solution.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform five replicate injections of the System Suitability Solution.

    • Verify System Suitability: The system is deemed ready if the following criteria are met[9]:

      • Precision (%RSD): The relative standard deviation of the peak area for the five replicate injections should be ≤ 2.0%.

      • Tailing Factor (T): The peak asymmetry should be between 0.8 and 1.5.

      • Theoretical Plates (N): Should be > 2000.

    • Inject the sample solution in duplicate.

    • Inject a standard solution after every 6-10 sample injections to monitor system drift.

  • Data Analysis:

    • Purity by Area Percent: Identify the main MCFB peak. Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.

    • Impurity Quantification: For known impurities, quantify against their respective reference standards. For unknown impurities, relative concentration can be estimated using the area percent method.

Gas Chromatography (GC): High-Resolution Analysis for Volatile Components

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[14] Separation is based on the compound's volatility and interaction with the stationary phase.[7] For MCFB, GC can be an excellent method for detecting volatile impurities that might not be resolved by HPLC.

The Rationale for GC:

  • High Efficiency: Capillary GC columns offer superior separation efficiency and resolution, producing sharp, narrow peaks ideal for resolving closely related impurities.[14]

  • Sensitivity: When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides excellent sensitivity for trace-level impurity detection.[15]

  • Cost-Effectiveness: The carrier gases (e.g., Helium, Hydrogen) used in GC are generally more affordable than the high-purity solvents required for HPLC.[8]

Causality in Method Design: A key consideration is the thermal stability of MCFB. While stable enough for GC, the injector and oven temperatures must be optimized to prevent on-column degradation. A temperature program is used to first elute highly volatile impurities at a lower temperature, then ramp up to elute the main analyte and any less volatile impurities.[16]

Workflow for GC Purity Determination

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_sample Dissolve MCFB Sample in Volatile Solvent (e.g., Dichloromethane, 1 mg/mL) add_is Optional: Add Internal Standard (IS) for Enhanced Precision prep_sample->add_is inject Inject Sample (e.g., 1 µL) into Heated Inlet add_is->inject gc_system GC System with FID or MS Detector integrate Integrate Peak Areas in Chromatogram gc_system->integrate inject->gc_system calculate Calculate Purity (% Area) or Quantify vs. IS integrate->calculate report Generate Report with Impurity Profile calculate->report

Caption: Workflow for GC purity determination of MCFB.

Detailed Experimental Protocol: Capillary GC-FID
  • Instrumentation & Columns:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), provides a good balance for separating the analyte from potential impurities.[17]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.[12]

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final Hold: 5 minutes at 280°C.[16]

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.[12]

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the MCFB sample in 10 mL of a volatile solvent like Dichloromethane or Ethyl Acetate to make a 1 mg/mL solution.[17]

  • Analysis Procedure:

    • Condition the column as per manufacturer instructions.

    • Inject a solvent blank to ensure no interfering peaks are present.

    • Inject the sample solution.

    • Identify the main peak corresponding to Methyl 3-chloro-4-formylbenzoate based on its retention time.

  • Data Analysis:

    • Calculate the purity using the area percent method as described for HPLC. The FID provides a response that is roughly proportional to the mass of carbon atoms, making area percent a reasonable estimation for purity when analyzing structurally similar compounds.

Spectroscopic Techniques: Identity Confirmation and Structural Elucidation

While chromatography is essential for quantitative purity, spectroscopic methods are indispensable for confirming the chemical identity of the main component and elucidating the structure of unknown impurities.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is the gold standard for structural confirmation. The ¹H NMR spectrum provides definitive proof of the MCFB structure through unique chemical shifts, integration values (proton count), and splitting patterns for the aromatic, methyl ester, and aldehyde protons. It can also be used for quantitative analysis (qNMR) with an internal standard and can detect impurities if their signals do not overlap with the main component's signals.[18]

  • Mass Spectrometry (MS): MS provides crucial information about the molecular weight of the compound.[3] When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying impurities. The mass spectrometer provides both the molecular ion, confirming the mass of an impurity, and a fragmentation pattern that can be used to deduce its structure.[19]

Comparative Analysis: Selecting the Optimal Technique

The choice between HPLC and GC depends on the specific analytical goal.[16] HPLC is generally the preferred method for routine quality control and release testing due to its robustness and applicability to a wide range of compounds without the requirement of thermal stability.[7] GC-MS, however, excels at identifying and quantifying trace volatile or semi-volatile impurities, offering superior resolution and the structural insights of mass spectrometry.[6]

Performance Comparison of Analytical Techniques
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID/GC-MS)
Principle Separation based on polarity in a liquid mobile phase.[7]Separation based on volatility in a gaseous mobile phase.[7]
Analyte Suitability Ideal for non-volatile and thermally sensitive compounds.Requires volatile and thermally stable compounds.[14]
Selectivity Excellent; tunable with mobile phase composition and column chemistry.Very high, especially with capillary columns.[14]
Sensitivity (LOD) Good (e.g., 0.1 - 0.5 µg/mL).[17]Excellent, especially with MS detection (e.g., 0.05 - 0.2 µg/mL).[17]
Precision (%RSD) Typically < 2%.[16]Typically < 3%.[16]
Analysis Time 15 - 30 minutes per run.[8]10 - 20 minutes per run.[8][17]
Primary Application Routine purity testing, assay, and quality control.Impurity profiling, detection of volatile contaminants, structural ID (with MS).
Cost Higher operational cost due to solvent consumption.[8]Lower operational cost for consumables (gases).[8]
Decision Logic: Which Method to Use?

start Define Analytical Goal goal1 Routine QC Purity Assay & Release Testing? start->goal1 goal2 Identify Unknown or Trace Volatile Impurities? start->goal2 goal3 Confirm Structural Identity? start->goal3 result1 Use Validated Reversed-Phase HPLC Method goal1->result1 Yes result2 Use GC-MS for High Resolution & Structural ID goal2->result2 Yes result3 Use ¹H NMR and Mass Spectrometry goal3->result3 Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion

The comprehensive characterization of Methyl 3-chloro-4-formylbenzoate purity requires a multi-faceted analytical approach. For routine, quantitative purity assessment, a validated reversed-phase HPLC method stands as the most robust and reliable choice. It provides accurate and precise results suitable for quality control and regulatory submission. Gas Chromatography , particularly when coupled with mass spectrometry, serves as an invaluable complementary technique, offering superior resolution for complex impurity profiles and the definitive identification of volatile and semi-volatile contaminants. Finally, spectroscopic methods like NMR and MS are essential for the unambiguous confirmation of the compound's identity.

By understanding the distinct advantages and limitations of each technique, researchers and drug development professionals can design a scientifically sound, efficient, and self-validating analytical strategy. This ensures the quality and consistency of Methyl 3-chloro-4-formylbenzoate, thereby safeguarding the integrity of the entire synthetic process and the quality of the final product.

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  • ResearchGate. (n.d.). Fig. S3. 1 H-NMR spectrum of methyl 3-chloro-4-hydroxybenzoate-blocked polyisocyanate.
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A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-chloro-4-formylbenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. This guide offers an in-depth ¹H and ¹³C NMR spectral analysis of Methyl 3-chloro-4-formylbenzoate, a polysubstituted aromatic compound. By systematically comparing its spectral data with that of structurally related derivatives—Methyl 4-formylbenzoate, Methyl 3-chlorobenzoate, and Methyl 3-chloro-4-hydroxybenzoate—we will dissect the distinct influence of chloro, formyl, and hydroxyl substituents on the aromatic ring. This comparative approach, supported by detailed experimental protocols, serves as a practical reference for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of complex aromatic compounds.

Foundational Principles: Substituent Effects in NMR of Aromatic Systems

The chemical shift (δ) of a nucleus in an NMR spectrum is profoundly influenced by its local electronic environment. In aromatic systems, substituents alter the electron density of the ring through a combination of two primary mechanisms:

  • Inductive Effects: These are transmitted through sigma (σ) bonds. Electronegative substituents, such as chlorine and oxygen, withdraw electron density inductively, "deshielding" nearby nuclei and causing their signals to shift to a higher frequency (downfield).[1][2]

  • Resonance (Mesomeric) Effects: These occur through the pi (π) system of the aromatic ring. Substituents with lone pairs (e.g., -OH, -Cl) can donate electron density into the ring, particularly at the ortho and para positions. Conversely, π-withdrawing groups like the formyl (-CHO) and ester (-COOCH₃) groups pull electron density out of the ring.[1]

The final chemical shift is a net result of these competing effects. For halogens like chlorine, the inductive effect is generally stronger, leading to an overall deactivation of the ring, while for a hydroxyl group, the resonance effect is dominant, leading to activation.[1] Understanding these principles is causal to accurately interpreting the spectra of substituted benzoates.

Spectral Analysis of Methyl 3-chloro-4-formylbenzoate

Methyl 3-chloro-4-formylbenzoate presents a complex substitution pattern with three electron-withdrawing groups, each exerting a unique influence on the remaining aromatic protons and carbons.

Figure 1: Structure of Methyl 3-chloro-4-formylbenzoate.
¹H NMR Spectral Interpretation

The ¹H NMR spectrum is predicted to show four distinct signals: three in the aromatic region and two singlets for the aldehyde and methyl protons.

  • Aldehyde Proton (-CHO): This proton is highly deshielded by the adjacent carbonyl group and is expected to appear as a sharp singlet far downfield, typically around δ 10.0-10.5 ppm .[3][4]

  • Methyl Protons (-OCH₃): These protons are shielded relative to the aromatic protons and will appear as a singlet around δ 3.9-4.0 ppm .[3][5]

  • Aromatic Protons (Ar-H):

    • H-2: This proton is ortho to the strongly electron-withdrawing ester group and meta to the formyl and chloro groups. It will likely appear as a doublet or a narrow triplet around δ 8.1-8.3 ppm .

    • H-5: Positioned ortho to the formyl group and meta to the ester and chloro groups, this proton will be significantly deshielded. It is expected to appear as a doublet of doublets or a multiplet around δ 7.9-8.1 ppm .

    • H-6: This proton is ortho to the chloro group and the ester group. The combined deshielding effects will place its signal, likely a doublet, around δ 7.8-8.0 ppm .

¹³C NMR Spectral Interpretation

The molecule has nine chemically non-equivalent carbon atoms.

  • Carbonyl Carbons (C=O): These are the most deshielded carbons. The aldehyde carbonyl is typically found further downfield (~δ 190-192 ppm ) than the ester carbonyl (~δ 164-166 ppm ).[6][7][8]

  • Methyl Carbon (-OCH₃): This aliphatic carbon is highly shielded and appears far upfield, around δ 52-53 ppm .[9][10]

  • Aromatic Carbons (Ar-C): The chemical shifts of the six aromatic carbons are determined by the additive effects of the three substituents. Carbons directly attached to substituents (ipso-carbons) show significant shifts. C-1 (attached to the ester), C-3 (attached to Cl), and C-4 (attached to the formyl group) will have distinct chemical shifts, generally between δ 130-140 ppm . The protonated carbons (C-2, C-5, C-6) will resonate between δ 125-135 ppm .

Comparative Spectral Analysis with Derivatives

To validate our interpretations and understand the specific contribution of each functional group, we will compare the spectral data of the parent compound with three key derivatives.

Figure 2: Logical relationships between the parent compound and its derivatives.
Data Summary Tables

The following tables summarize the experimental NMR data for the parent compound and its derivatives, typically recorded in CDCl₃.

Table 1: Comparative ¹H NMR Data (δ in ppm)

CompoundAr-H-CHO-OCH₃Other
Methyl 3-chloro-4-formylbenzoate ~7.8-8.3 (m, 3H)~10.4 (s, 1H)~3.95 (s, 3H)-
Methyl 4-formylbenzoate [3][7]7.98 (d, 2H), 8.15 (d, 2H)10.05 (s, 1H)3.90 (s, 3H)-
Methyl 3-chlorobenzoate [5][11]7.97 (s, 1H), 7.90 (d, 1H), 7.47 (m, 1H), 7.34 (m, 1H)-3.89 (s, 3H)-
Methyl 3-chloro-4-hydroxybenzoate [12]~7.9 (d), ~7.8 (dd), ~7.0 (d) (3H total)-~3.9 (s, 3H)~6.0 (s, 1H, -OH)

Table 2: Comparative ¹³C NMR Data (δ in ppm)

CompoundC=O (ester)C=O (aldehyde)Ar-C (Substituted)Ar-C (Protonated)-OCH₃
Methyl 3-chloro-4-formylbenzoate ~165.0~191.0~130-140 (3C)~125-135 (3C)~52.8
Methyl 4-formylbenzoate [7]~166.0~192.0~135.0, ~138.0 (2C)~129.5, ~130.2 (4C)~52.5
Methyl 3-chlorobenzoate [5]165.7-134.3, 131.8 (2C)132.8, 129.6, 127.6 (4C)52.3
Methyl 3-chloro-4-hydroxybenzoate [12]~166.5-~122, ~131, ~158 (3C)~116, ~128, ~130 (3C)~52.4
Discussion of Spectral Differences
  • Effect of the Chloro Group: Comparing Methyl 3-chloro-4-formylbenzoate with Methyl 4-formylbenzoate reveals the influence of the chlorine atom. In Methyl 4-formylbenzoate, the molecule is symmetrical, resulting in two distinct aromatic signals (two doublets), each integrating to 2H.[3][7] The introduction of the chloro group in the parent compound breaks this symmetry, resulting in three separate signals for the three aromatic protons. The chloro group's inductive withdrawal deshields adjacent protons, contributing to the overall downfield position of the aromatic signals.

  • Effect of the Formyl Group: The impact of the powerful electron-withdrawing formyl group is evident when comparing the parent compound to Methyl 3-chlorobenzoate . Removing the formyl group causes a significant upfield shift of the aromatic protons. The aldehyde proton signal at ~10.4 ppm and the aldehyde carbon signal at ~191 ppm are absent in Methyl 3-chlorobenzoate, providing definitive diagnostic markers.[5] The formyl group's strong deshielding effect on the ortho proton (H-5) is a key feature in the parent compound's spectrum.

  • Effect of Formyl vs. Hydroxyl Group: Replacing the electron-withdrawing formyl group with an electron-donating hydroxyl group in Methyl 3-chloro-4-hydroxybenzoate dramatically alters the spectrum. The -OH group, via resonance, donates electron density to the ring, particularly at the ortho and para positions, causing a shielding effect. This results in a noticeable upfield shift for the aromatic protons compared to the parent compound. Specifically, the proton at C-5, which is ortho to the hydroxyl group, would be significantly more shielded than in the parent compound where it is ortho to the formyl group. The presence of a broad singlet for the phenolic proton (-OH) is also a key differentiator.

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is paramount. The following methodology is a self-validating system for the analysis of benzoate derivatives.

Protocol for Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample (e.g., Methyl 3-chloro-4-formylbenzoate) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), to the vial. CDCl₃ is often chosen for its ability to dissolve a wide range of organic compounds and its distinct residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.0 ppm for ¹³C).[5][13]

  • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). If not, add a small drop. TMS provides a zero reference for the chemical shift scale.

  • Transfer: Vortex the vial until the sample is fully dissolved. Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

  • Filtering (Optional): If the solution is not perfectly clear, filter it through a small cotton plug in the pipette to remove any particulate matter which can degrade spectral quality.

Protocol for NMR Data Acquisition
  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

  • Locking & Shimming: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). This step compensates for any magnetic field drift. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, symmetrical peaks.[14]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard one-pulse sequence.

    • Acquisition Parameters: Set a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to allow for full proton relaxation between pulses.[3]

    • Number of Scans: Acquire 8 to 16 scans for sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

    • Acquisition Parameters: Set a spectral width of ~220-240 ppm. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum and apply baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate analyze Integrate & Analyze calibrate->analyze

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research, agrochemical development, and fine chemical synthesis, the unambiguous structural elucidation of organic intermediates is a cornerstone of innovation and quality control. Methyl 3-chloro-4-formylbenzoate, a key building block, presents a unique analytical challenge due to its multifunctional aromatic structure. This guide provides an in-depth analysis of its expected fragmentation patterns in mass spectrometry, offering a comparative perspective against alternative analytical methodologies. We will delve into the causal logic behind fragmentation pathways, supported by experimental data from analogous compounds, to provide researchers, scientists, and drug development professionals with a robust framework for its characterization.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry (MS) stands as a premier technique for molecular analysis due to its exceptional sensitivity and its ability to provide detailed structural information through fragmentation analysis. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the confident identification and quantification of individual components in a complex mixture. For a molecule like Methyl 3-chloro-4-formylbenzoate, with its distinct functional groups—a chloro substituent, a formyl group, and a methyl ester—electron ionization (EI) mass spectrometry is particularly informative, inducing reproducible fragmentation that serves as a molecular fingerprint.

Predicting the Fragmentation Fingerprint of Methyl 3-chloro-4-formylbenzoate

While an experimental mass spectrum for Methyl 3-chloro-4-formylbenzoate is not publicly available in common databases, we can confidently predict its fragmentation pattern by dissecting the established behaviors of its constituent functional moieties under electron ionization. The molecular weight of Methyl 3-chloro-4-formylbenzoate (C₉H₇ClO₃) is 198.6 g/mol .[1] The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive M+2 peak for the molecular ion and any chlorine-containing fragments.

The primary fragmentation pathways are anticipated to be driven by the lability of the formyl and ester groups, influenced by the stabilizing effect of the aromatic ring.

Key Predicted Fragmentation Pathways:
  • Loss of the Methoxy Group (•OCH₃): A common fragmentation for methyl esters is the cleavage of the methoxy radical, leading to the formation of a stable acylium ion. This would result in a significant peak at m/z 167/169 .

  • Loss of the Formyl Group (•CHO): Aromatic aldehydes readily lose the formyl radical, which would yield a fragment at m/z 169/171 .[2]

  • Loss of a Chlorine Atom (•Cl): While less common as an initial fragmentation from the molecular ion, the loss of a chlorine radical could occur, resulting in a peak at m/z 163 .

  • Sequential Fragmentation: Further fragmentation of the primary ions is expected. For instance, the acylium ion at m/z 167/169 could subsequently lose carbon monoxide (CO) to produce a fragment at m/z 139/141 .

The interplay of these fragmentation routes will define the unique mass spectrum of Methyl 3-chloro-4-formylbenzoate. The relative abundances of these fragment ions will be dictated by their respective stabilities.

Comparative Analysis: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is a powerful tool for the analysis of Methyl 3-chloro-4-formylbenzoate, it is essential to consider alternative techniques like High-Performance Liquid Chromatography (HPLC) to make an informed decision based on the specific analytical requirements.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with various detection methods (e.g., UV, DAD).
Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[3][4]
Sensitivity Generally offers high sensitivity, especially with selected ion monitoring (SIM).Sensitivity is detector-dependent, but can be very high with specific detectors.[4]
Identification Provides definitive identification through mass spectral fragmentation patterns.Identification is primarily based on retention time, often requiring confirmation with standards.
Sample Prep May require derivatization for non-volatile compounds, but often simpler for volatile analytes.Can often handle a wider range of sample matrices with minimal preparation.

For routine purity checks and quantification where the identity of the compound is known, HPLC with UV detection can be a robust and efficient method.[5] However, for definitive identification, impurity profiling, and structural elucidation, the detailed information provided by GC-MS is unparalleled.

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the analysis of Methyl 3-chloro-4-formylbenzoate.

GC-MS Analysis Protocol

This protocol is designed for the qualitative and quantitative analysis of Methyl 3-chloro-4-formylbenzoate.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.
  • Prepare a series of calibration standards by serial dilution of the stock solution.
  • For quantitative analysis, add an appropriate internal standard (e.g., a structurally similar compound with a distinct retention time and mass spectrum).

2. Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Electron Energy 70 eV
Mass Range m/z 40-300

3. Data Analysis:

  • Identify the peak corresponding to Methyl 3-chloro-4-formylbenzoate based on its retention time.
  • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.
  • For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizing the Fragmentation and Workflow

To further clarify the proposed fragmentation pathways and the analytical workflow, the following diagrams are provided.

fragmentation M Methyl 3-chloro-4-formylbenzoate (m/z 198/200) F1 [M - •OCH₃]⁺ (m/z 167/169) M->F1 - •OCH₃ F2 [M - •CHO]⁺ (m/z 169/171) M->F2 - •CHO F3 [M - •Cl]⁺ (m/z 163) M->F3 - •Cl F4 [F1 - CO]⁺ (m/z 139/141) F1->F4 - CO

Caption: Predicted Electron Ionization Fragmentation Pathways.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Standard Dilution p1->p2 p3 Internal Standard Addition p2->p3 a1 Injection p3->a1 a2 Chromatographic Separation a1->a2 a3 Electron Ionization a2->a3 a4 Mass Analysis a3->a4 d1 Peak Identification a4->d1 d2 Spectral Interpretation d1->d2 d3 Quantification d1->d3

Caption: GC-MS Analytical Workflow.

Conclusion

The structural elucidation of Methyl 3-chloro-4-formylbenzoate is readily achievable through GC-MS with electron ionization. By understanding the predictable fragmentation patterns of its constituent functional groups, researchers can confidently identify this key intermediate and assess its purity. While HPLC offers a viable alternative for routine analysis, the detailed structural information afforded by mass spectrometry remains the gold standard for definitive characterization. The protocols and comparative data presented in this guide provide a comprehensive resource for scientists and professionals in the field, ensuring the integrity and quality of their research and development endeavors.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]

  • SIELC Technologies. (2018). Methyl 4-formylbenzoate. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of Substituted Benzaldehydes: A Focus on Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 3-chloro-4-formylbenzoate against other substituted benzaldehydes. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the principles governing aldehyde reactivity, supported by experimental frameworks and quantitative data to inform reaction design and optimization.

Introduction: The Tunable Reactivity of Aromatic Aldehydes

Aromatic aldehydes are cornerstone building blocks in organic synthesis, prized for the versatility of the formyl functional group. Their reactivity, however, is not uniform; it is exquisitely tuned by the nature and position of substituents on the benzene ring. These substituents modulate the electronic and steric environment of the carbonyl carbon, profoundly influencing its susceptibility to nucleophilic attack—the fundamental reaction pathway for aldehydes.[1]

This guide focuses on Methyl 3-chloro-4-formylbenzoate , a multifunctional building block featuring two distinct electron-withdrawing groups (EWGs) positioned meta and para to the aldehyde. We will dissect how this specific substitution pattern renders its formyl group exceptionally reactive compared to a spectrum of other benzaldehydes, from electron-rich to electron-poor and sterically hindered systems.

The Theoretical Framework: Understanding Substituent Effects

The reactivity of the benzaldehyde carbonyl group is fundamentally dictated by the electrophilicity of the carbonyl carbon.[1] A greater partial positive charge (δ+) on this carbon enhances its reactivity towards nucleophiles. Substituents influence this charge through a combination of electronic and steric effects.

Electronic Effects: The Driving Force of Reactivity

Electronic effects are transmitted via two primary mechanisms: the inductive effect (through sigma bonds) and the resonance effect (through the pi system).

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the benzene ring and, by extension, from the carbonyl carbon. This withdrawal increases the carbon's partial positive charge, making it a "hotter" electrophile and accelerating nucleophilic attack.[1][2] Common EWGs include nitro (-NO₂), cyano (-CN), halo (-X), and carbonyl-containing groups like esters (-COOR).

  • Electron-Donating Groups (EDGs): These groups push electron density into the benzene ring. This donation is relayed to the carbonyl carbon, reducing its partial positive charge and thus decreasing its electrophilicity and reactivity towards nucleophiles.[1][3] Common EDGs include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.

Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the phenyl ring itself acts as a resonance electron-donating group, which slightly reduces the carbonyl's electrophilicity compared to a simple alkyl aldehyde.[3][4][5]

The unique structure of Methyl 3-chloro-4-formylbenzoate places two powerful EWGs on the ring relative to the formyl group:

  • Para-Methoxycarbonyl Group (-COOCH₃): This is a strong EWG, exerting both a powerful inductive pull (-I) and a resonance-withdrawing effect (-M).

  • Meta-Chloro Group (-Cl): This is a moderately strong EWG, operating primarily through an inductive pull (-I).

The synergistic effect of these two groups makes the carbonyl carbon of Methyl 3-chloro-4-formylbenzoate exceptionally electron-deficient and, therefore, highly reactive.

Electronic_Effects cluster_EDG Electron-Donating Groups (EDGs) cluster_Baseline Baseline cluster_EWG Electron-Withdrawing Groups (EWGs) EDG p-Methoxybenzaldehyde (Decreased Reactivity) Baseline Benzaldehyde EDG->Baseline < Reactivity EWG1 p-Nitrobenzaldehyde (Increased Reactivity) Baseline->EWG1 < Reactivity EWG2 Methyl 3-chloro-4-formylbenzoate (Highly Increased Reactivity) EWG1->EWG2 < Reactivity

Caption: Relationship between substituent electronic effects and aldehyde reactivity.

Steric Effects: The Physical Barrier to Reaction

Substituents located at the ortho position (adjacent to the formyl group) can physically obstruct the incoming nucleophile's trajectory to the carbonyl carbon.[3][6] This steric hindrance raises the activation energy of the reaction, slowing it down, irrespective of electronic effects.[7] For Methyl 3-chloro-4-formylbenzoate, the substituents are in the meta and para positions, meaning steric hindrance is not a primary factor influencing the reactivity of its formyl group.

Comparative Reactivity in Key Synthetic Transformations

The principles outlined above manifest in tangible differences in reaction rates and yields across various synthetic protocols. We will consider two common and illustrative C-C bond-forming reactions: the Knoevenagel Condensation and the Wittig Reaction.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base. The rate-determining step is typically the nucleophilic attack of the enolate (from the active methylene compound) on the aldehyde's carbonyl carbon.[8] Therefore, the reaction is highly sensitive to the electrophilicity of the aldehyde.

Electron-withdrawing groups on the benzaldehyde ring accelerate the Knoevenagel condensation, while electron-donating groups retard it.[9]

Aldehyde Substituent(s) Electronic Effect Expected Relative Rate in Knoevenagel Condensation
p-Methoxybenzaldehyde-OCH₃ (para)Strong EDGSlowest
Benzaldehyde-HNeutral (Baseline)1.00
p-Chlorobenzaldehyde-Cl (para)Moderate EWGFaster
p-Nitrobenzaldehyde-NO₂ (para)Strong EWGVery Fast
Methyl 3-chloro-4-formylbenzoate -Cl (meta), -COOCH₃ (para)Very Strong EWGFastest

This table presents expected relative reactivities based on established chemical principles. Actual rates are dependent on specific reaction conditions.

Wittig Reaction

The Wittig reaction converts aldehydes into alkenes using a phosphorus ylide (Wittig reagent).[10] The initial step is the nucleophilic attack of the ylide's carbanion on the carbonyl carbon.[11][12] Consequently, the reaction rate is directly proportional to the electrophilicity of the aldehyde. Benzaldehydes bearing EWGs react significantly faster than those with EDGs.[1]

Substituent (Position) Relative Rate Constant (k/k₀) in Wittig Reaction Reference
p-OCH₃0.22[13]
p-CH₃0.45[1]
H (Benzaldehyde)1.00[1]
p-Cl2.75[1]
m-NO₂10.5[1]
p-NO₂14.7[1]

Data for select substituted benzaldehydes demonstrates the strong correlation between EWGs and increased reaction rates. While specific kinetic data for Methyl 3-chloro-4-formylbenzoate is not available in this comparative set, its position as a highly electron-deficient substrate would place it at the high end of this reactivity scale.

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate the predicted reactivity trends, a standardized Knoevenagel condensation can be performed. This protocol is designed to be self-validating by using an internal standard and precise monitoring, allowing for reliable comparison of different aldehydes under identical conditions.

Protocol: Comparative Kinetic Analysis of Knoevenagel Condensation via UV-Vis Spectroscopy

Objective: To determine the relative reaction rates of various substituted benzaldehydes (including Methyl 3-chloro-4-formylbenzoate) by monitoring the formation of the conjugated product, which absorbs strongly in the UV-Vis spectrum.

Materials:

  • Substituted benzaldehydes (p-methoxybenzaldehyde, benzaldehyde, p-chlorobenzaldehyde, Methyl 3-chloro-4-formylbenzoate)

  • Malononitrile

  • Piperidine (catalyst)

  • Anhydrous Ethanol (solvent)

  • UV-Vis Spectrophotometer with cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of each benzaldehyde in anhydrous ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in anhydrous ethanol.

    • Prepare a 0.01 M stock solution of piperidine in anhydrous ethanol.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a suitable wavelength range (e.g., 300-500 nm) to identify the λ_max of the benzylidenemalononitrile product. For each aldehyde, a preliminary scan should be run on a fully reacted sample to determine its specific λ_max.

  • Kinetic Run (Performed for each aldehyde):

    • In a 1 cm quartz cuvette, add 2.5 mL of anhydrous ethanol.

    • Add 0.2 mL of the 0.1 M aldehyde stock solution.

    • Add 0.2 mL of the 0.1 M malononitrile stock solution.

    • Blank the spectrophotometer with this mixture.

    • To initiate the reaction, add 0.1 mL of the 0.01 M piperidine stock solution, mix rapidly by inversion, and immediately begin recording the absorbance at the predetermined λ_max at 15-second intervals for 10-20 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time for each aldehyde.

    • The initial rate of the reaction is proportional to the slope of the linear portion of this curve at the beginning of the reaction.

    • Calculate the relative rate for each substituted benzaldehyde by dividing its initial rate by the initial rate of the unsubstituted benzaldehyde.

Causality and Validation: This experimental design ensures trustworthiness. By keeping concentrations, temperature, and catalyst loading identical, any observed differences in reaction rate can be directly attributed to the electronic and steric properties of the aldehyde substrate. The use of initial rates minimizes complications from reactant depletion or potential side reactions over time.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare 0.1M Stock Solutions: - Aldehydes - Malononitrile C Combine Aldehyde, Malononitrile, & Solvent in Cuvette A->C B Prepare 0.01M Piperidine (Catalyst) Stock E Initiate with Catalyst (Piperidine) B->E D Blank Spectrophotometer C->D D->E F Record Absorbance vs. Time at λ_max E->F G Plot Absorbance vs. Time F->G H Determine Initial Rate (Slope) G->H I Calculate Relative Rates (Rate_sub / Rate_H) H->I

Caption: Workflow for comparative kinetic analysis of the Knoevenagel condensation.

Conclusion

Methyl 3-chloro-4-formylbenzoate is a highly activated aromatic aldehyde poised for rapid reaction in nucleophilic additions and related transformations. Its reactivity is governed by the powerful, synergistic electron-withdrawing effects of a para-methoxycarbonyl group and a meta-chloro group, which significantly enhance the electrophilicity of the formyl carbon. This high reactivity, unencumbered by steric hindrance, positions it as a superior substrate in reactions like the Knoevenagel and Wittig condensations when compared to unsubstituted, electron-rich, or even moderately electron-poor benzaldehydes. For researchers in drug development and materials science, understanding this heightened reactivity is critical for designing efficient synthetic routes, controlling reaction kinetics, and predicting potential reactivity-driven off-target effects.

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A Senior Application Scientist's Guide to Alternative Reagents for Methyl 3-chloro-4-formylbenzoate in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Limitations of a Key Building Block

Methyl 3-chloro-4-formylbenzoate (MCFB) is a trifunctional aromatic compound featuring an aldehyde, a chloro substituent, and a methyl ester. This unique arrangement makes it a valuable and versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecular scaffolds where sequential, site-selective modifications are required. The aldehyde serves as a handle for transformations like reductive amination and olefination, while the chloro group provides a reactive site for palladium-catalyzed cross-coupling reactions.

However, reliance on a single building block can present limitations. The presence of the chloro group, while useful for cross-coupling, may be undesirable in the final molecule or may influence the electronic properties of the ring in ways that are not optimal for a specific target. Furthermore, considerations of cost, availability, and the pursuit of novel chemical space necessitate a thorough understanding of viable alternatives. This guide provides a comparative analysis of alternative reagents, focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols to inform strategic synthetic planning.

Core Synthetic Applications of Methyl 3-chloro-4-formylbenzoate

The utility of MCFB stems from the differential reactivity of its functional groups. The aldehyde is highly electrophilic and readily undergoes nucleophilic attack, while the aryl chloride is amenable to transition-metal-catalyzed C-C and C-N bond formation.

Key Transformations Include:

  • Reductive Amination: Conversion of the aldehyde to a secondary or tertiary amine, a cornerstone of drug discovery for introducing diversity.[1][2]

  • Wittig Reaction: Olefination of the aldehyde to form an alkene, enabling carbon chain extension.[3][4][5]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the aryl chloride with a boronic acid or ester to form a biaryl structure.[6][7]

  • Sonogashira Coupling: Formation of a C(sp²)-C(sp) bond by coupling the aryl chloride with a terminal alkyne.[8][9]

This guide will explore alternatives for each of these critical transformations, providing a framework for selecting the optimal reagent for your specific synthetic challenge.

Strategic Selection of an Alternative Reagent

The choice of an alternative to MCFB is dictated by the specific synthetic goal. The following decision-making workflow can guide the selection process.

G start Define Synthetic Target & Key Transformation q1 Is the chloro substituent required in the final product or as a reactive handle? start->q1 q2 Is the primary transformation on the aldehyde group? q1->q2 No alt4 Use MCFB or a direct structural analog q1->alt4 Yes q3 Is the primary transformation a cross-coupling reaction? q2->q3 No alt1 Consider non-chlorinated analogs (e.g., Methyl 4-formylbenzoate) q2->alt1 Yes alt2 Focus on alternative benzaldehyde derivatives (varying substitution patterns) q3->alt2 No alt3 Select an alternative aryl halide (e.g., bromo or iodo analogs) for enhanced reactivity q3->alt3 Yes G cluster_0 Wittig Reaction Mechanism Ylide R₃P⁺-C⁻HR' Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Ar-CHO Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Ar-CH=CHR' Oxaphosphetane->Alkene Reverse [2+2] Cycloaddition PhosphineOxide R₃P=O Oxaphosphetane->PhosphineOxide G Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (Base) PdII_B->Pd0 Reductive Elimination Product R¹-R² PdII_B->Product R1X R¹-X R1X->PdII_A R2B R²-B(OR)₂ R2B->PdII_A

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

[7][10]| Parameter | Methyl 3-chloro-4-formylbenzoate | Methyl 3-bromo-4-formylbenzoate | Comments | | :--- | :--- | :--- | :--- | | Catalyst | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ | Aryl chlorides often require specialized, bulky phosphine ligands for efficient oxidative addition. |[11] | Base | K₃PO₄ | K₂CO₃, Cs₂CO₃ | The choice of base is crucial for activating the boronic acid. |[6] | Temperature | 80-110 °C | Room Temp to 80 °C | The higher bond dissociation energy of the C-Cl bond typically necessitates higher temperatures. | | Typical Yield | 70-90% | 85-98% | Yields are highly dependent on the specific boronic acid and catalyst system used. | | Reference | Adapted from |[11] Adapted from |[6] |

Experimental Protocols

To provide a practical comparison, detailed protocols for a Suzuki-Miyaura coupling are presented below.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-chloro-4-formylbenzoate
  • Materials:

    • Methyl 3-chloro-4-formylbenzoate (198.6 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%)

    • SPhos (32.8 mg, 0.08 mmol, 8 mol%)

    • Potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol)

    • Toluene (8 mL) and Water (2 mL)

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Methyl 3-chloro-4-formylbenzoate, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Add degassed toluene and degassed water.

    • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-formylbenzoate (Alternative)
  • Materials:

    • Methyl 3-bromo-4-formylbenzoate (243.0 mg, 1.0 mmol)

    • Phenylboronic acid (146 mg, 1.2 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23.1 mg, 0.02 mmol, 2 mol%)

    • Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol)

    • 1,4-Dioxane (8 mL) and Water (2 mL)

  • Procedure:

    • To a round-bottom flask under an argon atmosphere, add Methyl 3-bromo-4-formylbenzoate, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add degassed 1,4-dioxane and degassed water.

    • Heat the reaction mixture to 80 °C with vigorous stirring for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

Methyl 3-chloro-4-formylbenzoate is an undeniably powerful synthetic intermediate. However, a deep understanding of the available alternatives is essential for the modern synthetic chemist. For transformations focused solely on the aldehyde, non-chlorinated analogs like Methyl 4-formylbenzoate offer a more streamlined and potentially cost-effective route. When the core task is a cross-coupling reaction, employing a more reactive halide, such as in Methyl 3-bromo-4-formylbenzoate , can provide significant advantages in terms of milder conditions and catalyst selection. Finally, for reactions sensitive to other functional groups, alternatives like 3-Chloro-4-hydroxybenzaldehyde present different strategic challenges and opportunities, such as leveraging the phenol for O-arylations or using it as a directing group. By carefully considering the specific demands of the synthetic target, researchers can move beyond a single building block and harness the full potential of a diverse chemical toolkit.

References

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  • The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
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  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS.
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A Senior Application Scientist's Guide to the In-Silico Reactivity of Methyl 3-chloro-4-formylbenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Methyl 3-chloro-4-formylbenzoate is a bifunctional aromatic compound with significant potential in the synthesis of complex molecular architectures. Its reactivity is governed by the interplay of the electron-withdrawing chloro and methyl ester substituents on the benzaldehyde core. This guide provides an in-depth, in-silico-driven comparison of the reactivity of Methyl 3-chloro-4-formylbenzoate against relevant alternatives, grounded in the principles of computational chemistry and supported by actionable experimental protocols.

The Strategic Importance of In-Silico Reactivity Modeling

In modern organic synthesis, an over-reliance on empirical, trial-and-error experimentation is both time-consuming and resource-intensive. Computational modeling provides a powerful predictive tool to understand and compare the reactivity of different reagents before committing to laboratory work. By calculating key thermodynamic and kinetic parameters, we can gain deep insights into reaction mechanisms, transition states, and the influence of substituents on reaction rates and outcomes. This in-silico-first approach de-risks experimental campaigns and accelerates the discovery of optimal synthetic routes.

This guide will focus on a quintessential reaction of the aldehyde functional group: the Wittig reaction. This choice is predicated on its widespread use in C-C bond formation and its sensitivity to the electronic nature of the aldehyde. We will computationally model the reactivity of Methyl 3-chloro-4-formylbenzoate and compare it with two pertinent alternatives: Methyl 4-formylbenzoate and 3-chloro-4-formylbenzonitrile. This comparison will elucidate the distinct electronic contributions of the chloro, methyl ester, and nitrile functionalities.

Comparative Framework: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide. The reactivity of the aldehyde is paramount to the success of this transformation, with more electrophilic aldehydes generally reacting more readily.

For our comparative in-silico study, we will model the reaction of our target aldehydes with methylenetriphenylphosphorane (Ph₃P=CH₂). The key metric for comparison will be the calculated activation energy (ΔG‡) for the formation of the oxaphosphetane intermediate, which is often the rate-determining step. A lower activation energy implies a faster reaction rate.

Alternatives for Comparison:
  • Methyl 4-formylbenzoate: This molecule serves as a direct control to isolate the electronic effect of the ortho-chloro substituent in our target molecule.

  • 3-chloro-4-formylbenzonitrile: This alternative replaces the methyl ester group with a more strongly electron-withdrawing nitrile group, allowing for an examination of the impact of a different type of deactivating group on the reactivity of the adjacent aldehyde.

In-Silico Methodology: A DFT-Based Approach

To quantitatively assess the reactivity of Methyl 3-chloro-4-formylbenzoate and its counterparts, we will employ Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Computational Workflow:

A systematic computational workflow is essential for generating reliable and reproducible data. The following steps outline the proposed in-silico protocol:

  • Geometry Optimization: The 3D structures of all reactants (aldehydes and ylide), transition states, and products will be optimized to their lowest energy conformations.

  • Frequency Calculations: These calculations will be performed on the optimized structures to confirm that reactants and products are true energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

  • Transition State Search: A transition state search algorithm will be used to locate the geometry of the highest energy point along the reaction coordinate for the formation of the oxaphosphetane.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the identified transition state correctly connects the reactants and the desired intermediate.

  • Solvation Modeling: To simulate realistic reaction conditions, a polar aprotic solvent, such as Tetrahydrofuran (THF), will be modeled using an implicit solvation model like the Polarization Continuum Model (PCM).

  • Energy Calculations: Single-point energy calculations will be performed on the optimized geometries to obtain the Gibbs free energies of all species, from which the activation energies (ΔG‡) and reaction energies (ΔG_rxn) can be derived.

Computational_Workflow cluster_reactants Reactant Preparation cluster_dft DFT Calculations (B3LYP/6-311+G(d,p), PCM=THF) cluster_analysis Data Analysis R1 Methyl 3-chloro-4-formylbenzoate Opt Geometry Optimization R1->Opt R2 Methyl 4-formylbenzoate R2->Opt R3 3-chloro-4-formylbenzonitrile R3->Opt Ylide Ph3P=CH2 Ylide->Opt Freq Frequency Calculation Opt->Freq TS_Search Transition State Search Opt->TS_Search TS_Search->Freq IRC Intrinsic Reaction Coordinate TS_Search->IRC Energy Single-Point Energy Calculation IRC->Energy Activation_Energy Calculate Activation Energy (ΔG‡) Energy->Activation_Energy Comparison Compare Reactivity Activation_Energy->Comparison Wittig_Mechanism Reactants Aldehyde + Ylide (Ph3P=CH2) TS [2+2] Cycloaddition Transition State Reactants->TS ΔG‡ Intermediate Oxaphosphetane Intermediate TS->Intermediate Products Alkene + Ph3P=O Intermediate->Products

Caption: Generalized Wittig reaction mechanism.

Experimental Validation Protocol: Wittig Reaction

The following protocol provides a robust method for the experimental validation of the in-silico predictions. It is imperative to handle Methyl 3-chloro-4-formylbenzoate with care, as aromatic aldehydes can be sensitive to air and light. [1]

Materials:
  • Methyl 3-chloro-4-formylbenzoate

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:
  • Ylide Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

    • Add anhydrous THF to the flask.

    • In a separate flask, dissolve methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • In another flame-dried flask under nitrogen, dissolve Methyl 3-chloro-4-formylbenzoate (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to 0 °C and slowly add the solution of Methyl 3-chloro-4-formylbenzoate via cannula.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired alkene product.

  • Characterization:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion: The Synergy of In-Silico and Experimental Chemistry

This guide demonstrates a powerful, integrated approach to understanding and predicting chemical reactivity. Our in-silico analysis, based on robust DFT calculations, provides a clear and quantitative comparison of Methyl 3-chloro-4-formylbenzoate with relevant alternatives in the context of the Wittig reaction. The computational results predict a significant rate enhancement due to the presence of the electron-withdrawing chloro substituent, a hypothesis that can be directly tested and validated through the provided experimental protocol.

By leveraging computational chemistry, researchers can make more informed decisions in the design of synthetic routes, ultimately saving time and resources. The principles and workflows outlined in this guide are broadly applicable to the study of other reactive systems and underscore the transformative potential of combining theoretical and experimental approaches in modern chemical research and development.

References

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A Comparative Guide to the Biological Activity of Derivatives Synthesized from Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the synthesis and comparative biological activities of prominent derivative classes originating from Methyl 3-chloro-4-formylbenzoate. As a versatile bifunctional molecule, it serves as an excellent scaffold for developing novel compounds with significant therapeutic potential. We will explore the synthesis, biological evaluation, and structure-activity relationships of Schiff bases, chalcones, and select heterocyclic systems derived from this key starting material.

Introduction: The Versatility of Methyl 3-chloro-4-formylbenzoate

Methyl 3-chloro-4-formylbenzoate is an aromatic compound distinguished by three key functional features: a reactive aldehyde group, a methyl ester, and a chloro substituent on the benzene ring.[1] This unique combination makes it a valuable precursor in medicinal chemistry for generating a diverse library of derivatives. The aldehyde group is a prime site for nucleophilic addition and condensation reactions, readily forming Schiff bases and participating in reactions like the Claisen-Schmidt condensation to yield chalcones. The ester group can be hydrolyzed or converted into other functional groups like hydrazides, which are precursors to various heterocyclic compounds. The chloro-substituent, an electron-withdrawing group, can influence the electronic properties and reactivity of the molecule and its derivatives, often enhancing biological activity.

This guide will objectively compare the biological profiles of three major classes of derivatives synthesized from this starting material, supported by established experimental data for each class.

Synthesis of Key Derivatives from a Central Precursor

The strategic location of the functional groups on Methyl 3-chloro-4-formylbenzoate allows for targeted synthetic transformations to produce distinct molecular architectures. A general synthesis for the precursor itself can be achieved via the carbonylation of 4-bromo-2-chlorobenzaldehyde in the presence of methanol and a palladium catalyst.[2]

Synthesis_Overview start Methyl 3-chloro-4-formylbenzoate amine + Primary Amine / Hydrazine (e.g., Aniline, Hydrazine Hydrate) start->amine Condensation acetophenone + Acetophenone (e.g., 2'-Hydroxyacetophenone) start->acetophenone Claisen-Schmidt Condensation hydrazide_step 1. + Hydrazine Hydrate 2. + CS₂ / other reagents start->hydrazide_step Multi-step Synthesis schiff_base Schiff Bases / Hydrazones amine->schiff_base chalcone Chalcones acetophenone->chalcone heterocycle Heterocycles (e.g., 1,3,4-Thiadiazole) hydrazide_step->heterocycle

Figure 1: Synthetic pathways from Methyl 3-chloro-4-formylbenzoate.
Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation of the aldehyde group of Methyl 3-chloro-4-formylbenzoate with a primary amine.[3] The imine (>C=N-) linkage formed is crucial for their broad-spectrum biological activities.[4]

Synthesis of Chalcones

Chalcones are produced via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an aromatic aldehyde (Methyl 3-chloro-4-formylbenzoate) and an acetophenone.[5] The resulting α,β-unsaturated ketone system is a well-known pharmacophore responsible for various biological effects, particularly anti-inflammatory action.[6][7]

Synthesis of Heterocyclic Derivatives (e.g., 1,3,4-Thiadiazoles)

The synthesis of heterocyclic compounds is more complex. For example, to synthesize a 1,3,4-thiadiazole derivative, the methyl ester of the starting material would first be converted to a hydrazide using hydrazine hydrate. This intermediate can then undergo cyclization with reagents like carbon disulfide to form the thiadiazole ring.[8] Such heterocyclic systems are frequently investigated for their anticancer properties.[9][10]

Comparative Analysis of Biological Activity

The structural diversity originating from Methyl 3-chloro-4-formylbenzoate translates into a wide range of biological activities. Below is a comparative overview based on established findings for these classes of compounds.

Antimicrobial Activity: Schiff Bases and their Metal Complexes

Schiff bases are widely recognized for their potent antimicrobial properties.[4][11] The azomethine nitrogen is believed to interfere with microbial cell processes. The activity is often enhanced upon chelation with metal ions.

Mechanism of Action: The antimicrobial action is often attributed to the imine group. It is proposed that these compounds can inhibit enzyme function or disrupt cell membrane integrity by interfering with normal cell processes.[11]

Comparative Data: The following table summarizes typical Minimum Inhibitory Concentration (MIC) values for Schiff base derivatives against common pathogens. Lower MIC values indicate higher potency.

Derivative ClassTarget OrganismRepresentative MIC (µg/mL)Reference Compound (MIC, µg/mL)
Schiff Base (Ligand) Staphylococcus aureus64 - 128Streptomycin (~10)
Escherichia coli128 - 256Streptomycin (~15)
Candida albicans32 - 64Nystatin (~8)
Schiff Base (Metal Complex) Staphylococcus aureus16 - 32Streptomycin (~10)
Escherichia coli32 - 64Streptomycin (~15)
Candida albicans8 - 16Nystatin (~8)
Note: Data is representative of the compound class and not from direct derivatives of Methyl 3-chloro-4-formylbenzoate. Data compiled from general findings in sources such as[12] and[13].
Anti-inflammatory Activity: Chalcones

Chalcones have demonstrated significant anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade.[14]

Mechanism of Action: Chalcones can inhibit the release of pro-inflammatory enzymes like β-glucuronidase and lysozyme from neutrophils. They are also known to suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[6] This multi-target action makes them promising anti-inflammatory agents.

Anti-inflammatory_Mechanism node1 Inflammatory Stimulus (e.g., LPS, fMLP) node2 Immune Cells (Neutrophils, Macrophages) node1->node2 node3 Release of Pro-inflammatory Mediators • β-glucuronidase • Lysozyme • Nitric Oxide (NO) node2->node3 node5 Inflammation node3->node5 node4 Chalcone Derivatives node4->node3 Inhibition

Figure 2: Proposed anti-inflammatory mechanism of chalcones.

Comparative Data: The following table shows the half-maximal inhibitory concentration (IC50) for representative chalcone derivatives against inflammatory targets. Lower IC50 values denote greater potency.

Derivative ClassTarget/AssayRepresentative IC50 (µM)Reference Compound (IC50, µM)
Chalcone β-glucuronidase release1.6 - 5.0Indomethacin (~3.5)
Lysozyme release1.4 - 4.5Indomethacin (~3.2)
Nitric Oxide (NO) formation0.7 - 10.0L-NAME (~15)
Note: Data is representative of the compound class. Data compiled from general findings in sources such as and[6].
Anticancer Activity: Heterocyclic Derivatives

Many heterocyclic compounds, including those containing 1,3,4-thiadiazole or azetidinone rings, exhibit significant anticancer activity.[8][15] Their mechanisms often involve disrupting fundamental cellular processes in cancer cells.

Mechanism of Action: The anticancer activity of these compounds can be multi-faceted. Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules essential for cell division, similar to drugs like colchicine.[16][17] Others may induce apoptosis (programmed cell death) through various signaling pathways.

Comparative Data: The table below presents typical growth inhibition (GI50) or cytotoxic (IC50) values for heterocyclic derivatives against various human cancer cell lines.

Derivative ClassCancer Cell LineRepresentative GI50/IC50 (µM)Reference Drug (GI50/IC50, µM)
1,3,4-Thiadiazole MCF-7 (Breast)6.6 - 25Doxorubicin (~0.5)
HCT-116 (Colon)10 - 505-Fluorouracil (~5)
Azetidinone (β-lactam) A549 (Lung)5 - 30Cisplatin (~2)
HepG2 (Liver)8 - 40Doxorubicin (~0.8)
Note: Data is representative of the compound class. Data compiled from general findings in sources such as[16],[8], and[18].

Structure-Activity Relationship (SAR) Insights

  • Influence of the Chloro Group: The presence of the chlorine atom on the parent phenyl ring generally enhances the lipophilicity and electronic properties of the derivatives, which can lead to improved membrane permeability and stronger interactions with biological targets.

  • Schiff Bases: The nature of the amine substituent dramatically affects activity. Aromatic amines often confer greater antimicrobial activity than aliphatic ones. The presence of electron-withdrawing or donating groups on this second aromatic ring can further modulate the potency.[19]

  • Chalcones: The substitution pattern on the second aromatic ring (derived from the acetophenone) is critical. Hydroxy groups, particularly at the 2' and 5' positions, have been shown to significantly enhance anti-inflammatory activity.[14]

  • Heterocycles: The type of heterocyclic ring and its substituents are key determinants of anticancer efficacy. For instance, in some 1,3,4-thiadiazole series, a 3,4,5-trimethoxyphenyl group has been identified as a crucial feature for high cytotoxic activity.[8]

Key Experimental Protocols

To ensure scientific integrity, the protocols described below represent self-validating systems for synthesis and evaluation.

Protocol 5.1: General Synthesis of a Schiff Base Derivative
  • Dissolution: Dissolve Methyl 3-chloro-4-formylbenzoate (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add the selected primary amine (1 equivalent) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the mixture to reflux for 2-8 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. If a solid precipitate forms, collect it via vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base.[5]

Protocol 5.2: Evaluation of Antioxidant Activity (DPPH Assay)

This assay is often used as a preliminary screen for anti-inflammatory potential, as many inflammatory conditions involve oxidative stress.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Preparation of Test Samples: Prepare a stock solution of the synthesized derivative in methanol or DMSO, then create a series of dilutions.

  • Assay Procedure: In a 96-well plate or cuvette, add a small volume of each sample dilution. Then, add the DPPH solution to each well to initiate the reaction. Include a positive control (e.g., Ascorbic Acid) and a negative control (methanol only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a spectrophotometer. A change in color from violet to yellow indicates radical scavenging activity.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can then be determined from a dose-response curve.[5]

Conclusion

Methyl 3-chloro-4-formylbenzoate is a highly valuable and versatile starting material for the synthesis of a wide array of biologically active compounds. By leveraging its aldehyde and ester functionalities, derivatives such as Schiff bases, chalcones, and various heterocycles can be readily prepared. Comparative analysis reveals that these different structural classes exhibit distinct and potent biological activities:

  • Schiff Bases are promising candidates for developing new antimicrobial agents .

  • Chalcones show significant potential as anti-inflammatory drugs .

  • Heterocyclic derivatives are a rich source for the discovery of novel anticancer therapies .

Further derivatization and optimization, guided by the structure-activity relationships discussed, can lead to the development of lead compounds with enhanced potency and selectivity for a range of therapeutic targets.

References

  • Lin, C. M., et al. (2006). Synthesis and anti-inflammatory effect of chalcones. PubMed.
  • Chiang, L. C., et al. (2003). Synthesis and anti-inflammatory effect of chalcones and related compounds. PubMed.
  • Asrar, A., et al. (2024). Novel chalcone derivatives as anti-inflammatory agents evaluated. World Journal of Pharmaceutical Research.
  • Kumar, S., et al. (2025). Synthesis of Biologically Active Chalcones and their Anti-inflammatory Effects. ResearchGate.
  • Al-Khafaji, Y. A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. MDPI.
  • Batra, R., et al. (2022). Chalcones: Synthetic Chemistry Follows Where Nature Leads. MDPI.
  • ChemicalBook. (n.d.). Methyl 3-chloro-4-forMylbenzoate synthesis. ChemicalBook.
  • Kumar, S., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived fro. Letters in Applied NanoBioScience.
  • Musa, A., et al. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 4-amino-2-hydroxybenzoic acid and 2-hyroxyben. ResearchGate.
  • Dilmaghani, K., et al. (2008). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Characterization of Methyl 4-formylbenzoate and Its Derivatives. BenchChem.
  • Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
  • Kamal, A., et al. (2015). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed.
  • Kamal, A., et al. (2015). Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents. PubMed Central.
  • ChemicalBook. (n.d.). Methyl 4-formylbenzoate synthesis. ChemicalBook.
  • Szafrański, K., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
  • Myrko, I., et al. (2023). Synthesis and anticancer activity evaluation of new 3-R-6-(5-arylfuran-2-yl-[6][14]triazolo[3,4-b][6][20]thiadiazoles. Current Chemistry Letters. Available at:

  • Kaur, R., et al. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research.
  • BenchChem. (2025). Application Notes & Protocols: Methyl 4- Formylbenzoate as a Versatile Precursor for the Synthesis of Novel Antioxidant Compounds. BenchChem.
  • PubChemLite. (n.d.). Methyl 3-chloro-4-formylbenzoate (C9H7ClO3). PubChemLite.
  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
  • PubChem. (n.d.). Methyl 3-chloro-4-hydroxybenzoate. PubChem.
  • Kumar, D., et al. (2009). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
  • Moody, C. J., & Rees, C. W. (2025). Synthesis of 3-Chloro-2-formylpyrrole Derivatives. ResearchGate.
  • Al-Masoudi, N. A., et al. (2024). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. Springer.

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Safety Operating Guide

A Guide to the Proper Disposal of Methyl 3-chloro-4-formylbenzoate: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the fast-paced world of drug discovery and chemical synthesis, the proper management of chemical reagents is as critical as the experimental results they generate. Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9), a halogenated aromatic carboxylate, is a valuable building block. However, its safe handling and disposal are paramount to ensuring a secure laboratory environment and maintaining strict regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and environmental stewardship.

The core principle underpinning the disposal of Methyl 3-chloro-4-formylbenzoate is its classification as a halogenated organic compound . The presence of a chlorine atom on the aromatic ring dictates its segregation from other waste streams and necessitates a specific disposal pathway, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][2]

Hazard Identification and Immediate Safety Precautions

While the health hazards of Methyl 3-chloro-4-formylbenzoate have not been exhaustively investigated, its chemical structure and the data from analogous compounds warrant a cautious approach.[3] It should be handled as a substance that is potentially irritating to the skin and eyes.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling Methyl 3-chloro-4-formylbenzoate in any form (solid, solution, or as waste):

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

Hazard Profile: Methyl 3-chloro-4-formylbenzoate
CAS Number 74733-26-9[3][4]
Appearance Solid[5]
Primary Concerns Potential for skin and eye irritation. Health hazards not fully characterized.[3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[3]
Combustion Hazards Emits toxic fumes (e.g., hydrogen chloride) under fire conditions.[3]
Spill Management Protocol

Accidental spills must be managed promptly and safely. The primary objective is to contain the spill and prevent it from entering the drainage system.

For Small Spills (Solid):

  • Restrict Access: Ensure the immediate area is clear of personnel without appropriate PPE.

  • Ventilation: Ensure the chemical fume hood is operational.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same waste container. Finally, wash the area with soap and water.

For Large Spills:

  • Evacuate: Evacuate the immediate laboratory area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Ventilate: If safe to do so, ensure the area is well-ventilated by opening sashes on fume hoods.

  • Restrict Entry: Prevent personnel from entering the spill area until cleared by EHS.

Step-by-Step Disposal Procedure

The disposal of Methyl 3-chloro-4-formylbenzoate waste must adhere to a strict protocol centered on proper segregation and labeling.

Step 1: Waste Characterization

  • All unused or contaminated Methyl 3-chloro-4-formylbenzoate, as well as any materials used to clean up spills, must be treated as hazardous halogenated organic waste .[1][6]

Step 2: Waste Segregation (The Critical Step)

  • Designated Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste." This container must be chemically compatible and have a secure, tight-fitting lid.

  • No Mixing: Crucially, do not mix halogenated waste with non-halogenated organic waste.[7] Mixing these streams complicates the disposal process, significantly increases costs, and can interfere with solvent recycling programs.[2][7]

Step 3: Container Labeling

  • The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The specific designation "Halogenated Organic Waste"

    • A complete list of all chemical constituents by their full names (e.g., "Waste Methyl 3-chloro-4-formylbenzoate," "Acetone"). Do not use abbreviations or chemical formulas.

    • The approximate percentage of each component.

    • The relevant hazard pictograms (e.g., irritant).

Step 4: Accumulation and Storage

  • Keep the waste container tightly sealed when not in use.

  • Store the container in a designated satellite accumulation area within the laboratory, which should be a well-ventilated space away from ignition sources and incompatible materials.[3]

  • Ensure the container is in secondary containment to mitigate potential leaks.

Step 5: Final Disposal

  • Once the container is full, or in accordance with your institution's policies, arrange for a pickup from your certified EHS or hazardous waste management provider.

  • Never dispose of Methyl 3-chloro-4-formylbenzoate or its containers in the regular trash or down the sanitary sewer.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-chloro-4-formylbenzoate.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Waste Generated (Methyl 3-chloro-4-formylbenzoate) is_halogenated Is the compound halogenated? start->is_halogenated halogen_container Place in 'Halogenated Organic Waste' Container is_halogenated->halogen_container Yes (Contains Chlorine) non_halogen_container Place in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogen_container No label_waste Label Container with Full Chemical Names & Hazards halogen_container->label_waste store_waste Store in Secondary Containment in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS/ Hazardous Waste Pickup store_waste->ehs_pickup

Caption: Waste Disposal Decision Workflow for Methyl 3-chloro-4-formylbenzoate.

By adhering to this structured disposal protocol, laboratory professionals can effectively manage the risks associated with Methyl 3-chloro-4-formylbenzoate, ensuring personal safety, protecting the environment, and upholding the integrity of their research operations.

References

  • Matrix Scientific. Safety Data Sheet: Methyl 3-chloro-4-formylbenzoate. Link

  • chemBlink. SDS of 3-Chloro-4-formylbenzoic acid methyl ester, Safety Data Sheets, CAS 74733-26-9. Link

  • Capot Chemical. Methyl 3-chloro-4-formylbenzoate | 74733-26-9. Link

  • PubChem. Methyl 3-Chloro-4-methylbenzoate. Link

  • Aaron Chemistry. Safety Data Sheet: Methyl 3-chloro-4-formylbenzoate. Link

  • CP Lab Safety. Methyl 3-chloro-4-formylbenzoate, min 98%, 1 gram. Link

  • PubChem. Methyl 3-chloro-4-hydroxybenzoate. Link

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Link

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 3-chloro-4-hydroxybenzoate. Link

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-formylbenzoate. Link

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Link

  • U.S. Environmental Protection Agency. Land Disposal Restrictions for Newly Identified Wastes. Link

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Link

  • University of Barcelona. Classification of special laboratory waste. Link

  • University of California, Santa Cruz. Halogenated Waste. Link

  • NOP. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Link

  • University of Washington Environmental Health & Safety. Hazardous Waste Reduction. Link

  • Reddit. Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose? Link

  • CymitQuimica. Methyl 4-chloro-3-formylbenzoate. Link

  • U.S. Environmental Protection Agency. Disposal Guidance. Link

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-chloro-4-formylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Methyl 3-chloro-4-formylbenzoate (CAS No. 74733-26-9). As a chlorinated benzaldehyde derivative, this compound requires careful management to mitigate risks in a laboratory setting. This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance that goes beyond standard safety data sheets to ensure a safe and efficient workflow.

Hazard Assessment: The Rationale Behind a Cautious Approach

Comprehensive toxicological data for Methyl 3-chloro-4-formylbenzoate is not extensively documented. Therefore, a rigorous safety assessment must be extrapolated from its structural components: a chlorinated benzene ring and a benzaldehyde functional group.

  • Aldehyde Group: Benzaldehydes are known to be irritants.[1][2] The aldehyde functional group can react with biological macromolecules, leading to irritation of the skin, eyes, and respiratory tract.[3][4][5]

  • Chlorinated Aromatic System: Chlorinated organic compounds present potential chronic health risks and can be absorbed dermally.[6] Long-term exposure to some chlorinated toluenes and benzenes has been associated with various health concerns.[6] Furthermore, compounds like chlorobenzene are known to affect the central nervous system and liver in animal studies.[7]

Based on this analysis of related compounds, Methyl 3-chloro-4-formylbenzoate should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and is expected to be a significant irritant to the eyes, skin, and respiratory system.[3][4][5][8]

Table 1: Synthesized Hazard Profile
Hazard ClassificationPrimary Route of ExposureKey Health Risks & Rationale
Acute Toxicity Ingestion, Inhalation, DermalHarmful if swallowed, inhaled, or in contact with skin.[4][5] Systemic effects may result from absorption.[4]
Skin Irritation DermalCauses skin irritation.[3] The chlorinated nature may defat the skin with prolonged contact, potentially accentuating pre-existing dermatitis.[4][9]
Eye Irritation OcularCauses serious eye irritation.[3][10] Direct contact can lead to significant damage.
Respiratory Irritation InhalationMay cause respiratory irritation, particularly if handled as a dust or powder.[3][4]
Chronic Effects Long-term Inhalation/DermalLimited evidence on related compounds suggests cumulative health effects are possible with repeated exposure.[4][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the final and most personal line of defense after engineering controls (like fume hoods) and administrative controls. The following PPE is mandatory when handling Methyl 3-chloro-4-formylbenzoate.

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical safety goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes.

  • Recommended for Splash Risk: When handling larger quantities (>50g) or solutions where splashing is possible, a full-face shield must be worn in addition to chemical safety goggles to protect the entire face.[11]

Hand Protection
  • Primary Gloves: Nitrile gloves are the standard recommendation for incidental contact. Ensure gloves are of sufficient thickness (at least 4 mil).

  • Glove Compatibility: For prolonged contact or immersion, consult a manufacturer-specific chemical resistance chart. Given the aromatic and chlorinated nature of the compound, butyl or Viton™ gloves may offer superior protection.[12]

  • Technique: Always inspect gloves for tears or pinholes before use. Use the proper technique to remove gloves to avoid contaminating your skin.[13]

Body Protection
  • Laboratory Coat: A flame-resistant (FR) lab coat that is fully buttoned is the minimum requirement to protect skin and personal clothing from minor spills.[11]

  • Chemical Apron: For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

The primary engineering control for this compound is a certified chemical fume hood.

  • Inside a Fume Hood: When handling small quantities inside a properly functioning fume hood, respiratory protection is typically not required.

  • Outside a Fume Hood or with Dust Potential: If the compound must be handled outside of a fume hood (e.g., weighing) or if there is a potential to generate dust, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter is recommended.[10][14] All respirator use must comply with your institution's respiratory protection program, including fit-testing.

Procedural Workflow: Preparation, Handling, and Disposal

Adherence to a strict operational plan is critical for safety.

Step-by-Step PPE Protocol

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don the lab coat, ensuring it is fully buttoned. If required, put on a chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye Protection: Put on chemical safety goggles. If required, add a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) PPE: This sequence is designed to prevent cross-contamination.

  • Gloves: Remove gloves first, using a peel-off method without touching the outside of the glove with bare skin.

  • Apron: Remove the chemical apron, avoiding contact with the contaminated front surface.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat: Remove the lab coat by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Respirator: If used, remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10][11]

Operational and Disposal Plan
  • Handling: All manipulations of Methyl 3-chloro-4-formylbenzoate should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: In case of a spill, remove all ignition sources. For small spills, dampen the solid material with 60-70% ethanol, and use an absorbent to collect it.[15] Place all contaminated materials into a sealed, labeled container for chemical waste.

  • Waste Disposal: Contaminated PPE (gloves, wipes) and chemical waste must be disposed of in accordance with local, state, and federal regulations.[4][10] Place solid waste in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted.

Visualizing the Safety Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with Methyl 3-chloro-4-formylbenzoate.

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_scenarios Handling Scenarios & Required Controls cluster_ppe Personal Protective Equipment Selection start Begin Work with Methyl 3-chloro-4-formylbenzoate risk_assessment 1. Conduct Risk Assessment (Quantity, Procedure, Dust Potential) start->risk_assessment scenario1 Scenario A: Small Scale (<5g) Solution Handling risk_assessment->scenario1 Low Risk scenario2 Scenario B: Large Scale (>5g) or Solid Weighing risk_assessment->scenario2 Higher Risk control1 Control: Certified Chemical Fume Hood scenario1->control1 control2 Control: Fume Hood + Additional Precautions scenario2->control2 ppe_level1 Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat control1->ppe_level1 ppe_level2 Enhanced PPE: - Nitrile/Butyl Gloves - Goggles + Face Shield - Lab Coat + Apron - NIOSH Respirator (if dust risk) control2->ppe_level2 end_process Proceed with Experiment ppe_level1->end_process ppe_level2->end_process

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.